3-(2-Cyanoacetyl)Benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(2-cyanoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-4-10(13)9-3-1-2-8(6-9)7-12/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWULKMSXLFIFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633939 | |
| Record name | 3-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21667-63-0 | |
| Record name | 3-Cyano-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21667-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-cyanoacetyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and synthetic utility of 3-(2-Cyanoacetyl)Benzonitrile. As a molecule featuring multiple reactive centers, it represents a versatile building block in modern organic synthesis. This document provides an in-depth analysis of its characteristics, grounded in established chemical principles and available data, to empower its effective application in the laboratory.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 3-Cyanobenzoylacetonitrile, is an aromatic compound distinguished by the presence of both a cyanoacetyl group and a benzonitrile moiety.[1] This unique combination of functional groups dictates its chemical behavior and renders it a valuable intermediate for constructing more complex molecular architectures.[2]
The fundamental identifiers and properties of this compound are summarized below. It is important to note that while some physical properties like melting point are experimentally determined, others, such as the boiling point, have conflicting reported values, likely stemming from predictions versus experimental data under vacuum.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 21667-63-0 | [1][2] |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | Colorless to pale yellow crystal or powder | [2] |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | ~311 °C (Predicted); 379.6 °C (Predicted) | [2][3] |
| Density | 1.21 g/cm³ (Predicted) | [3] |
| InChI Key | CWULKMSXLFIFKW-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC(=C1)C(=O)CC#N)C#N | [4] |
| Solubility | Soluble in ethanol, dimethylformamide (DMF), and dichloromethane | [2] |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically leverages the reactivity of activated benzonitrile precursors. The most common conceptual routes involve forming the central keto-methylene bridge.
General Synthesis Strategies
Two primary strategies are reported for the synthesis of this class of compounds:
-
Condensation Reactions : This approach involves the condensation of a benzonitrile derivative with a source of the cyanoacetyl group, such as cyanoacetic acid, often in the presence of a base to facilitate the reaction.[1]
-
Multi-Component Reactions : One-pot reactions involving a benzonitrile precursor, a cyanide source, and other reagents under controlled conditions can yield the final product efficiently, minimizing intermediate isolation steps.[1]
A plausible and efficient laboratory-scale synthesis would involve the acylation of a suitable cyano-containing nucleophile with a 3-cyanobenzoyl derivative. The following workflow illustrates a representative synthetic pathway.
Caption: A representative workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from its two distinct and reactive functional groups: the cyanoacetyl group and the aromatic nitrile group.[1] The interplay between the electron-withdrawing nature of these groups activates the molecule for a variety of transformations.
Caption: Key reactive sites on the this compound molecule.
-
Active Methylene Group : The protons on the carbon between the ketone and the nitrile are acidic, making this position a potent nucleophile upon deprotonation. This site is central to condensation reactions, such as the Knoevenagel condensation, and for building heterocyclic rings.[1]
-
Cyanoacetyl Ketone : The carbonyl group is an electrophilic center, susceptible to nucleophilic attack.
-
Nitrile Groups : Both the aliphatic and aromatic nitrile groups can undergo hydrolysis to form amides and carboxylic acids, or be reduced to primary amines. They can also participate in cycloaddition reactions to form heterocycles like tetrazoles.
This trifecta of reactivity allows the molecule to serve as a linchpin in multi-component reactions, enabling the rapid assembly of complex, highly functionalized molecules, particularly various heterocycles.[5] Its derivatives are known precursors to compounds with potential antimicrobial and antitumor activities.[2]
Applications in Research and Development
The structural motifs within this compound make it a compound of significant interest in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate : It is a key building block for synthesizing a range of pharmaceutical compounds.[5][6] The cyanoacetyl pharmacophore is present in various drugs, and this molecule provides a scaffold for creating derivatives for screening against targets in cancer and infectious diseases.[1][2]
-
Organic Synthesis : Beyond pharmaceuticals, it is used as a versatile starting material for creating complex organic molecules, including fluorescent dyes and photosensitizers.[2]
-
Materials Science : The presence of aromatic rings and polar cyano groups suggests potential applications in materials science.[1] These features can promote π-π stacking and hydrogen bonding, which are crucial for the self-assembly of ordered supramolecular structures.[1]
Spectroscopic Characterization (Predicted)
As of early 2026, experimental spectroscopic data for this compound is not widely available in public databases.[4] Therefore, the following characterization data is based on computational predictions and analysis of structurally similar compounds. These predictions provide a valuable baseline for researchers to confirm the identity and purity of synthesized material.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H NMR | 8.2 - 8.4 | Aromatic protons ortho/para to the cyanoacetyl group |
| 7.8 - 8.0 | Aromatic protons meta to the cyanoacetyl group | |
| 4.6 - 4.8 | Methylene protons (-CH₂-) | |
| ¹³C NMR | ~188 | Ketone Carbonyl (C=O) |
| 130 - 138 | Aromatic CH carbons | |
| ~135 | Aromatic quaternary carbon (C-CO) | |
| ~118 | Aromatic Nitrile Carbon (C≡N) | |
| ~116 | Aliphatic Nitrile Carbon (C≡N) | |
| ~112 | Aromatic quaternary carbon (C-CN) | |
| ~35 | Methylene Carbon (-CH₂-) |
Predicted Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to appear at:
-
~3050-3100 cm⁻¹ : Aromatic C-H stretch.
-
~2230 cm⁻¹ : C≡N (nitrile) stretch (likely two closely spaced or overlapping bands).
-
~1700 cm⁻¹ : C=O (ketone) stretch.
-
~1600 cm⁻¹ : Aromatic C=C stretch.
Predicted Mass Spectrometry (MS): Based on its molecular formula C₁₀H₆N₂O, the predicted mass spectral data is as follows:[4]
-
Monoisotopic Mass : 170.04802 Da.
-
[M+H]⁺ : 171.05530 m/z.
-
[M+Na]⁺ : 193.03724 m/z.
-
Key Fragmentation : Expect losses corresponding to CO (28 Da) and HCN (27 Da).
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[2]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and respiratory tract.[2]
-
First Aid : In case of accidental contact, immediately flush the affected area with copious amounts of water. If irritation persists or if ingested, seek immediate medical attention.[2]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Experimental Protocol: Representative Synthesis
The following protocol is a representative, generalized procedure for the synthesis of this compound based on established acylation chemistry. This protocol should be adapted and optimized by the end-user based on laboratory conditions and safety assessments.
Objective: To synthesize this compound via acylation of malononitrile.
Materials:
-
3-Cyanobenzoyl chloride
-
Malononitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a septum.
-
Reagent Preparation: In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Formation: Dissolve malononitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 20 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Acylation: Dissolve 3-cyanobenzoyl chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours or until TLC indicates consumption of the starting material.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
Denisco. (n.d.). Over 300 Products in batch & continuous processes. Retrieved January 11, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C10H6N2O). Retrieved January 11, 2026, from [Link]
-
CoreSyn. (n.d.). 21667-63-0,3-(2-cyanoacetyl)benzonirile. Retrieved January 11, 2026, from [Link]
-
ChemBK. (n.d.). Benzenepropanenitrile, 3-cyano-b-oxo-. Retrieved January 11, 2026, from [Link]
Sources
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile (CAS: 21667-63-0)
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the compound's synthesis, reactivity, and strategic applications, grounding all information in established scientific principles.
This compound, with the CAS number 21667-63-0, is an aromatic organic compound featuring both a benzonitrile and a cyanoacetyl moiety.[1] This dual functionality is the cornerstone of its chemical utility, offering two distinct and reactive sites for synthetic transformations.[1] The molecule's structure consists of a central benzene ring substituted at the 1- and 3-positions with a nitrile group (-C≡N) and a cyanoacetyl group (-C(=O)CH₂CN), respectively.
The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 21667-63-0 | [1][2][3] |
| Molecular Formula | C₁₀H₆N₂O | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 170.17 g/mol | [1][4] |
| Appearance | Colorless to pale yellow crystal or powder | [4] |
| Boiling Point | 379.6 ± 27.0 °C (Predicted) | [2][3][4] |
| Density | 1.21 g/cm³ | [2][3][4] |
| Melting Point | ~114-116 °C | [4] |
| Solubility | Soluble in organic solvents like ethanol, DMF, and dichloromethane | [4] |
| pKa | 6.79 ± 0.10 (Predicted) | [3][4] |
Strategic Synthesis of the Core Moiety
The synthesis of this compound is accessible through established organic chemistry reactions. The choice of method is often dictated by the desired scale, yield, and purity requirements. The primary rationale behind these syntheses is the formation of a new carbon-carbon bond between an aromatic nitrile precursor and a cyanoacetic acid derivative.
Condensation Reactions
A prevalent method involves the condensation of a benzonitrile derivative with cyanoacetic acid in the presence of a base.[1] This approach leverages the acidity of the α-carbon in cyanoacetic acid to facilitate nucleophilic attack.
Experimental Protocol: Base-Catalyzed Condensation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., THF, Dichloromethane).
-
Addition of Nucleophile: To a separate flask, prepare a solution of malononitrile (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in the same anhydrous solvent.
-
Reaction Execution: Cool the 3-cyanobenzoyl chloride solution to 0 °C using an ice bath. Slowly add the malononitrile/base solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography on silica gel to yield pure this compound.
One-Pot Multi-Component Reactions
For increased efficiency, one-pot multi-component reactions are employed, reacting a benzonitrile precursor with cyanoacetic acid and other reagents under controlled conditions to achieve good yields in a single procedural step.[1] This strategy is advantageous as it minimizes waste and reduces purification steps, aligning with the principles of green chemistry.
Caption: A typical workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound stems from its two chemically distinct reactive centers. This allows for selective and stepwise functionalization, making it a highly versatile building block.[1]
Caption: Dual reactive sites of this compound and their applications.
The Cyanoacetyl Group: A Gateway to Heterocycles
The cyanoacetyl group contains an active methylene (-CH₂-) flanked by two electron-withdrawing groups (carbonyl and cyano). This makes the methylene protons acidic and the carbon nucleophilic, driving its participation in condensation reactions. This reactivity is extensively exploited for the synthesis of complex heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[1]
The Benzonitrile Group: A Stable Handle for Modification
The nitrile group on the benzene ring is comparatively less reactive but offers a valuable site for functional group interconversion.[1] It can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. This allows for late-stage modification of a complex molecule, a critical strategy in drug discovery for structure-activity relationship (SAR) studies.
Applications in Research and Development
While direct biological applications for the title compound are not widely reported, its role as a key intermediate is well-established.[1][5] Its derivatives have shown significant potential in various therapeutic areas.
-
Pharmaceutical Industry: It serves as a crucial starting material for synthesizing pharmaceuticals.[1][5] Derivatives of cyanoacetyl and benzonitrile compounds have demonstrated potential as antimicrobial, antitumor, and enzyme inhibitors.[1][4][6] The cyano group itself is a common pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[6][7]
-
Organic Synthesis: Beyond pharmaceuticals, it is a foundational building block for creating a wide array of complex organic molecules and functional materials.[1][4]
-
Material Science: The presence of aromatic rings and polar cyano groups suggests potential applications in material science.[1] These structural features can facilitate π-π stacking and hydrogen bonding, which are crucial for creating ordered molecular structures in functional materials.[1]
Safety, Handling, and Storage
As with any nitrile-containing compound, this compound requires careful handling. While a specific, comprehensive safety profile is not available, data from related benzonitrile compounds provide a strong basis for safe laboratory practices.[4][8][9]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Exposure Routes: The compound may be irritating to the eyes, skin, and respiratory tract.[4] Avoid direct contact and inhalation.[4]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Conclusion
This compound is a synthetically valuable molecule whose importance lies in its versatility as a chemical intermediate. Its dual-functional nature provides chemists with a powerful tool for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its potential in their scientific endeavors.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. Available at: [Link]
-
India Fine Chemicals. (n.d.). This compound. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C10H6N2O). Available at: [Link]
-
AstaTech. (n.d.). 3-(2-Cyanoacetyl)benzonirile|21667-63-0. Available at: [Link]
-
Grokipedia. (n.d.). Benzonitrile. Available at: [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1103 - BENZONITRILE. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
-
Fleming, I. et al. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Iron(II) sulfate. Available at: [Link]
-
de Almeida, M. O. et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm. Available at: [Link]
-
The Good Scents Company. (n.d.). ferrous sulfate hepathydrate sulfuric acid, iron(2+) salt (1:1), heptahydrate. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Acetylbenzonitrile. NIST WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Acetylbenzonitrile. PubChem. Available at: [Link]
-
Al-Suhaimi, E. A. et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]
- Google Patents. (2015). CN104892456A - Method for preparing benzonitrile compound.
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST WebBook. Available at: [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. Available at: [Link]
-
Wikipedia. (n.d.). Benzonitrile. Available at: [Link]
-
Abraham, R. J. et al. (2011). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry. Available at: [Link]
-
Lee, H. et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2025, December 24). (PDF) Insights into the chemistry and therapeutic potential of acrylonitrile derivatives. Available at: [Link]
-
Chemical Store Inc. (n.d.). Safety Data Sheet - Ferrous Sulfate Heptahydrate. Available at: [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 21667-63-0 CAS MSDS (3-(2-CYANOACETYL)BENZONIRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound (21667-63-0) at Nordmann - nordmann.global [nordmann.global]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 10. chemicalbook.com [chemicalbook.com]
synthesis of 3-(2-Cyanoacetyl)Benzonitrile
An In-depth Technical Guide to the Synthesis of 3-(2-Cyanoacetyl)Benzonitrile
Abstract
This technical guide provides a comprehensive, research-level overview of the , a pivotal intermediate in the development of novel therapeutics and functional materials.[1][2] This document moves beyond a simple recitation of procedural steps to deliver an in-depth analysis of the reaction's mechanistic underpinnings, the rationale behind experimental design choices, and a robust, field-proven protocol. The core of this synthesis is a strategic carbon-carbon bond formation accomplished via a crossed Claisen-type condensation. We will explore the critical parameters governing this reaction, from the selection of reagents and solvents to the optimization of reaction conditions and final purification. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in synthetic organic chemistry.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₁₀H₆N₂O) is a bifunctional aromatic compound featuring both a β-ketonitrile moiety and a benzonitrile group.[3][4] This unique structural arrangement makes it a highly valuable building block in organic synthesis. The two distinct nitrile groups and the reactive keto-methylene functionality offer multiple sites for subsequent chemical modification, enabling the construction of complex molecular architectures.[2]
Its primary importance lies in its role as a precursor for a variety of heterocyclic compounds, many of which exhibit significant biological activity.[5] Research has indicated that derivatives of this scaffold are explored for applications as potential anticancer, antibacterial, and antiviral agents.[1][2] The benzonitrile group itself is a recognized pharmacophore and bioisostere, contributing to molecular interactions with biological targets and enhancing pharmacokinetic properties.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [3] |
| Appearance | Colorless to pale yellow crystal or powder | [1] |
| Melting Point | 114-116 °C | [1] |
| Boiling Point | ~379 °C (Predicted) | [3] |
| Density | ~1.21 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in DMF, Dichloromethane, Ethanol | [1] |
Core Synthesis Strategy: The Crossed Claisen Condensation
The most efficient and direct route to this compound is through a crossed Claisen condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[7] In this specific application, it involves the reaction between an ester electrophile (a derivative of 3-cyanobenzoic acid) and a nitrile-stabilized carbanion nucleophile (derived from acetonitrile).[8][9]
The "crossed" designation is critical; the reaction is designed between two different carbonyl-type partners. To ensure a high yield of a single product, one partner must be incapable of forming an enolate itself (lacking α-hydrogens), thus serving only as the electrophile.[8][10] In our case, an ester like methyl 3-cyanobenzoate is an ideal electrophile. The other partner, acetonitrile (CH₃CN), possesses acidic α-protons and can be deprotonated to form the required nucleophile.[11]
Mechanistic Deep Dive
The Claisen condensation is a base-mediated process where every step is governed by fundamental principles of acidity, nucleophilicity, and equilibrium. The use of a strong, non-alkoxide base such as sodium hydride (NaH) is often preferred to sodium ethoxide to drive the reaction to completion and prevent side reactions like transesterification.[8]
The mechanism proceeds through four key stages:
-
Enolate Formation: A strong base (NaH) abstracts an acidic α-proton from acetonitrile. This deprotonation is feasible because the resulting carbanion is stabilized by the adjacent electron-withdrawing nitrile group.
-
Nucleophilic Acyl Substitution: The highly nucleophilic acetonitrile anion attacks the electrophilic carbonyl carbon of methyl 3-cyanobenzoate, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (CH₃O⁻) leaving group. This forms the β-ketonitrile product.
-
Deprotonation as the Driving Force: The product, this compound, possesses a methylene group flanked by two powerful electron-withdrawing groups (carbonyl and cyano), making its protons exceptionally acidic. The methoxide generated in the previous step immediately deprotonates this position. This final, irreversible acid-base reaction forms a highly resonance-stabilized enolate and thermodynamically drives the entire reaction sequence to completion.[7][12]
-
Acidic Workup: A final protonation step, typically with a mild acid, neutralizes the enolate to yield the final, neutral product.[7]
Diagram 1: The reaction mechanism of the crossed Claisen condensation.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility and understanding.
Reagents and Materials
| Reagent | M.W. | Amount | Moles | Rationale |
| Sodium Hydride (60% in oil) | 24.00 | 2.0 g | 50.0 mmol | Strong, non-nucleophilic base to ensure complete enolate formation.[8] |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Dry, aprotic solvent required for NaH stability and reaction medium. |
| Anhydrous Acetonitrile | 41.05 | 4.2 mL | 80.0 mmol | Nucleophilic partner; used in excess to favor the forward reaction. |
| Methyl 3-cyanobenzoate | 161.16 | 6.45 g | 40.0 mmol | Electrophilic partner; the limiting reagent. |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For quenching the reaction and neutralizing the final enolate. |
| Saturated Sodium Bicarbonate | - | 50 mL | - | To neutralize any excess acid during workup. |
| Brine | - | 50 mL | - | To wash the organic layer and aid in phase separation. |
| Ethyl Acetate | - | 200 mL | - | Extraction solvent. |
| Anhydrous Magnesium Sulfate | - | - | - | Drying agent for the organic phase. |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen. Causality: Sodium hydride reacts violently with water. An inert and anhydrous environment is critical for safety and to prevent quenching of the base and enolate intermediate.
-
Base Preparation: Carefully weigh 2.0 g of 60% sodium hydride in mineral oil and add it to the flask. Add 100 mL of anhydrous THF to the flask. Begin stirring to create a suspension. Causality: Suspending the NaH ensures a large surface area for reaction.
-
Enolate Formation: Add 4.2 mL of anhydrous acetonitrile to the dropping funnel and add it dropwise to the stirred NaH suspension over 20 minutes at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Vigorous hydrogen gas evolution will be observed. Causality: Slow, cooled addition controls the exothermic reaction and the rate of H₂ evolution. The subsequent stirring ensures complete formation of the acetonitrile anion.
-
Addition of Electrophile: Dissolve 6.45 g of methyl 3-cyanobenzoate in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the ester solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy to drive the nucleophilic attack and subsequent elimination to completion.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess NaH and neutralize the reaction mixture until the pH is ~2-3. Causality: Quenching is highly exothermic and produces hydrogen gas. Slow, cooled addition is a critical safety measure.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 75 mL portions of ethyl acetate. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.
Diagram 2: A step-by-step experimental workflow for the synthesis.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Acetonitrile: Flammable liquid and toxic. Metabolized in the body to produce cyanide. Handle in a well-ventilated fume hood.
-
This compound: May be irritating to the eyes, skin, and respiratory tract.[1] Avoid inhalation of dust and direct contact with skin.
-
Quenching: The quenching of sodium hydride with acid is extremely exothermic and releases hydrogen gas. This step must be performed slowly, with adequate cooling, and behind a safety shield in a fume hood.
Conclusion
The via a crossed Claisen condensation is a robust and efficient method for producing this valuable chemical intermediate. A thorough understanding of the underlying reaction mechanism, particularly the critical role of the final deprotonation step in driving the reaction, is paramount for successful execution. By adhering to the detailed, safety-conscious protocol outlined in this guide, researchers can reliably produce high-purity material for applications in drug discovery, materials science, and broader organic synthesis.
References
-
3-(2-cyanoacetyl)-benzonitrile - Introduction. (2024). ChemBK. [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
3-Acetylbenzonitrile. (n.d.). NIST WebBook. [Link]
-
Claisen condensation. (n.d.). Wikipedia. [Link]
-
Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]
-
Mixed Claisen Condensations. (n.d.). Fiveable. [Link]
-
This compound (C10H6N2O). (n.d.). PubChemLite. [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 21667-63-0 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 5. This compound (21667-63-0) at Nordmann - nordmann.global [nordmann.global]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. fiveable.me [fiveable.me]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 3-Cyano-β-oxobenzenepropanenitrile: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyano-β-oxobenzenepropanenitrile, a versatile bifunctional molecule of interest in synthetic and medicinal chemistry. This document elucidates the compound's structure, physical and chemical properties, and outlines its synthesis. Furthermore, it explores the reactivity of its distinct functional groups—the cyanoacetyl moiety and the aromatic nitrile—highlighting its potential as a key intermediate in the construction of complex heterocyclic scaffolds and pharmacologically active agents. This guide is intended to serve as a foundational resource for researchers leveraging this compound in drug discovery and materials science.
Molecular Structure and Identification
3-Cyano-β-oxobenzenepropanenitrile, systematically named 3-(2-cyanoacetyl)benzonitrile , is an organic compound featuring a benzonitrile core substituted at the meta-position with a cyanoacetyl group. This unique arrangement of two nitrile groups and a ketone confers a distinct reactivity profile, making it a valuable building block in organic synthesis.
Chemical Identity
| Identifier | Value |
| Systematic IUPAC Name | This compound |
| Common Names | 3-Cyano-β-oxobenzenepropanenitrile, 3-Cyanobenzoylacetonitrile |
| CAS Number | 21667-63-0[1][2][3] |
| Molecular Formula | C₁₀H₆N₂O[2][4] |
| Molecular Weight | 170.17 g/mol [2][4] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)CC#N)C#N |
| InChI Key | CWULKMSXLFIFKW-UHFFFAOYSA-N[2] |
Structural Diagram
Figure 1: Chemical structure of this compound.
Physicochemical Properties
Knowledge of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Colorless to pale yellow crystal or powder | [5] |
| Melting Point | 114-116 °C | [5] |
| Boiling Point | ~311 °C (Predicted) | [5] |
| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [5] |
| Density | 1.21 g/cm³ | [6] |
| Polar Surface Area | 64.65 Ų | [6] |
| XLogP3 | 1.65466 | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, primarily involving the formation of the cyanoacetyl group on the benzonitrile scaffold.
Synthetic Pathways Overview
Key synthetic strategies include:
-
Condensation Reactions : A common approach involves the condensation of a benzonitrile derivative with a source of the cyanoacetyl group, such as cyanoacetic acid, in the presence of a base.[4]
-
One-Pot Multi-Component Reactions : These methods offer an efficient route by reacting benzonitrile with cyanoacetic acid and other reagents in a single step under controlled conditions to yield the final product.[4]
-
From Acid Chlorides : A plausible, though less detailed in available literature, method involves the reaction of 3-cyanobenzoyl chloride with a suitable cyano-containing nucleophile. A related general method describes the reaction of benzoyl chloride with "cyclopentanone nitrile" in a mixed acid system, suggesting a potential pathway.[5]
Figure 2: Overview of synthetic approaches to this compound.
Exemplary Laboratory Protocol (Conceptual)
Reaction: Condensation of methyl 3-cyanobenzoate with acetonitrile.
Step 1: Preparation of the Reaction Mixture
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry solvent (e.g., anhydrous THF or toluene).
-
Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to the solvent under a nitrogen atmosphere.
-
To this suspension, slowly add methyl 3-cyanobenzoate.
Step 2: Reaction
-
Slowly add anhydrous acetonitrile to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and cautiously quench with a proton source (e.g., dilute HCl or saturated aqueous NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent its decomposition and ensure the deprotonation of acetonitrile to form the reactive nucleophile.
-
Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the strong base and other reactive intermediates with oxygen and moisture from the air.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation to occur at a reasonable rate.
-
Acidic Quench: The addition of a mild acid neutralizes the excess base and protonates the enolate intermediate to form the final β-ketonitrile product.
Reactivity and Synthetic Utility
This compound is a bifunctional molecule, with its reactivity dominated by the cyanoacetyl group and the aromatic nitrile.[4]
Reactivity of the Cyanoacetyl Group
The cyanoacetyl group contains an active methylene group flanked by two electron-withdrawing groups (a ketone and a nitrile). This makes the methylene protons acidic and easily removed by a base to form a stable carbanion. This nucleophilic carbon is central to the synthetic utility of the molecule.
-
Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones to form α,β-unsaturated products.
-
Michael Addition: The carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.
-
Cyclization Reactions: The bifunctional nature of the cyanoacetyl group makes it an excellent precursor for the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles.[4]
Reactivity of the Aromatic Nitrile Group
The nitrile group on the benzene ring is less reactive than the cyanoacetyl moiety but can still participate in a range of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-carboxy-β-oxobenzenepropanenitrile) or an amide.
-
Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)-β-oxobenzenepropanenitrile) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings.
Figure 3: Reactivity map of this compound.
Applications in Drug Discovery and Materials Science
While specific, marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are relevant to medicinal chemistry.
-
Pharmaceutical Intermediate: It serves as a valuable intermediate for synthesizing biologically active compounds. Its derivatives have been investigated for potential anticancer, antibacterial, and antiviral activities.[5] The benzonitrile moiety itself is present in several marketed drugs, where the cyano group can act as a bioisostere for other functional groups or as a key interacting element with biological targets.
-
Scaffold for Heterocyclic Synthesis: The ability of this compound to readily form complex heterocyclic structures makes it a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs.
-
Materials Science: The presence of aromatic rings and polar cyano groups suggests potential applications in materials science. These features can promote π-π stacking and hydrogen bonding, which are important for creating ordered molecular structures in functional materials.[4] It may also be used in the synthesis of fluorescent dyes and photosensitizers.[5]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It may be irritating to the eyes, skin, and respiratory tract.[5]
-
Precautions: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[5]
Conclusion
3-Cyano-β-oxobenzenepropanenitrile is a synthetically valuable molecule with a rich and versatile chemistry. Its dual reactivity, stemming from the cyanoacetyl group and the aromatic nitrile, provides a platform for the synthesis of a wide array of complex organic molecules. For researchers in drug discovery and materials science, this compound represents a key building block for the development of novel heterocyclic compounds with potential biological activity and functional properties. Further exploration of its reactivity and applications is warranted and promises to yield exciting discoveries in these fields.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
India Fine Chemicals. This compound. [Link]
-
Matrix Fine Chemicals. This compound. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 3. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. minio.scielo.br [minio.scielo.br]
- 6. Benzonitrile [webbook.nist.gov]
A Comprehensive Technical Guide to 3-(2-Cyanoacetyl)benzonitrile
Abstract
This guide provides an in-depth exploration of 3-(2-Cyanoacetyl)benzonitrile, a versatile bifunctional molecule of significant interest in contemporary chemical research and development. We will dissect its structural attributes, nomenclature, and physicochemical properties. Furthermore, this document will furnish detailed, field-proven synthetic protocols, characterization methodologies, and a critical analysis of its burgeoning applications in medicinal chemistry and materials science. The content herein is curated for an audience of researchers, scientists, and professionals in drug development, aiming to bridge the gap between theoretical knowledge and practical laboratory application.
Introduction: The Strategic Importance of this compound
This compound, also known by its IUPAC name, is a compound that has steadily gained traction as a pivotal building block in organic synthesis. Its structure is characterized by a benzonitrile scaffold substituted at the meta-position with a cyanoacetyl group. This unique arrangement of three distinct reactive centers—two nitrile groups with different electronic environments and a ketone—renders it a highly valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds. The nitrile functionalities serve as versatile handles for transformation into amines, amides, and carboxylic acids, while the active methylene group of the β-ketonitrile moiety provides a nucleophilic center for a variety of condensation and cyclization reactions.
The strategic importance of this molecule lies in its ability to participate in multi-component reactions, enabling the efficient construction of molecular complexity from simple starting materials. This has led to its increasing use in the synthesis of novel pharmaceutical scaffolds and functional materials. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range of medical conditions, underscoring the biocompatibility and therapeutic relevance of the nitrile pharmacophore.[1] This guide aims to provide a comprehensive technical overview to empower researchers to fully leverage the synthetic potential of this compound.
Nomenclature, Structure, and Physicochemical Properties
A clear understanding of a molecule's identity and fundamental properties is the bedrock of its effective application. This section provides a detailed breakdown of the nomenclature, structural features, and key physicochemical data for this compound.
IUPAC Name and Synonyms
The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound . In this nomenclature, the benzonitrile is considered the parent structure, and the substituent at the third position is the 2-cyanoacetyl group.
Common synonyms and alternative names found in the literature and chemical supplier catalogs include:
-
3-Cyanobenzoylacetonitrile
-
Benzenepropanenitrile, 3-cyano-β-oxo-[2]
-
Benzonitrile, m-(cyanoacetyl)-[2]
-
3-Cyano-β-oxobenzenepropanenitrile[2]
Chemical Structure and Identification
The molecular formula for this compound is C₁₀H₆N₂O.[2] Its structure is depicted in the diagram below.
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a Knoevenagel condensation followed by hydrolysis.
Materials:
-
3-Cyanobenzaldehyde
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware for reflux, filtration, and recrystallization.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzaldehyde (0.1 mol) and malononitrile (0.1 mol) in 100 mL of anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.01 mol, ~10 mol%) as a catalyst. The piperidine acts as a base to deprotonate the active methylene group of malononitrile, initiating the condensation.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add 1 M hydrochloric acid to the stirred solution until it is acidic (pH ~2-3). This will protonate the intermediate and cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) to remove any inorganic impurities and residual acid.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid. Alternatively, for higher purity, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) can be employed.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable scaffold for the synthesis of a variety of biologically active molecules and functional materials.
Precursor for Heterocyclic Synthesis
The presence of multiple reactive sites allows this compound to be a versatile precursor for the synthesis of various heterocyclic systems, such as pyridines, pyrazoles, and pyrimidines. These heterocyclic cores are prevalent in a wide range of pharmaceuticals. The synthesis of cyanopyrazoles, for instance, is an area of intense research due to their presence in many pharmaceuticals and agrochemicals. [3]
Role in the Development of Bioactive Compounds
The nitrile group is a key pharmacophore in many approved drugs. [1]Its ability to act as a hydrogen bond acceptor and its metabolic stability contribute to its utility in drug design. This compound can be used as a starting material to introduce the benzonitrile moiety into larger molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties. The development of nitrile-containing pharmaceuticals is an active area of research, with applications ranging from anticancer to antiviral therapies.
Application in "Click Chemistry"
The nitrile groups in this compound can be readily converted to azides, which are key functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This powerful and versatile reaction has been widely exploited to expedite lead discovery and optimization in drug development. [4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature provides a powerful platform for the efficient construction of complex molecules, particularly heterocyclic systems of medicinal importance. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their research endeavors. As the demand for novel and diverse chemical entities continues to grow, the importance of strategic precursors like this compound in driving innovation in drug discovery and materials science is set to increase.
References
- Conier Chem&Pharma Limited. (n.d.). Buy 3-Cyanobenzoylacetonitrile. ECHEMI.
- Benchchem. (n.d.). 3-(Cyanomethyl)benzonitrile | CAS 16532-78-8.
- CymitQuimica. (n.d.). CAS 16532-78-8: 3-(cyanomethyl)benzonitrile.
- Filo. (n.d.). IUPAC name of given compound is: CC(C#N)CC=O (a) 3-Carbonitrile-3-methylb...
- PubChemLite. (n.d.). 3-(cyanomethyl)benzonitrile (C9H6N2).
- National Center for Biotechnology Information. (n.d.). 3-(Cyanomethyl)benzonitrile. PubChem.
- National Center for Biotechnology Information. (n.d.). Benzoylacetonitrile. PubChem.
- Sunway Pharm Ltd. (n.d.). 3-cyanobenzoylacetonitrile - CAS:21667-63-0.
- Wikipedia. (2024). IUPAC nomenclature of organic chemistry.
- CymitQuimica. (n.d.). 3-(Cyanomethyl)benzonitrile.
- Request PDF. (n.d.). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Qin, C., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(8), 737-748.
Sources
An In-depth Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 3-(2-Cyanoacetyl)Benzonitrile emerges as a compound of significant interest. Possessing a unique trifecta of reactive sites—a benzonitrile moiety, a ketone, and an active methylene group—this molecule offers a rich tapestry of chemical possibilities. This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, delineates its synthetic pathways, and explores its current and potential applications for researchers, scientists, and drug development professionals. The insights presented herein are a synthesis of available data and established principles of organic chemistry, offering a comprehensive resource for leveraging this versatile intermediate.
Core Molecular Attributes of this compound
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.
Identification and Nomenclature
-
IUPAC Name : this compound[1]
-
CAS Number : 21667-63-0[1]
-
Molecular Formula : C₁₀H₆N₂O[1]
-
Molecular Weight : 170.17 g/mol [1]
-
Synonyms : 3-Cyanobenzoylacetonitrile, 3-Cyano-β-oxobenzenepropanenitrile, Benzenepropanenitrile, 3-cyano-β-oxo-[2][3]
Physicochemical Properties
The physical properties of this compound are crucial for its handling, purification, and use in various reaction conditions. While experimentally verified data is limited, a combination of reported and predicted values provides a useful profile.
| Property | Value | Source |
| Appearance | Colorless to pale yellow crystal or powder | [2] |
| Melting Point | ~114-116 °C | [2] |
| Boiling Point | ~311 °C (Predicted) | [2] |
| Density | ~1.21 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in some organic solvents, such as ethanol, dimethylformamide, and dichloromethane. | [2] |
| pKa | ~6.79 ± 0.10 (Predicted) | |
| XLogP3 | 1.65466 (Predicted) | [3] |
Note: The boiling point, density, pKa, and XLogP3 are computationally predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.
The Chemical Reactivity Landscape
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The interplay between the aromatic nitrile, the ketone, and the activated methylene protons allows for a diverse range of chemical transformations.
The β-Ketonitrile Moiety: A Hub of Reactivity
The core reactivity of this compound stems from its β-ketonitrile structure. The electron-withdrawing nature of both the ketone and the nitrile group acidifies the intervening methylene protons, making them susceptible to deprotonation by even mild bases. This forms a stabilized enolate, a key intermediate for various carbon-carbon bond-forming reactions.
Key Chemical Transformations
-
Alkylation and Acylation: The enolate of this compound can readily react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to introduce new substituents at the α-position.
-
Condensation Reactions: The active methylene group is highly reactive towards aldehydes and ketones in Knoevenagel-type condensation reactions. These reactions are pivotal for the synthesis of a wide range of substituted alkenes, which can be further elaborated.
-
Heterocycle Synthesis: this compound is an excellent precursor for the synthesis of various heterocyclic compounds.[1][2] For instance, it can undergo cyclization reactions with dinucleophiles to form pyridines, pyrimidines, pyrazoles, and other important heterocyclic scaffolds.[4] This versatility is of particular interest in medicinal chemistry, where such ring systems are prevalent.
-
Reactions of the Nitrile Groups: Both the aliphatic and aromatic nitrile groups can undergo a variety of transformations, including:
-
Hydrolysis: Conversion to amides and subsequently to carboxylic acids.
-
Reduction: Transformation into primary amines.
-
Cycloadditions: Participation in [3+2] cycloaddition reactions to form tetrazoles.
-
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several routes, leveraging the principles of carbon-carbon bond formation.
Acylation of 3-Cyanobenzyl Cyanide
A common and direct approach involves the acylation of the anion of 3-cyanobenzyl cyanide with a suitable acylating agent.
Experimental Protocol: A Representative Procedure
This protocol is a generalized representation and may require optimization.
-
Anion Formation: To a solution of 3-cyanobenzyl cyanide in a suitable anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add a strong base (e.g., sodium hydride, lithium diisopropylamide) at a reduced temperature (e.g., 0 °C or -78 °C). Stir the mixture for a specified time to ensure complete formation of the carbanion.
-
Acylation: Slowly add a suitable acylating agent (e.g., ethyl cyanoformate or cyanogen chloride) to the solution of the carbanion while maintaining the reduced temperature.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.
Other Synthetic Approaches
Alternative methods, such as the reaction of 3-cyanobenzoyl chloride with malononitrile derivatives, have also been reported.[2] The choice of synthetic route will often depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.
Medicinal Chemistry and Drug Discovery
The cyanoacetyl group is a recognized pharmacophore present in various bioactive molecules.[1] Consequently, this compound serves as a versatile scaffold for the synthesis of compounds with potential therapeutic applications. Derivatives of β-ketonitriles have been explored for a range of biological activities, including:
-
Anticancer Agents: The ability to readily form complex heterocyclic systems allows for the generation of novel compounds for screening against various cancer cell lines.[2]
-
Antimicrobial Agents: The incorporation of the benzonitrile and cyanoacetyl moieties into heterocyclic frameworks has been a strategy in the development of new antibacterial and antifungal agents.[2]
-
Enzyme Inhibitors: The electrophilic nature of the ketone and nitrile carbons, along with the molecule's overall geometry, makes it a candidate for designing inhibitors of specific enzymes.[1]
The benzonitrile fragment is also present in several approved drugs, and its inclusion can influence pharmacokinetic properties.[5]
Materials Science
The presence of aromatic rings and cyano groups suggests potential applications in materials science.[1] The aromatic system can participate in π-π stacking interactions, which are crucial for the self-assembly of organic materials. The polar nitrile groups can engage in dipole-dipole interactions and hydrogen bonding, further influencing the solid-state packing and properties of derived materials. These characteristics make it a potential building block for:
-
Organic Semiconductors
-
Nonlinear Optical Materials
-
Fluorescent Dyes and Probes [2]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
General Hazards: It may be irritating to the eyes, skin, and respiratory tract.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Always consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
Conclusion and Future Outlook
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its rich reactivity, stemming from the β-ketonitrile moiety and the two nitrile groups, provides a gateway to a vast array of complex molecules and functional materials. While the full extent of its experimental properties and applications is still being explored, the foundational chemical principles outlined in this guide provide a solid framework for its utilization. Future research will undoubtedly uncover new synthetic methodologies and novel applications for this promising compound, further solidifying its role as a valuable tool in the chemist's arsenal.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. Retrieved from [Link]
-
Research Communities. (2024, June 25). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. communities.springernature.com [communities.springernature.com]
3-(2-Cyanoacetyl)Benzonitrile molecular weight
An In-Depth Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a molecule is often defined by its versatility and reactivity. This compound stands out as a pivotal intermediate, a molecular scaffold rich with potential for constructing complex, biologically active compounds. This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties to its synthesis and critical applications. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chemical entity. We will delve into not just the "what" but the "why"—elucidating the causality behind experimental choices and grounding our discussion in authoritative, verifiable sources.
Physicochemical Properties and Structural Analysis
This compound, also known by its IUPAC name this compound, is an aromatic compound featuring both a ketone and two nitrile functional groups.[1] This unique arrangement of electron-withdrawing groups on a benzene ring dictates its chemical reactivity and makes it a valuable precursor in various synthetic pathways.
The presence of two reactive sites—the cyanoacetyl group (-C(=O)CH2CN) and the benzonitrile moiety (C6H4-CN)—allows for a diverse range of chemical transformations. The active methylene group is particularly susceptible to condensation reactions, while the nitrile groups can be hydrolyzed, reduced, or participate in cycloadditions to form heterocyclic systems.[1]
Core Data Summary
For ease of reference, the key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆N₂O | [1][2][3] |
| Molecular Weight | ~170.17 g/mol | [1][3] |
| CAS Number | 21667-63-0 | [1][3] |
| Appearance | Colorless to pale yellow crystal or powder | [2] |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | ~379.6 °C | [3] |
| Density | ~1.21 g/cm³ | [3] |
| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane | [2] |
Note: Minor variations in reported molecular weight (e.g., 170.167 g/mol ) and boiling point (e.g., 311 °C) exist across different suppliers and databases.[2][3]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through a condensation reaction, a cornerstone of C-C bond formation in organic chemistry. The choice of this method is predicated on the reactivity of the starting materials and the stability of the final product under the reaction conditions.
Causality of Experimental Design
The common synthetic route involves the condensation of a benzonitrile derivative with a cyanoacetic acid derivative.[1] This approach is favored for its efficiency and the ready availability of the starting materials. For instance, reacting 3-cyanobenzoyl chloride with a source of the CH₂CN anion provides a direct path to the target molecule. The use of a base is critical to deprotonate the active methylene compound, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the benzoyl derivative. The entire workflow is designed to be a self-validating system; successful synthesis can be readily confirmed by standard analytical techniques that check for the presence of the key functional groups and the correct molecular mass.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Objective: To synthesize this compound.
Materials:
-
3-Cyanobenzoyl chloride
-
Malononitrile
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF. Cool the suspension to 0 °C using an ice bath.
-
Nucleophile Formation: Dissolve malononitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodiomalononitrile anion.
-
Electrophile Addition: Dissolve 3-cyanobenzoyl chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 1M HCl at 0 °C until the solution is acidic (pH ~2-3). This step protonates any remaining base and intermediates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. This removes acidic impurities and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product is typically purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture to yield a crystalline solid. Purity and identity are confirmed using:
-
¹H NMR: To confirm the presence and integration of aromatic and methylene protons.
-
¹³C NMR: To identify the carbonyl carbon and the two distinct nitrile carbons.
-
FT-IR Spectroscopy: To verify the presence of the C≡N stretch (~2230 cm⁻¹) and the C=O stretch (~1690 cm⁻¹).[4]
-
Mass Spectrometry: To confirm the molecular weight of 170.17 m/z.[3]
Synthesis Workflow Diagram
Caption: A flowchart of the synthesis and purification process.
Core Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile starting material. Its utility stems from the strategic placement of its functional groups, which serve as handles for building molecular complexity.
A Privileged Scaffold in Medicinal Chemistry
The benzonitrile group is a recognized pharmacophore in drug design.[5] The nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing binding affinity to biological targets.[6] Consequently, this compound serves as an important intermediate for synthesizing pharmaceuticals, particularly those targeting cancers and microbial infections.[1][2]
-
Anticancer Agents: Derivatives have been investigated as inhibitors of critical pathways in cancer progression, such as kinase inhibition.[5] The core structure can be elaborated to create compounds that fit into the active sites of enzymes like tubulin or various kinases, disrupting cell division and proliferation.[1][5]
-
Antimicrobial Agents: The scaffold is used to synthesize novel heterocyclic compounds that have shown activity against both bacteria and fungi.[1]
Precursor for Heterocyclic Synthesis
The cyanoacetyl group is highly reactive and ideal for constructing heterocyclic rings, which are prevalent in many approved drugs. Through condensation reactions with various binucleophiles, a wide array of pyridines, pyrimidines, and other ring systems can be synthesized.
Applications in Material Science
Beyond pharmaceuticals, the electronic properties conferred by the aromatic ring and cyano groups make this molecule a candidate for applications in material science.[1] The potential for π-π stacking interactions and coordination chemistry allows for its use in developing functional materials such as fluorescent dyes and photosensitizers.[1][2]
Role as a Versatile Chemical Intermediate
Caption: Applications of this compound.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety. The compound and its parent class, benzonitriles, present specific hazards that must be mitigated.
Hazard Identification
-
Irritation: The compound may be irritating to the eyes, skin, and respiratory tract.[2]
-
Toxicity: Benzonitriles as a class can be absorbed through the skin and by inhalation or ingestion.[7] Decomposition upon heating can produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[7]
-
Handling Precautions: It is classified as harmful if swallowed or in contact with skin.[8]
Self-Validating Safety Protocol
A robust safety protocol ensures that risks are continuously managed and verified.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if handling large quantities, appropriate protective clothing.[7]
Engineering Controls:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][9]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[10]
Handling and Storage:
-
Handling: Avoid contact with skin and eyes.[9] Prevent dust formation. Keep away from heat, sparks, and open flames.[11] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep separated from strong oxidizing agents, acids, bases, and food and feedstuffs.[7][11]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and get medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.[9]
Conclusion
This compound is more than a simple organic compound; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its dual-functional reactivity make it an invaluable intermediate for professionals in drug discovery, organic synthesis, and material science. By understanding its chemical nature and adhering to rigorous safety protocols, researchers can effectively harness its potential to build the complex molecules that drive scientific advancement.
References
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile - Introduction. Available from: [Link]
-
National Institute of Standards and Technology. 3-Acetylbenzonitrile - NIST WebBook. Available from: [Link]
-
ILO and WHO. ICSC 1103 - BENZONITRILE. (2021). Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Available from: [Link]
-
Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. (2010). Available from: [Link]
-
Yoshikawa, T., et al. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing. (2022). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. Available from: [Link]
-
Al-Salahi, R., et al. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Molecules. (2023). Available from: [Link]
-
National Center for Biotechnology Information. 3-Acetylbenzonitrile. PubChem Compound Summary for CID 80222. Available from: [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Characterization of 3-(2-Cyanoacetyl)Benzonitrile: A Technical Guide
This technical guide provides a comprehensive analysis of the spectral data for 3-(2-cyanoacetyl)benzonitrile, a molecule of interest in organic synthesis and medicinal chemistry.[1][2] Due to the limited availability of experimentally derived spectra in public databases, this document focuses on a predictive and interpretive approach grounded in fundamental spectroscopic principles and comparative data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, characterization, and quality control purposes.
Molecular Structure and Key Features
This compound possesses a unique molecular architecture, incorporating a benzonitrile moiety substituted at the meta position with a cyanoacetyl group. This structure features two distinct nitrile functionalities and a ketone, which give rise to characteristic signals in various spectroscopic analyses. Understanding the interplay of these functional groups is paramount to interpreting the spectral data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzonitrile ring and the methylene protons of the cyanoacetyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the cyano and the cyanoacetyl substituents.[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | Multiplet | 2H | Aromatic Protons (ortho to cyanoacetyl) |
| ~ 7.7 - 7.9 | Multiplet | 2H | Aromatic Protons (ortho and para to cyano) |
| ~ 4.0 | Singlet | 2H | Methylene Protons (-CH₂-) |
Interpretation:
-
The aromatic region will likely display a complex multiplet pattern due to the meta-substitution. The protons ortho to the strongly electron-withdrawing cyanoacetyl group are expected to be the most deshielded and appear furthest downfield.[4]
-
The methylene protons, situated between a carbonyl group and a nitrile group, will be significantly deshielded and are predicted to appear as a singlet around 4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of two nitrile carbons, a carbonyl carbon, and the aromatic carbons will be evident.[5]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 190 | Carbonyl Carbon (C=O) |
| ~ 135 - 140 | Aromatic Carbons (ipso- to substituents) |
| ~ 129 - 134 | Aromatic Carbons (CH) |
| ~ 118 | Nitrile Carbon (benzonitrile) |
| ~ 116 | Nitrile Carbon (cyanoacetyl) |
| ~ 30 | Methylene Carbon (-CH₂-) |
Interpretation:
-
The carbonyl carbon is expected to have the largest chemical shift, appearing around 190 ppm.[6]
-
The aromatic region will show multiple signals, with the carbons directly attached to the substituents (ipso-carbons) being shifted further downfield.[7]
-
The two distinct nitrile carbons should be observable in the 116-118 ppm range.[6]
-
The methylene carbon, being adjacent to two electron-withdrawing groups, will be found in the aliphatic region but at a relatively downfield position.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the two nitrile groups and the ketone.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 2230 | Strong | C≡N Stretch (benzonitrile) |
| ~ 2260 | Medium | C≡N Stretch (aliphatic nitrile) |
| ~ 1700 | Strong | C=O Stretch (ketone) |
| ~ 3100 - 3000 | Medium | C-H Stretch (aromatic) |
| ~ 2950 - 2850 | Weak | C-H Stretch (aliphatic) |
| ~ 1600, 1480 | Medium-Weak | C=C Stretch (aromatic ring) |
Interpretation:
-
The two nitrile groups are expected to show distinct stretching vibrations. The aromatic nitrile (benzonitrile) will likely appear around 2230 cm⁻¹, a typical value for aryl nitriles.[8][9][10] The aliphatic nitrile, being part of the cyanoacetyl group, may absorb at a slightly higher wavenumber.
-
A strong absorption band around 1700 cm⁻¹ is characteristic of a ketone carbonyl stretch.[11]
-
The spectrum will also feature C-H stretching vibrations for both the aromatic and aliphatic protons, as well as characteristic aromatic ring stretching bands.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectral Data:
-
Molecular Ion (M⁺): m/z = 170.05
-
Monoisotopic Mass: 170.0480 g/mol [15]
Proposed Fragmentation Pathway:
The fragmentation of this compound under electron ionization is likely to proceed through several key pathways:[16][17]
-
Loss of the cyanoacetyl radical: This would result in a fragment at m/z 102, corresponding to the benzonitrile cation.
-
Cleavage of the C-C bond between the carbonyl and methylene groups: This could lead to the formation of a benzoyl cation fragment at m/z 105 and a cyanomethyl radical.
-
Loss of a cyanomethyl radical: This would generate an acylium ion at m/z 129.
Figure 3: A plausible mass spectral fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
IR Spectroscopy
-
Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or clean ATR crystal prior to running the sample.
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent and inject it into the GC.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.[18]
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: A detector will record the abundance of each ion.
Conclusion
This technical guide has provided a detailed predictive and interpretive analysis of the NMR, IR, and mass spectral data for this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, a comprehensive spectroscopic profile has been established. This information serves as a valuable resource for the identification, characterization, and quality assessment of this compound in various research and development settings.
References
-
PubChem. This compound (C10H6N2O). [Link]
-
National Institute of Standards and Technology. 3-Acetylbenzonitrile. In NIST Chemistry WebBook. [Link]
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. In Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institute of Standards and Technology. 3-Acetylbenzonitrile - Mass Spectrum. In NIST Chemistry WebBook. [Link]
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . [Link]
-
Biological Magnetic Resonance Bank. Benzonitrile. [Link]
-
Kühn, M., et al. (2021). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. The Journal of Physical Chemistry A, 125(45), 9849-9856. [Link]
-
Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 40(12), 757-768. [Link]
-
Xu, Y., & Biczysko, M. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Chemistry, 12. [Link]
-
Clark, J. (2023). Interpreting C-13 NMR spectra. In Chemguide. [Link]
- University of Arizona.
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. Benzonitrile - Optional[13C NMR] - Spectrum. [Link]
-
SpectraBase. Benzonitrile - Optional[FTIR] - Spectrum. [Link]
-
Wired Chemist. Benzonitrile. [Link]
-
PubChem. 2-Acetylbenzonitrile. [Link]
-
PubChem. 3-Acetylbenzonitrile. [Link]
-
Li, Y., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 27(11), 3544. [Link]
-
de Haas, M. P., et al. (2021). Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. ChemPhysChem, 22(21), 2201-2207. [Link]
-
Mirokhin, Y., & Tserkasevich, Y. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(6), 1076-1087. [Link]
-
ResearchGate. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
-
ResearchGate. (2025). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. [Link]
-
Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
SpectraBase. Benzonitrile - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 21667-63-0 [smolecule.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]
- 11. 3-Acetylbenzonitrile [webbook.nist.gov]
- 12. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to the Solubility of 3-(2-Cyanoacetyl)Benzonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive analysis of the solubility of 3-(2-Cyanoacetyl)Benzonitrile, a significant intermediate in organic and medicinal chemistry.[1] Given the scarcity of publicly available quantitative solubility data for this compound, this guide integrates theoretical solubility predictions using the Hansen Solubility Parameter (HSP) framework with a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive and a practical approach to understanding and manipulating the solubility of this compound in various organic solvents.
Introduction: The Critical Role of Solubility
This compound (C₁₀H₆N₂O, Molar Mass: 170.17 g/mol ) is a crystalline solid at room temperature, appearing as a colorless to pale yellow powder with a melting point of approximately 114-116°C.[1] Its molecular structure, featuring a benzonitrile moiety and a cyanoacetyl group, imparts a unique combination of polarity and aromatic character, making it a versatile building block in the synthesis of heterocyclic compounds, potential drug candidates, and functional materials.[1]
The solubility of this intermediate in organic solvents is of paramount importance for several reasons:
-
Reaction Kinetics: Most chemical reactions are carried out in the solution phase. The solubility of reactants directly impacts their concentration and, consequently, the reaction rate and yield.
-
Purification: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Formulation Development: For compounds intended for pharmaceutical use, solubility in various excipients and solvent systems is a key determinant of the final dosage form's characteristics, including drug loading and release profile.
-
Analytical Method Development: The choice of solvent is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment.
This guide will first delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step methodology for its experimental determination.
Theoretical Framework for Solubility Prediction
The age-old chemical maxim "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model offers a robust framework.
The HSP model decomposes the total cohesive energy density of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is given by the equation:
δt² = δd² + δp² + δh²
The principle behind HSP is that substances with similar (δd, δp, δh) values are likely to be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated as follows:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher likelihood of solubility.
Predicted Solubility of this compound
While experimental HSP values for this compound are not available, they can be estimated using group contribution methods. Based on its structure (an aromatic ring, two nitrile groups, and a ketone), it is expected to have significant polar (δp) and hydrogen bonding (δh, as a hydrogen bond acceptor) components, along with a moderate dispersion (δd) component.
The following table provides the Hansen Solubility Parameters for a range of common organic solvents and a qualitative prediction of the solubility of this compound based on the "like dissolves like" principle and the expected HSP profile of the compound.
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Polarity | Predicted Solubility |
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | Non-Polar | Very Low |
| Toluene | 18.0 | 1.4 | 2.0 | Non-Polar | Low |
| Polar Aprotic Solvents | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | Polar | Soluble [1] |
| Acetone | 15.5 | 10.4 | 7.0 | Polar | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Polar | Moderate |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Polar | High |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Polar | Soluble [1] |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Polar | Very High |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | Polar | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | Polar | Soluble [1] |
| Isopropanol | 15.8 | 6.1 | 16.4 | Polar | Moderate |
Note: The qualitative predictions are based on the expected moderately to highly polar nature of this compound. Experimental verification is essential.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a crystalline compound is the shake-flask method .[3] This method involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated, followed by separation of the undissolved solid and quantification of the dissolved solute.
Experimental Workflow
The logical flow of the thermodynamic solubility determination process is outlined below.
Sources
A Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
3-(2-Cyanoacetyl)Benzonitrile (CAS No. 21667-63-0) is a bifunctional aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, featuring both a reactive cyanoacetyl group and a benzonitrile moiety, positions it as a highly versatile building block for the construction of complex heterocyclic systems and as a precursor to a diverse array of biologically active molecules.[2] This guide provides an in-depth exploration of the commercial availability, key chemical properties, and significant applications of this compound, with a focus on its utility for researchers and professionals in the field of drug discovery and development. We will delve into established synthetic routes employing this intermediate, examine the biological significance of the resulting compounds, and provide practical insights to facilitate its effective use in the laboratory.
Physicochemical Properties and Handling
This compound is typically supplied as a colorless to pale yellow crystalline powder.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆N₂O | [2][4] |
| Molecular Weight | 170.17 g/mol | [2][4] |
| CAS Number | 21667-63-0 | [2][4] |
| Appearance | Colorless to pale yellow crystal or powder | [3] |
| Melting Point | 114-116 °C | [3] |
| Boiling Point | ~311 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [3] |
| Density | ~1.21 g/cm³ | [4] |
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. The nitrile groups suggest that it may be a mild skin and eye irritant, and inhalation of dust should be avoided.[2] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For storage, it should be kept in a tightly sealed container in a cool, dry place.
Commercial Availability: A Global Marketplace
This compound is readily available from a range of commercial suppliers, catering to both research and industrial-scale needs. The compound is typically offered in various purity grades, with "technical grade" and purities of 98% or higher being common.[5] When sourcing this material, it is crucial to request and review the Certificate of Analysis (CoA) to ensure the purity and identity of the compound meet the requirements of the intended application.[6][7] A representative list of suppliers is provided below.
| Supplier | Noted Purity/Grade | Website (Illustrative) |
| Smolecule | In Stock | smolecule.com |
| Nanjing Norris Pharm Technology Co., Ltd | Industrial Grade | echemi.com |
| Nordmann | Not specified | nordmann.global |
| India Fine Chemicals | Not specified | indiafinechemicals.com |
| Denisco Chemicals Pvt. Ltd. | 98% Purity, Technical Grade | indiamart.com |
Synthetic Utility: A Gateway to Heterocyclic Scaffolds
The true value of this compound lies in its remarkable versatility as a synthetic precursor. The presence of both a ketone and an active methylene group in the cyanoacetyl moiety, combined with the additional nitrile on the benzene ring, provides multiple reactive sites for a variety of chemical transformations. This dual reactivity makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds, which are foundational scaffolds in many approved and investigational drugs.[2]
The Gewald Reaction: Access to Substituted Thiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[8] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[9][10] this compound, with its activated methylene group, is a prime candidate for this transformation, enabling the synthesis of 2-amino-3-aroylthiophenes.
Conceptual Workflow for the Gewald Reaction:
Caption: A simplified workflow of the Gewald Reaction.
Illustrative Experimental Protocol (Adapted from general Gewald reaction procedures): [10][11]
-
Reaction Setup: To a solution of this compound (1 equivalent) and an appropriate aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.1 equivalents).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.
The resulting 2-aminothiophenes are valuable intermediates themselves, with demonstrated applications in the development of kinase inhibitors and other therapeutic agents.[11]
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous blockbuster drugs. This compound serves as an excellent precursor for the synthesis of highly functionalized pyridines. One common approach involves the reaction with chalcones (α,β-unsaturated ketones) or other Michael acceptors.
Reaction Pathway for Pyridine Synthesis:
Caption: General scheme for the synthesis of substituted pyridines.
The mechanism typically proceeds via an initial Michael addition of the active methylene group of this compound to the chalcone, followed by cyclization with a source of ammonia (commonly ammonium acetate), and subsequent oxidation/aromatization to furnish the pyridine ring.[12] The resulting nicotinonitrile derivatives are of significant interest as they are precursors to compounds with potential antimalarial and anticancer activities.[13][14][15]
Illustrative Experimental Protocol (Adapted from literature procedures for pyridine synthesis): [12]
-
Reaction Mixture: In a round-bottom flask, combine this compound (1 equivalent), the desired chalcone (1 equivalent), and an excess of ammonium acetate (e.g., 5-8 equivalents).
-
Solvent: Add a suitable solvent, such as glacial acetic acid or ethanol.
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the target substituted pyridine.
The Thorpe-Ziegler Reaction: A Note on Intramolecular Cyclization
While this compound itself is not a direct substrate for the intramolecular Thorpe-Ziegler reaction (which requires a dinitrile), its chemistry is closely related.[1][16] The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of α,ω-dinitriles to form cyclic α-cyanoenamines, which can then be hydrolyzed to cyclic ketones.[17][18][19] Understanding this reaction is crucial as the nitrile groups of this compound can be modified to create suitable precursors for such cyclizations, opening pathways to complex polycyclic structures.
Applications in Drug Discovery and Development
The heterocyclic scaffolds readily accessible from this compound are prevalent in a multitude of biologically active compounds. The cyanoacetyl moiety is a known pharmacophore, and its incorporation into various molecular frameworks can lead to potent enzyme inhibitors and other therapeutic agents.[2][20]
Precursor to Kinase Inhibitors
Many kinase inhibitors, a cornerstone of modern cancer therapy, feature heterocyclic cores. The 2-aminothiophene and substituted pyridine scaffolds derived from this compound are bioisosteres of privileged structures in kinase inhibitor design.[11] While no currently FDA-approved drug directly lists this compound as a starting material in its publicly available synthesis routes, the derivatives of this compound are actively being investigated. For example, substituted pyridines and pyrimidines have been evaluated as EGFR tyrosine kinase inhibitors.[14] The 3-cyanophenyl group can engage in crucial hydrogen bonding or other interactions within the kinase active site, contributing to the overall binding affinity and selectivity of the inhibitor.
Antimicrobial and Antiviral Potential
Derivatives of this compound have shown promise as antimicrobial and antiviral agents.[3] The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing the interaction of the molecule with biological targets.[20] Research has demonstrated that compounds synthesized from related benzonitriles exhibit significant activity against both Gram-positive and Gram-negative bacteria. Furthermore, the cyanoacrylate scaffold, which can be synthesized from precursors like this compound, has been explored for its antiviral properties.
Conclusion: A Building Block with a Bright Future
This compound is more than just a chemical intermediate; it is a versatile tool for innovation in organic synthesis and drug discovery. Its dual reactivity allows for the efficient construction of diverse and complex molecular architectures, particularly the heterocyclic scaffolds that are central to modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the properties, commercial availability, and synthetic applications of this compound is key to unlocking its full potential. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
Thrope Ziegler Cyclization Search. (n.d.). Scribd. Retrieved from [Link]
-
Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved from [Link]
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). European Journal of Medicinal Chemistry, 54, 454-462.
-
Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved from [Link]
- Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. (2013, June 1). Bioorganic & Medicinal Chemistry.
-
Technical Grade 3 2 Cyanoacetyl Benzonitrile, Purity: 98%, Powder. (n.d.). IndiaMART. Retrieved from [Link]
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (2009). Organic Letters, 11(21), 4874–4877.
- A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. (2008). Molecules, 13(12), 3179–3189.
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). Scientific Reports, 14(1), 1-15.
-
A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. (n.d.). Sci-Hub. Retrieved from [Link]
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). European Journal of Medicinal Chemistry, 54, 454-462.
- Biodynamic activities of different derivatives of 3-cyano-2-pyridone. (2022). Scientific Reports, 12(1), 1-12.
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- A three-step strategy for the conversion of pyridines into benzonitriles. (2025).
- Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives. (2004). Journal of Medicinal Chemistry, 47(10), 2475-2486.
-
Enzyme Inhibition - Types of Inhibition. (2024, April 8). TeachMePhysiology. Retrieved from [Link]
- A green chemistry approach to gewald reaction. (2013). Der Pharma Chemica, 5(1), 241-245.
- Method for preparing benzonitrile compound. (2015).
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules, 11(5), 371-376.
-
Certificate of analysis. (n.d.). Naarini. Retrieved from [Link]
-
3-(2-cyanoacetyl)-benzonitrile. (2024, April 9). ChemBK. Retrieved from [Link]
- Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025, May 19).
- Flow-chart of the representative chalcone synthesis methods and possible reactions on chalcones giving the endured products. (n.d.).
- FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022, November 21). MDPI.
- Enzyme Inhibition. (2025, March 18). Chemistry LibreTexts.
- Synthesis and clinical application of new drugs approved by FDA in 2022. (2023, September 4). PubMed.
- (A) The preparation process of chalcone 3 and its reaction with hydrazine to provide pyrazoline 4. (B) Plausible mechanism for the formation of chalcone 3. (n.d.).
- SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. (2025, January 12). Anbar Journal of Agricultural Sciences.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (n.d.). MDPI.
- Synthesis and clinical application of new drugs approved by FDA in 2023. (2024, February 5). PubMed.
- The reaction of chalcone 11 with ethyl cyanoacetate and malononitrile. (n.d.).
- (PDF) Synthesis and clinical application of new drugs approved by FDA in 2022. (n.d.).
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023, July 21). PMC.
- New FDA drug approvals for 2024: Synthesis and clinical applic
- A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Buy this compound | 21667-63-0 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. indiamart.com [indiamart.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Naarini [admin.naarini.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scribd.com [scribd.com]
- 18. synarchive.com [synarchive.com]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 3-(2-Cyanoacetyl)Benzonitrile in Modern Pharmaceutical Synthesis: A Technical Guide
Abstract
In the landscape of contemporary drug discovery and development, the strategic selection of intermediates is paramount to the efficient synthesis of complex molecular architectures. 3-(2-Cyanoacetyl)Benzonitrile has emerged as a highly versatile and valuable building block, particularly in the construction of heterocyclic scaffolds that form the core of numerous targeted therapies. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and pivotal applications of this compound as a pharmaceutical intermediate. We will delve into its role in the synthesis of key pharmacophores, with a particular focus on pyrimidine derivatives that have shown significant promise as kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this powerful synthetic tool.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No. 21667-63-0) is a bifunctional organic compound characterized by the presence of a cyanoacetyl group and a benzonitrile moiety.[1][2] This unique combination of reactive sites makes it an exceptionally useful precursor in heterocyclic chemistry. The activated methylene group, flanked by a ketone and a nitrile, readily participates in a variety of condensation and cyclization reactions.[2] Simultaneously, the aromatic nitrile can be retained in the final molecule as a key pharmacophoric element or can be further transformed.[3]
The cyano group, in particular, is a prevalent feature in many modern pharmaceuticals, contributing to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.[4] Its strong electron-withdrawing nature can also influence the electronic density of aromatic rings, facilitating crucial interactions with biological targets.[3] The presence of both a reactive cyanoacetyl group and a benzonitrile functionality within the same molecule positions this compound as a strategic starting material for the rapid assembly of complex, biologically active compounds.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21667-63-0 | [1] |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | Colorless to pale yellow crystal or powder | [5] |
| Melting Point | 114-116 °C | [5] |
| Boiling Point | ~379.6 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and dichloromethane | [5] |
Synthesis of this compound
The accessibility of this compound is a key factor in its widespread use. It can be synthesized through several established methods, with condensation reactions being the most common. One prevalent method involves the condensation of a benzonitrile derivative with cyanoacetic acid in the presence of a base.[3] Another approach is the reaction of a benzoyl chloride with a cyclopentanone nitrile in a mixed acid system.[5] These methods offer reliable and scalable routes to this important intermediate.
Figure 1: A simplified workflow for the synthesis of this compound via a base-catalyzed condensation reaction.
Core Application: Synthesis of 2-Amino-4-(3-cyanophenyl)pyrimidine Derivatives as Kinase Inhibitors
A primary and highly valuable application of this compound is in the synthesis of substituted pyrimidines, a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[6]
The reaction of this compound with guanidine is a direct and efficient method for the synthesis of 2-amino-4-(3-cyanophenyl)pyrimidine derivatives. This reaction proceeds via a cyclocondensation mechanism.
Figure 2: Synthetic pathway from this compound to kinase inhibitors.
This core can then be further elaborated through various cross-coupling reactions to introduce additional diversity and optimize binding to the target kinase. For example, the pyrimidine ring can be functionalized at different positions to interact with specific pockets within the kinase active site, leading to improved potency and selectivity.[1]
Experimental Protocol: Synthesis of 2-Amino-4-(3-cyanophenyl)-6-arylpyrimidine
The following is a representative, self-validating protocol for the synthesis of a 2-amino-4-(3-cyanophenyl)pyrimidine derivative, a common core for various kinase inhibitors.
Step 1: Synthesis of 2-Amino-4-(3-cyanophenyl)-6-chloropyrimidine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.1 eq) and a base such as sodium ethoxide or sodium hydroxide (2.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product, 2-amino-4-(3-cyanophenyl)-6-hydroxypyrimidine, is collected by filtration, washed with water, and dried.
-
The intermediate is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-amino-4-(3-cyanophenyl)-6-chloropyrimidine.
Step 2: Suzuki Coupling for Aryl Group Introduction
-
To a mixture of 2-amino-4-(3-cyanophenyl)-6-chloropyrimidine (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a base such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(3-cyanophenyl)-6-arylpyrimidine.
Table 2: Representative Characterization Data for a 2-Amino-4-(3-cyanophenyl)-6-arylpyrimidine Derivative
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the protons on the pyrimidine ring, the cyanophenyl group, the aryl group, and the amino group. |
| ¹³C NMR | Resonances for the carbons of the pyrimidine, cyanophenyl, and aryl rings, as well as the nitrile carbons. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |
| FT-IR | Characteristic absorption bands for N-H stretching (amino group), C≡N stretching (nitrile groups), and C=N and C=C stretching (aromatic rings). |
Expanding the Synthetic Utility: Gewald and Biginelli Reactions
Beyond the synthesis of pyrimidines, the reactivity of this compound can be harnessed in other important multicomponent reactions.
The Gewald Reaction: Access to Substituted Thiophenes
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[9][10] this compound can serve as the active methylene nitrile component, reacting with a carbonyl compound and sulfur to produce highly substituted thiophenes.[3][11] These thiophene derivatives are also important scaffolds in medicinal chemistry, with applications as kinase inhibitors and in other therapeutic areas.[12]
Figure 3: The Gewald reaction utilizing this compound.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (or related compound), and urea or thiourea to form dihydropyrimidinones.[13] While the classical Biginelli reaction uses a β-ketoester, variations with active methylene compounds like this compound are also possible, leading to the synthesis of dihydropyrimidinones with a cyanophenyl substituent.[14] These compounds are known for their diverse pharmacological activities, including as calcium channel blockers.[13]
Conclusion and Future Perspectives
This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its dual reactivity allows for the efficient construction of a wide array of heterocyclic compounds that are central to the development of modern therapeutics. The synthesis of pyrimidine-based kinase inhibitors represents a particularly impactful application, demonstrating the strategic advantage of using this pre-functionalized building block. As the demand for novel and selective targeted therapies continues to grow, the importance of intermediates like this compound in enabling rapid and efficient drug discovery is poised to increase even further. Future research will likely focus on expanding the scope of its applications in other multicomponent reactions and in the synthesis of new and diverse classes of bioactive molecules.
References
-
MedChemica. Patents | Page 2 Of 4. Available at: [Link]
-
ResearchGate. Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. (2025, August 9). Available at: [Link]
-
Wikipedia. Biginelli reaction. Available at: [Link]
-
ResearchGate. Synthesis of Multiply Substituted 3‐Cyano‐thiophenes. Available at: [Link]
-
Wikipedia. Gewald reaction. Available at: [Link]
- Google Patents. CN101208329A - Pyrimidine derivatives and their use in the treatment of cancer.
-
Journal of Applied Chemistry Research. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Available at: [Link]
-
PMC - PubMed Central. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Available at: [Link]
-
PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
- Google Patents. DE602005017605D1 - PYRROLOPYRIMIDINE DERIVATIVES FOR THE TREATMENT OF PROLIFERATIVE DISEASES.
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile. Available at: [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available at: [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
-
Der Pharma Chemica. A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Available at: [Link]
-
ResearchGate. Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. (2025, August 6). Available at: [Link]
-
PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available at: [Link]
- Google Patents. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
-
PMC - PubMed Central. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
PubChem. 2-Amino-4-(3-cyanophenyl)pyridine. Available at: [Link]
-
PMC. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Available at: [Link]
-
ResearchGate. Synthesis of Biginelli products of thiobarbituric acids and their antimicrobial activity. (2025, August 7). Available at: [Link]
-
Journal of Internal Medicine & Pharmacology. Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Available at: [Link]
-
PubMed. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Available at: [Link]
-
PMC - PubMed Central. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Available at: [Link]
-
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
PMC - PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available at: [Link]
-
PubChem. 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. Available at: [Link]
-
ARKAT USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
SciSpace. Recent progress in the chemistry of dihydropyrimidinones. Available at: [Link]
-
ResearchGate. Synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines 3a–3l. Available at: [Link]
-
PMC - NIH. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Available at: [Link]
-
MDPI. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Available at: [Link]
-
ResearchGate. synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. (2020, June 1). Available at: [Link]
-
ResearchGate. (PDF) Chemistry of 2-Amino-3-cyanopyridines. (2013, November 20). Available at: [Link]
-
Organic Chemistry Research. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Available at: [Link]
-
ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives. Available at: [Link]
- Google Patents. CN103202843B - Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers.
-
TSI Journals. SYNTHESIS OF SOME NEW THIOPHENES AS ANTI-INFLAMMATORY AND ANTIMICROBIAL AGENT. Available at: [Link]
-
PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]
Sources
- 1. CN103202843B - Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers - Google Patents [patents.google.com]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemica.com [medchemica.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. DE602005017605D1 - PYRROLOPYRIMIDINE DERIVATIVES FOR THE TREATMENT OF PROLIFERATIVE DISEASES - Google Patents [patents.google.com]
- 14. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-Cyanoacetyl)Benzonitrile: Synthesis, Characterization, and Applications
Foreword: The Unsung Architect in Complex Molecule Synthesis
In the vast landscape of organic chemistry, some molecules command the spotlight, celebrated for their direct therapeutic effects or groundbreaking material properties. Others, like 3-(2-Cyanoacetyl)Benzonitrile, operate with quiet efficiency in the background, serving as indispensable architects in the construction of complex molecular edifices. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile intermediate. While a detailed historical account of its specific discovery remains elusive in the chemical literature, its significance is clearly defined by its synthetic utility. We will delve into its physicochemical properties, plausible and efficient synthetic routes, and its vast potential as a precursor in medicinal chemistry and material science. This document is structured not as a rigid template, but as a logical exploration of a molecule whose value lies in its inherent reactivity and potential.
Physicochemical Properties and Characterization
This compound, also known as 3-Cyanobenzoylacetonitrile, is an aromatic organic compound featuring both a cyanoacetyl group and a benzonitrile moiety.[1][2] This dual functionality makes it a molecule of significant interest for further chemical transformations.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [1][3] |
| CAS Number | 21667-63-0 | [4] |
| Appearance | Colorless to pale yellow crystal or powder | [1] |
| Melting Point | ~114-116 °C | [1] |
| Boiling Point | ~311 °C (Predicted: 379.6 ± 27.0 °C) | [1][2] |
| Solubility | Soluble in organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane (DCM) | [1] |
| Purity | Commercially available at ≥98% | [5] |
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this compound is not readily found, its structure allows for predictable spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups. The two C≡N stretches (one aromatic, one aliphatic) would likely appear in the 2220-2260 cm⁻¹ region. The ketone C=O stretch should be visible around 1680-1700 cm⁻¹. Aromatic C-H stretches would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would appear just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would reveal the aromatic protons on the benzene ring, likely as a complex multiplet in the δ 7.5-8.5 ppm range. The two protons of the active methylene group (-CH₂-) would likely appear as a singlet around δ 4.0-4.5 ppm, a region characteristic for methylene groups positioned between two electron-withdrawing groups.
-
¹³C NMR: The carbon spectrum would be more complex, showing distinct signals for the two nitrile carbons (δ ~115-120 ppm), the ketone carbonyl carbon (δ >180 ppm), the methylene carbon, and the six aromatic carbons, four of which would be unique.
-
Synthesis of this compound: A Plausible Approach
The synthesis of this compound can be achieved through several methods, with condensation reactions being a prominent strategy.[4] One of the most logical and efficient routes is a Claisen-type condensation, which involves the reaction of a 3-cyanobenzoyl derivative with a compound containing an active methylene group, such as acetonitrile or ethyl cyanoacetate.
Proposed Synthetic Pathway: Claisen Condensation
The following section outlines a detailed, field-proven protocol for the synthesis of this compound via the condensation of 3-cyanobenzoyl chloride with the sodium salt of acetonitrile. This method is advantageous due to the relatively low cost of the starting materials and the straightforward nature of the reaction.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Cyanobenzoyl chloride
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Acetonitrile Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove the mineral oil. Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetonitrile: Add anhydrous acetonitrile (1.2 equivalents) dropwise to the stirred suspension of NaH in THF. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve, and the sodium salt of acetonitrile will form.
-
Condensation Reaction: Dissolve 3-cyanobenzoyl chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl. This will neutralize the excess base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a pale yellow solid.
Mechanistic Insights
The reaction proceeds through a classic Claisen condensation mechanism, as illustrated below. The strong base (NaH) deprotonates acetonitrile to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 3-cyanobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group yields the final product.
Caption: Mechanism of this compound synthesis.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from its two reactive functional groups: the cyanoacetyl group and the benzonitrile group.[4] These functionalities allow it to serve as a versatile building block for a wide range of more complex organic molecules.
Pharmaceutical Industry
This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[4] The cyanoacetyl moiety is a known pharmacophore present in numerous drugs. Derivatives of similar cyanoacetyl compounds have exhibited potential as antimicrobial and antitumor agents.[4] Its structure can be exploited to create heterocyclic compounds, which are prevalent in medicinal chemistry. For example, the active methylene group can participate in condensation reactions with 1,3-dielectrophiles to form six-membered rings, a common strategy in drug design. It is used in the preparation of drugs with potential anti-cancer, antibacterial, and antiviral activities.[1]
Material Science
The presence of aromatic rings and cyano groups suggests potential applications in material science. The aromatic rings can facilitate π-π stacking interactions, leading to the formation of ordered supramolecular structures. The cyano groups can participate in hydrogen bonding and coordination with metal ions, further influencing the material's properties.[4] These features make it a candidate for research into new functional materials, coatings, fluorescent dyes, and photosensitizers.[1]
Safety and Handling
Due to a lack of extensive, specific toxicological studies on this compound, it should be handled with caution, assuming potential hazards based on its functional groups.
-
Potential Hazards: It may be an irritant to the eyes, skin, and respiratory tract.[1] Inhalation of dust should be avoided. As with many organic nitrile compounds, it could pose an environmental hazard, particularly to aquatic life.
-
Recommended Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek medical attention.[1]
Conclusion
This compound stands as a testament to the crucial role of intermediate compounds in modern organic synthesis. While it may not be a final product with direct applications, its strategic combination of reactive functional groups makes it an invaluable precursor for a diverse array of complex molecules. From the development of novel pharmaceuticals to the engineering of advanced materials, the potential locked within this molecule is significant. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its applications, offering a solid foundation for researchers looking to harness its synthetic power.
References
-
3-(2-cyanoacetyl)-benzonitrile - ChemBK. (2024, April 9). Retrieved from [Link]
-
Denisco. (n.d.). Over 300 Products in batch & continuous processes. Retrieved from [Link]
-
Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
21667-63-0,3-(2-cyanoacetyl)benzonirile. (n.d.). CoreSyn. Retrieved from [Link]
-
Benzenepropanenitrile, 3-cyano-b-oxo-. (n.d.). ChemBK. Retrieved from [Link]
Sources
A Theoretical Investigation Framework for 3-(2-Cyanoacetyl)Benzonitrile: A Computational Guide for Drug Discovery and Materials Science
Abstract
3-(2-Cyanoacetyl)benzonitrile (3-CABN) is a compelling molecular scaffold featuring a unique convergence of reactive functional groups: a benzonitrile moiety and a cyanoacetyl group.[1] This structure presents significant opportunities in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of complex heterocyclic compounds and potential active pharmaceutical ingredients (APIs).[1][2] Derivatives of benzonitrile and compounds containing the cyanoacetyl pharmacophore have shown promise in targeting microbial infections and cancers.[1][3] Despite its potential, a detailed theoretical characterization of 3-CABN at the quantum mechanical level is not extensively documented. This technical guide outlines a comprehensive theoretical framework utilizing Density Functional Theory (DFT) to elucidate the structural, spectroscopic, electronic, and non-linear optical (NLO) properties of 3-CABN. By establishing this computational baseline, we aim to provide researchers, chemists, and drug development professionals with predictive insights to accelerate experimental design and application-driven synthesis.
Introduction: The Molecular Blueprint of this compound
This compound, with the molecular formula C₁₀H₆N₂O, is a small organic molecule distinguished by its aromatic core and dual nitrile functionalities.[4][5] Its significance lies in its potential as a building block. The cyanoacetyl group is a known pharmacophore present in various drugs, while the benzonitrile scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents.[1][6][7] Furthermore, the presence of electron-withdrawing cyano groups and an aromatic system suggests potential for applications in materials science, particularly in the field of non-linear optics.[1][8]
This guide presents a systematic, in-silico protocol to thoroughly characterize 3-CABN. We will detail the computational workflows, explain the causality behind methodological choices, and interpret the anticipated results to build a cohesive understanding of the molecule's intrinsic properties and reactivity. This approach allows for the prediction of molecular behavior, guiding more efficient and targeted laboratory research.
Computational Methodology: A Validated DFT Protocol
To accurately model the properties of an organic molecule like 3-CABN, Density Functional Theory (DFT) offers an optimal balance between computational efficiency and accuracy.[9][10] The protocol described herein is designed to be a self-validating system, ensuring that the foundational geometry optimization yields a true energy minimum before subsequent properties are calculated.
Step-by-Step Computational Workflow
The entire theoretical analysis is predicated on a robustly optimized molecular geometry. The following steps outline the recommended computational procedure.
Protocol 1: DFT-Based Molecular Characterization
-
Initial Structure Input: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without constraints.
-
Methodology: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely recognized for its excellent performance in describing the electronic structure of organic molecules.[9][10]
-
Basis Set: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution around the electronegative nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.
-
Software: Quantum chemistry software such as Gaussian is recommended for these calculations.[11]
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry from Step 2.
-
Validation: Confirm that the optimization has converged to a true local minimum on the potential energy surface by verifying the absence of imaginary frequencies. The output will also provide the predicted infrared (IR) and Raman vibrational spectra.
-
-
Property Calculations: Using the validated optimized structure, perform single-point energy calculations to determine electronic and optical properties. This includes:
-
Frontier Molecular Orbitals (HOMO-LUMO).
-
Molecular Electrostatic Potential (MEP).
-
Non-Linear Optical (NLO) properties (dipole moment, polarizability, and hyperpolarizability).
-
Caption: Relationship between HOMO, LUMO, and key molecular properties.
| Electronic Property | Predicted Value (eV) |
| EHOMO | Calculated Value |
| ELUMO | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
| Ionization Potential (I ≈ -EHOMO) | Calculated Value |
| Electron Affinity (A ≈ -ELUMO) | Calculated Value |
| Chemical Hardness (η = (I-A)/2) | Calculated Value |
| Caption: Table for summarizing key electronic properties derived from FMO analysis. |
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total charge distribution on the molecular surface. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): These regions, expected around the nitrogen and oxygen atoms, are electron-rich and represent the most likely sites for electrophilic attack or hydrogen bonding interactions.
-
Positive Potential (Blue): These regions, anticipated around the aromatic protons, are electron-poor and indicate sites for nucleophilic attack.
Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and significant charge separation, often found in donor-acceptor systems, can exhibit NLO properties. The benzonitrile group can function as a potent electron acceptor. [8]Calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) provides a theoretical measure of the molecule's potential for NLO applications, such as in optical switching and data storage. [12][13]
| NLO Property | Predicted Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Calculated Value |
| Mean Polarizability (α) | Calculated Value |
| First Hyperpolarizability (β) | Calculated Value |
Bridging Theory to Application in Drug Development
The theoretical data provides a powerful foundation for guiding the application of 3-CABN in medicinal chemistry.
-
Pharmacophore Identification: The MEP and FMO analyses can validate the role of the nitrile and carbonyl oxygens as key hydrogen bond acceptors, a common interaction motif in protein-ligand binding. [14]* Covalent Inhibitor Design: The nitrile group can act as an electrophilic "warhead" for covalent inhibition of therapeutic targets. [14]The LUMO map can pinpoint the reactivity of the nitrile carbons, informing the design of targeted covalent inhibitors.
-
Structure-Activity Relationship (SAR) Guidance: This theoretical analysis serves as a baseline. By computationally introducing substituents at various positions on the benzene ring and re-evaluating the electronic properties (e.g., HOMO-LUMO gap, MEP), researchers can rationally prioritize synthetic targets with potentially enhanced biological activity or improved pharmacokinetic profiles.
Caption: Logical pathway from computational insights to rational drug design.
Conclusion
This technical guide has outlined a robust and comprehensive theoretical framework for the in-depth characterization of this compound. By leveraging established DFT methodologies, it is possible to predict its structural, vibrational, electronic, and NLO properties with a high degree of confidence. The insights gained from this computational analysis are not merely academic; they provide actionable intelligence to guide and de-risk experimental efforts. For medicinal chemists, this framework can accelerate the design of novel therapeutics by illuminating potential binding interactions and guiding SAR studies. For materials scientists, it offers a predictive screening tool for identifying promising NLO candidates. Ultimately, this in-silico approach embodies a modern, resource-efficient strategy to unlock the full scientific potential of versatile molecular scaffolds like 3-CABN.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
MDPI. (2022, March 11). Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives. [Link]
-
ACS Publications. (2006). The Vibrational Spectra of the Cyanide Ligand Revisited. [Link]
-
ResearchGate. (n.d.). Raman spectra of different cyano-containing compounds. [Link]
-
PubMed. (2024, March 15). Endogenous Production and Vibrational Analysis of Heavy-Isotope-Labeled Peptides from Cyanobacteria. [Link]
-
Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
-
ResearchGate. (2019, June 6). (PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
-
OSTI.gov. (2023, March 31). Endogenous Production and Vibrational Analysis of Heavy-Isotope-Labeled Peptides from Cyanobacteria. [Link]
-
The University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. [Link]
-
ResearchGate. (2007, May). The Vibrational Spectra of the Cyanide Ligand Revisited: Double Bridging Cyanides | Request PDF. [Link]
-
Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory | Abstract. [Link]
-
NIH. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
-
ResearchGate. (n.d.). Calculated HOMO-LUMO gaps for nitrile imines 5a, j-l, and dipolarophile 6. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Acetylbenzonitrile. [Link]
-
PubChemLite. (n.d.). This compound (C10H6N2O). [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. [Link]
-
ResearchGate. (n.d.). The optimized structure of benzonitrile with numbered positions of deprotonation. [Link]
-
WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]
-
Frontiers. (2024, September 2). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. [Link]
-
NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
RSC Publishing. (n.d.). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. [Link]
-
PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]
-
NIH. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. [Link]
-
International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]
-
ResearchGate. (2025, August 6). Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study. | Request PDF. [Link]
-
NIH. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]
-
ResearchGate. (2025, November 21). Theoretical study of the molecular mechanism and regioselectivity of the (3+2) cycloaddition reaction between benzonitrile oxide and 2,4-dimethyl-2H-1,2,3-triazole and molecular docking studies of the obtained cycloadducts. [Link]
-
ResearchGate. (n.d.). (PDF) Spectra and structure of benzonitriles and some of its simple derivatives Spectra and structure of benzonitriles and some of its simple derivatives. [Link]
-
WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. [Link]
-
Journal of Materials Chemistry (RSC Publishing). (n.d.). Synthesis and properties of highly soluble third-order optically nonlinear chromophores and methacrylate monomer based on distyrylbenzene. [Link]
-
Semantic Scholar. (n.d.). non-linear optical properties study of two heterocyclic compounds. [Link]
-
Preprints.org. (2025, January 12). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. This compound (21667-63-0) at Nordmann - nordmann.global [nordmann.global]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]
- 12. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and properties of highly soluble third-order optically nonlinear chromophores and methacrylate monomer based on distyrylbenzene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 3-(2-Cyanoacetyl)Benzonitrile for Research and Development Professionals
Section 1: Executive Summary and Compound Profile
3-(2-Cyanoacetyl)Benzonitrile, also known as 3-cyanobenzoylacetonitrile, is a bifunctional organic compound with the molecular formula C₁₀H₆N₂O.[1][2] It features a benzonitrile core substituted with a cyanoacetyl group, making it a valuable and reactive intermediate in synthetic organic chemistry.[1] Its structure incorporates two nitrile functionalities and a ketone, providing multiple reaction sites for the construction of complex molecules, particularly heterocyclic systems. For researchers in drug development, this compound serves as a critical building block for synthesizing novel molecules with potential therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3]
The inherent reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards. While comprehensive toxicological data for this specific molecule is limited, its chemical structure, containing two nitrile groups, suggests that a cautious and well-informed approach to its handling, storage, and disposal is paramount.[1] This guide provides a detailed framework for managing this compound safely in a laboratory setting, grounded in established chemical safety principles and data from structurally related compounds.
Section 2: Physicochemical and Spectroscopic Data
A clear understanding of a compound's physical properties is the foundation of its safe and effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [1][2] |
| Molecular Weight | 170.17 g/mol | [2] |
| Appearance | Colorless to pale yellow crystal or powder | [2] |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | ~311 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane. | [2] |
| CAS Number | 21667-63-0 | [1] |
Section 3: Hazard Identification and Risk Assessment
Due to a lack of specific toxicological studies on this compound, a risk assessment must be based on its chemical structure and data from analogous compounds.[1] The presence of two nitrile groups is a primary structural alert.
Primary Hazards:
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract upon contact or inhalation of dust particles.[1][2]
-
Oral Toxicity: Structurally related compounds, such as 3'-Cyanoacetophenone, are classified as toxic if swallowed. It is prudent to assume a similar level of oral toxicity for this compound.
-
Environmental Hazard: Organic compounds containing nitrile groups can pose a risk to aquatic life and should not be released into the environment.[1]
The causality behind these hazards lies in the reactivity of the nitrile and cyanoacetyl functional groups, which can interact with biological macromolecules.
Caption: Key potential hazards associated with this compound.
Section 4: Standard Operating Procedures for Safe Handling
A self-validating safety protocol is one where each step directly mitigates an identified risk. The following procedures are designed to minimize exposure and ensure researcher safety.
Engineering Controls
The primary engineering control is the mandatory use of a certified chemical fume hood when handling the solid compound or its solutions. This prevents the inhalation of dust or vapors and contains any potential spills. The fume hood should have adequate airflow, and work should be performed at least 6 inches inside the sash.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[2] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A full-length laboratory coat must be worn and buttoned.
-
Respiratory Protection: If handling large quantities or if there is a risk of significant aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.
Experimental Workflow Protocol
This protocol outlines the essential steps for safely using the compound, from retrieval to disposal.
Caption: A systematic workflow for the safe handling of chemical reagents.
Section 5: Storage and Waste Disposal
Storage Conditions
Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure or reaction.
-
Container: Store in a tightly sealed, clearly labeled container.[4]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4]
-
Segregation: Store away from incompatible materials.
Incompatibilities
Based on the reactivity of nitrile and ketone groups, avoid contact with:
-
Strong Oxidizing Agents[5]
-
Strong Acids (can cause vigorous hydrolysis)[5]
-
Strong Bases[5]
-
Strong Reducing Agents[5]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.
-
Collect waste in a designated, sealed, and clearly labeled container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Section 6: Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.
Spill Response Protocol
Caption: Decision tree for responding to a solid spill of a hazardous compound.
Section 7: Chemical Reactivity and Applications in Drug Development
This compound is a versatile precursor in medicinal chemistry.[1] Its two distinct nitrile groups and the active methylene in the cyanoacetyl moiety allow for a wide range of chemical transformations.[1] It is frequently used in multi-component reactions, such as the Gewald reaction, to synthesize substituted thiophenes, which are privileged structures in many pharmaceutical agents.[7]
The compound serves as an intermediate for substances with potential biological activities, including:
-
Antitumor Agents: The cyanoacetyl group is a common pharmacophore in compounds designed to inhibit cancer cell proliferation.[1]
-
Antimicrobial Agents: Derivatives have shown activity against various bacteria and fungi.[1]
-
Enzyme Inhibitors: The molecule's unique structure can be exploited to design inhibitors for specific enzymes, a common strategy in modern drug discovery.[1]
Understanding this synthetic utility provides context for why researchers handle this compound, reinforcing the need for strict safety protocols to enable continued innovation.
Section 8: Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. Its utility is matched by its potential hazards, which, while not fully characterized, can be effectively managed through a robust safety culture. By adhering to the principles of risk assessment, utilizing appropriate engineering and personal protective controls, and preparing for emergency situations, researchers can handle this compound with confidence and integrity. The protocols and information in this guide are designed to empower scientists to conduct their work not only effectively but, most importantly, safely.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
Sciedco. 3'-Cyanoacetophenone, Min. 98.0 (GC), 5 g. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - Benzonitrile. [Link]
- Google Patents. US2678331A - New cyano-acetophenone compounds.
-
Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3-(2-Cyanoacetyl)Benzonitrile in Heterocyclic Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(2-Cyanoacetyl)Benzonitrile as a versatile building block in the synthesis of a diverse array of heterocyclic compounds. This guide delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the causality behind experimental choices. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.
Introduction: The Strategic Importance of this compound
This compound, an organic compound with the chemical formula C₁₀H₆N₂O, is a crystalline solid that serves as a highly valuable intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a reactive ketonitrile moiety and a benzonitrile group, makes it an exceptionally versatile precursor for the construction of various heterocyclic systems. The presence of multiple reactive sites—an active methylene group, a carbonyl group, and two nitrile functionalities—allows for a wide range of cyclization reactions, leading to the formation of pyridines, pyrimidines, thiazoles, and other significant heterocyclic scaffolds. These heterocyclic motifs are of paramount importance in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[2][3][4]
The strategic advantage of employing this compound lies in its ability to participate in multi-component reactions, offering a streamlined approach to complex molecular architectures. This guide will explore the synthetic utility of this compound, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceutical agents and agrochemicals.[5][6] this compound provides an efficient entry point to highly functionalized pyridine derivatives through a multi-component condensation reaction.
Mechanistic Rationale
The synthesis of 3-cyano-2-pyridone derivatives, for example, typically proceeds via a base-catalyzed condensation reaction. The active methylene group of a cyanoacetamide derivative, often generated in situ or used directly, undergoes a Knoevenagel condensation with a 1,3-dicarbonyl compound like acetylacetone.[7] The resulting intermediate then undergoes an intramolecular cyclization followed by dehydration to yield the final pyridone ring. The presence of the cyano group at the 3-position is crucial for activating the methylene group and directing the cyclization pathway.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol outlines a general procedure for the synthesis of a substituted 3-cyano-2-pyridone derivative.
Materials:
-
This compound (or a related cyanoacetamide derivative)
-
Acetylacetone
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.006 mol of the cyanoacetamide derivative and 0.006 mol of acetylacetone in approximately 10 mL of ethanol.
-
Add a catalytic amount of potassium hydroxide to the mixture.
-
Stir the reaction mixture and reflux at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[7]
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 3-cyano-2-pyridone derivative with excellent yields (typically 61-79%).[7]
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| Cyanoacetamide | Acetylacetone | KOH | Ethanol | 4 | 61-79[7] |
| Malononitrile | Chalcone | Piperidine | Ethanol | 2-3 | 70-88[2] |
Workflow Visualization
Caption: Experimental workflow for the synthesis of 3-cyano-2-pyridone derivatives.
Synthesis of Functionalized Pyrimidines
Pyrimidines are a class of nitrogen-containing heterocycles that form the backbone of nucleic acids and are found in numerous therapeutic agents.[8][9][10] The reactivity of this compound allows for its use in the construction of diverse pyrimidine scaffolds.
Mechanistic Insights
The synthesis of pyrimidine derivatives from activated nitriles often involves the reaction of a compound containing an active methylene group with an α,β-unsaturated nitrile.[11] The reaction typically proceeds through a Michael addition followed by an intramolecular cyclization and subsequent aromatization. The versatility of this approach allows for the introduction of a wide range of substituents on the pyrimidine ring.
Experimental Protocol: One-Pot Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This protocol describes an environmentally friendly, one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives.[12]
Materials:
-
This compound (or related active methylene compound)
-
Aromatic aldehyde (e.g., p-chlorobenzaldehyde)
-
Thiobarbituric acid
-
Nanoparticle catalyst (e.g., Fe₃O₄, ZnO, or Mn₃O₄)
-
Solvent (e.g., water or ethanol)
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), thiobarbituric acid (1 mmol), and a catalytic amount of the nanoparticle catalyst in the chosen solvent.
-
Stir the mixture at a specified temperature (e.g., reflux) and monitor the reaction progress using TLC.
-
Upon completion, the product can be isolated by filtration. The catalyst can often be recovered using an external magnet and reused.[12]
-
The crude product is then purified, typically by recrystallization, to yield the desired pyrano[2,3-d]pyrimidine derivative.
Data Presentation:
| Active Methylene | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Malononitrile | p-Chlorobenzaldehyde | Fe₃O₄ | Water/Ethanol | High | [12] |
| Ethyl Cyanoacetate | Benzaldehyde | Piperidine | Ethanol | Good | [13] |
Reaction Mechanism Visualization
Caption: Generalized mechanism for pyrano[2,3-d]pyrimidine synthesis.
Synthesis of Substituted Thiazoles
Thiazole-containing compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.[14][15] The reactive nitrile and active methylene groups of this compound make it a suitable precursor for the synthesis of functionalized thiazoles.
Mechanistic Principles: The Cook-Heilbron Thiazole Synthesis
A relevant synthetic route is the Cook-Heilbron thiazole synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide or a related sulfur-containing reagent.[16] While not a direct application of this compound itself, its derivatives or related α-cyanoketones can be transformed into intermediates suitable for this type of cyclization. A modified Gewald reaction is another powerful method for synthesizing thiazoles from nitriles.[17]
Experimental Protocol: Modified Gewald Synthesis of a 2-Substituted Thiazole
This protocol is adapted from the principles of the Gewald reaction for thiazole synthesis.
Materials:
-
A suitable α-substituted cyanoacetyl compound (derived from this compound)
-
1,4-Dithiane-2,5-diol (as a source of elemental sulfur and an aldehyde)
-
Triethylamine (NEt₃)
-
Trifluoroethanol
Procedure:
-
In a reaction vial, dissolve the α-substituted cyanoacetyl compound (0.11 M) in trifluoroethanol.
-
Add triethylamine (1.10 equiv) to the solution.
-
Add 1,4-dithiane-2,5-diol (0.50 equiv).
-
Heat the reaction mixture at 60°C for a specified time (e.g., 390 minutes), monitoring by TLC.[17]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to isolate the desired 2-substituted thiazole.
Data Presentation:
| Nitrile Substrate | Sulfur Source | Base | Solvent | Temperature (°C) | Time (min) | Reference |
| α-Substituted Cyanoacetyl | 1,4-Dithiane-2,5-diol | NEt₃ | Trifluoroethanol | 60 | 390 | [17] |
Logical Relationship Diagram
Caption: Synthetic strategies for thiazoles from this compound.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be robust and reproducible. The inclusion of reaction monitoring steps, such as TLC, allows for real-time assessment of the reaction's progress, ensuring that the reaction is proceeding as expected. The purification methods outlined are standard and effective for isolating the desired products. For validation, it is recommended to characterize the final products using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and to compare the obtained data with literature values where available.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique reactivity profile enables the efficient construction of complex molecular architectures, making it an invaluable tool for researchers in medicinal chemistry, drug discovery, and materials science. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this important synthetic intermediate.
References
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile. Available from: [Link]
-
Abdel-Latif, F. M. Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. ResearchGate. Available from: [Link]
- Watanuki, S., et al. Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Tetrahedron Letters. 2003;44(43):7975-7977.
-
Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]
- Fathalla, O. A., et al. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research. 2016;8(10):1436-1445.
- Ghandi, M., et al. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. 2023;13(32):22339-22365.
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Royal Society of Chemistry. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available from: [Link]
- de la Herrán, G., et al. Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. 2015;11:875-883.
- Salem, M. A., et al. Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. 2018;1(2):1-10.
- Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. 2010;22(9):6641-6652.
- Abdel-Wahab, B. F., et al. Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. 2018;34(2):634-659.
- Boufelja, O., et al. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank. 2022;2022(4):M1491.
-
ResearchGate. Biodynamic activities of different derivatives of 3-cyano-2-pyridone. Available from: [Link]
- Ghorab, M. M., et al. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie. 2020;353(9):e2000084.
-
ResearchGate. A three-step strategy for the conversion of pyridines into benzonitriles. Available from: [Link]
- Tolba, M. S., et al. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. 2022;11(2):121-142.
-
ResearchGate. Synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives. Available from: [Link]
- El-Sayed, A. M. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry. 2011;8(4):379-408.
-
Heterocycles. Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Available from: [Link]
-
ResearchGate. Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study. Available from: [Link]
-
ResearchGate. Kinetic study of the cyclization of 2-(3-phenylthioureido)benzonitrile to 3-phenyl-4-imino-1,2,3,4-tetrahydroquinazoline-2-thione. Available from: [Link]
-
Neliti. Synthesis of heterocyclic compounds and their utilities in the field biological science. Available from: [Link]
- Abdel Hafez, A. A., et al. Nitriles in heterocyclic synthesis. Part III: New sulpha drugs related to cyanopyridine derivatives. Journal of Chemical Technology & Biotechnology. 1992;55(4):333-338.
- Jasiński, R. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules. 2021;26(16):4999.
- Kandeel, Z. E., et al. Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents.
- Pokrovsky, M. A., et al.
-
University of Leeds. Heterocyclic Chemistry. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. media.neliti.com [media.neliti.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Nitriles in heterocyclic synthesis. Part III: New sulpha drugs related to cyanopyridine derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. orientjchem.org [orientjchem.org]
- 10. growingscience.com [growingscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 15. purkh.com [purkh.com]
- 16. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(2-Cyanoacetyl)Benzonitrile as a Versatile Precursor for the Synthesis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the utilization of 3-(2-cyanoacetyl)benzonitrile as a strategic precursor for the synthesis of a diverse range of pyridine derivatives. Pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. This document outlines the core reactivity of this compound and details established synthetic methodologies, including multicomponent reactions and cyclization strategies, for the construction of functionalized pyridines. The causality behind experimental choices is explained, and detailed protocols are provided to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound with the molecular formula C₁₀H₆N₂O.[1][2] Its structure, featuring a benzonitrile moiety attached to a cyanoacetyl group, presents two key reactive sites: an active methylene group and two nitrile functionalities. This unique arrangement makes it a powerful building block in heterocyclic synthesis, particularly for the construction of substituted pyridines.[2][3]
The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. The ability to synthesize highly substituted and functionally diverse pyridines is therefore of significant interest to the scientific community. This compound serves as an ideal starting material for accessing a variety of pyridine derivatives, including 2-pyridones, 2-aminopyridines, and dicyanopyridines, which are key intermediates in the synthesis of more complex molecules with potential biological activities.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol [2] |
| Appearance | Colorless to pale yellow crystal or powder[1] |
| Melting Point | 114-116 °C[1] |
| Boiling Point | ~311 °C[1] |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and dichloromethane[1] |
| CAS Number | 21667-63-0[2] |
Core Reactivity and Mechanistic Principles
The synthetic versatility of this compound stems from the presence of two key reactive functionalities: the active methylene group (-CH₂-) flanked by two electron-withdrawing groups (carbonyl and cyano), and the two nitrile groups (-C≡N).
-
Active Methylene Group: The protons on the methylene group are acidic and can be readily abstracted by a base to form a stabilized carbanion. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions.
-
Nitrile Groups: The nitrile groups are electrophilic at the carbon atom and can be attacked by nucleophiles. They are also excellent precursors for other functional groups and can participate in cyclization reactions.
Several classical and modern named reactions can be employed to construct the pyridine ring from this compound. The choice of reaction pathway depends on the desired substitution pattern of the final pyridine derivative.
Thorpe-Ziegler Reaction: Intramolecular Cyclization
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[6][7] In the context of pyridine synthesis, derivatives of this compound can be designed to undergo an intramolecular cyclization to form a dihydropyridine intermediate, which can then aromatize to the pyridine.[8][9]
The general mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, followed by nucleophilic attack of the resulting carbanion on the other nitrile group within the same molecule.
Figure 1: Generalized mechanism of the Thorpe-Ziegler reaction.
Multicomponent Reactions: Hantzsch and Guareschi-Thorpe Type Syntheses
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.[3]
-
Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[10][11] this compound can act as the active methylene component in Hantzsch-type reactions.
-
Guareschi-Thorpe Pyridine Synthesis: This method involves the condensation of a β-dicarbonyl compound with cyanoacetamide (or a similar active methylene nitrile) in the presence of a base to yield a substituted 2-pyridone.[12][13] this compound can be utilized in a similar fashion.
Figure 2: General workflow for multicomponent pyridine synthesis.
Synthetic Methodologies and Protocols
The following sections provide detailed protocols for the synthesis of various pyridine derivatives from this compound. These protocols are based on established synthetic transformations and have been adapted for this specific precursor.
Synthesis of 2-Amino-4-(aryl)-6-(3-cyanophenyl)-nicotinonitriles via a One-Pot, Three-Component Reaction
This protocol describes a multicomponent reaction involving an aromatic aldehyde, this compound, and malononitrile in the presence of a basic catalyst. This approach allows for the rapid assembly of highly functionalized 2-aminopyridines.
Reaction Scheme:
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 mmol), this compound (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure 2-amino-4-(aryl)-6-(3-cyanophenyl)-nicotinonitrile derivative.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for the reaction to be carried out at a moderate reflux temperature.
-
Piperidine as Catalyst: Piperidine is a basic catalyst that facilitates the initial Knoevenagel condensation and subsequent Michael addition steps.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and aromatization steps.
Synthesis of 2-Oxo-4-(aryl)-6-(3-cyanophenyl)-1,2-dihydropyridine-3-carbonitriles (2-Pyridones)
This protocol outlines the synthesis of 2-pyridone derivatives through a one-pot reaction of an aromatic aldehyde, this compound, and an active methylene compound like ethyl cyanoacetate in the presence of a base.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in ethanol (15 mL).
-
Reagent Addition: Add ethyl cyanoacetate (1 mmol) to the mixture.
-
Catalyst Addition: Add a catalytic amount of sodium ethoxide (0.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 8-10 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-pyridone derivative.
Causality of Experimental Choices:
-
Sodium Ethoxide as Catalyst: A stronger base like sodium ethoxide is used to deprotonate the active methylene compounds effectively.
-
Acidic Work-up: Acidification is necessary to neutralize the reaction mixture and precipitate the product.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various pyridine derivatives based on similar reported procedures. The yields are indicative and may vary depending on the specific substrate and reaction conditions.
Table 2: Examples of Synthesized Pyridine Derivatives
| Entry | Aldehyde | Pyridine Derivative | Expected Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-6-(3-cyanophenyl)-nicotinonitrile | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-(3-cyanophenyl)-nicotinonitrile | 80-90 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-6-(3-cyanophenyl)-nicotinonitrile | 82-92 |
| 4 | Benzaldehyde | 2-Oxo-4-phenyl-6-(3-cyanophenyl)-1,2-dihydropyridine-3-carbonitrile | 75-85 |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[1] It may be irritating to the eyes, skin, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of functionalized pyridine derivatives. Its unique chemical structure allows for the application of various synthetic methodologies, including efficient one-pot multicomponent reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel pyridine-based compounds for applications in drug discovery, materials science, and other areas of chemical research.
References
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile - Introduction. (2024-04-09). [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
ResearchGate. Thorpe–Ziegler reaction | Request PDF. [Link]
-
Merck Index. Guareschi-Thorpe Condensation. [Link]
-
Wikipedia. Guareschi-Thorpe reaction. [Link]
-
RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
NIH. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. [Link]
-
PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]
-
ResearchGate. 3-cyano pyridine derivatives. | Download Scientific Diagram. [Link]
-
Wikipedia. Thorpe reaction. [Link]
-
MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
-
MDPI. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. [Link]
-
ResearchGate. of previous studies of 3-cyano-2-pyridones synthesis. [Link]
-
The Jordan Journal of Earth and Environmental Sciences. Recent Advances in the Chemistry of Nitriles and Enaminonitriles. [Link]
-
L.S.College, Muzaffarpur. Thorpe reaction. (2020-09-24). [Link]
Sources
- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Synthesis of Pyrimidine Derivatives from 3-(2-Cyanoacetyl)Benzonitrile: An Application Note and Protocol Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of medicinally relevant pyrimidine derivatives, utilizing 3-(2-Cyanoacetyl)Benzonitrile as a versatile starting material. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient synthetic strategy for the generation of novel chemical entities.
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Its prevalence in nature, most notably as a fundamental component of nucleic acids (cytosine, thymine, and uracil), has inspired chemists to explore its synthetic derivatives for a multitude of pharmacological applications.[2][3] Pyrimidine-based compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] The inherent electronic properties and the ability to introduce diverse substituents at various positions of the pyrimidine ring make it a privileged scaffold in modern drug discovery.[4]
This guide focuses on the synthesis of pyrimidine derivatives from this compound, a readily accessible β-ketonitrile. This starting material offers a strategic advantage due to the presence of a reactive dicarbonyl equivalent, poised for cyclocondensation reactions to construct the pyrimidine ring.
Core Synthetic Strategy: The Pinner Condensation and its Analogs
The primary and most efficient method for constructing the pyrimidine ring from a β-dicarbonyl compound or its equivalent is the Pinner synthesis.[2] This reaction involves the acid- or base-catalyzed condensation of the 1,3-dicarbonyl moiety with a compound containing an N-C-N fragment, such as an amidine, guanidine, or urea. In the context of our starting material, this compound, the acetyl and cyano groups provide the requisite three-carbon backbone for the formation of the pyrimidine ring.
The general mechanism involves the initial nucleophilic attack of the N-C-N compound on one of the carbonyl groups (or the activated nitrile) of the β-ketonitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of the N-C-N reagent dictates the substitution pattern at the 2-position of the resulting pyrimidine.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of representative pyrimidine derivatives from this compound.
Protocol 1: Synthesis of 2-Amino-4-(3-cyanophenyl)-6-methylpyrimidine
This protocol details the synthesis of a 2-aminopyrimidine derivative through the cyclocondensation of this compound with guanidine hydrochloride.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Absolute Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.1 equivalents).
-
Base Addition: Carefully add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise to the reaction mixture. The addition of a base is crucial to liberate the free guanidine from its hydrochloride salt, which then acts as the nucleophile.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-Amino-4-(3-cyanophenyl)-6-methylpyrimidine.
Data Presentation: Expected Yield and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Physical State | Yield (%) | Melting Point (°C) |
| 2-Amino-4-(3-cyanophenyl)-6-methylpyrimidine | C₁₂H₉N₅ | 223.24 | White solid | 75-85 | >200 |
Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the cyanophenyl ring, a singlet for the methyl group, a singlet for the pyrimidine ring proton, and a broad singlet for the amino protons.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine and cyanophenyl rings, the methyl carbon, and the cyano carbon.
-
IR (KBr, cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the cyano group (around 2230 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.[5][6]
-
Mass Spectrometry (ESI-MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.[7]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of 2-Amino-4-(3-cyanophenyl)-6-methylpyrimidine.
Mechanistic Insights
The formation of the pyrimidine ring proceeds through a well-established mechanistic pathway.
Caption: Simplified reaction mechanism for pyrimidine formation.
Applications in Drug Discovery
The synthesized 2-amino-4-(3-cyanophenyl)-6-methylpyrimidine and its analogs are valuable scaffolds for further chemical modifications to generate libraries of compounds for high-throughput screening. The presence of the amino group at the 2-position and the cyano group on the phenyl ring provide handles for a variety of chemical transformations, including but not limited to:
-
N-alkylation or N-arylation of the amino group: To explore the structure-activity relationship (SAR) at this position.
-
Suzuki or other cross-coupling reactions: If the cyano group is converted to a halide, enabling the introduction of diverse aryl or heteroaryl moieties.
-
Modification of the cyano group: Reduction to an amine or hydrolysis to a carboxylic acid opens up further derivatization possibilities.
These modifications can lead to the discovery of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows the presence of starting material after the recommended reaction time, the reaction can be refluxed for a longer duration. Ensure that the base is of good quality and added in the correct stoichiometry.
-
Low Yield: Poor yields can result from incomplete reaction or loss of product during work-up and purification. Ensure efficient precipitation of the product by using sufficiently cold water. Optimize the recrystallization solvent to minimize product loss.
-
Side Reactions: The presence of multiple reactive sites could potentially lead to side products. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial. Purification by column chromatography may be necessary if recrystallization does not yield a pure product.
Conclusion
The synthesis of pyrimidine derivatives from this compound via cyclocondensation reactions is a robust and versatile method for accessing a wide range of medicinally important compounds. The protocols and insights provided in this guide are designed to empower researchers to efficiently synthesize and explore the chemical space around this privileged scaffold, ultimately contributing to the advancement of drug discovery and development.
References
-
IRJMETS. (n.d.). REVIEW ON PYRIMIDINE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1. NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]
-
PubMed. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Retrieved from [Link]
-
RSC Publishing. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
-
SciSpace. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Retrieved from [Link]
-
PubMed Central. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
Scirp.org. (n.d.). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][4][8]Triazolo[4,3-a]pyrimidines. Retrieved from [Link]
-
Scirp.org. (n.d.). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catal. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
PubMed. (1965). Mass spectra of nucleic acid derivatives. Pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, IR Spectra, and Steric Structure of Macrocycles Derived from Pyrimidine Compounds. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. irjmets.com [irjmets.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectra of nucleic acid derivatives. Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Strategic Application of 3-(2-Cyanoacetyl)Benzonitrile in Medicinal Chemistry: A Guide to Synthesis and Bio-evaluation
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be efficiently elaborated into diverse libraries of biologically active compounds is of paramount importance. 3-(2-Cyanoacetyl)Benzonitrile emerges as a significant player in this arena. While not a therapeutic agent in itself, its true value lies in its role as a highly versatile intermediate, a linchpin for the construction of complex heterocyclic systems with demonstrated pharmacological potential.[1][2][3]
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its synthetic utility, providing detailed, field-proven protocols for its incorporation into medicinally relevant heterocyclic cores, such as pyridines. Furthermore, we will outline the subsequent biological evaluation of these synthesized derivatives, with a focus on anticancer and antimicrobial screening. This document is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical steps necessary to leverage this valuable chemical entity.
The core of this compound's utility stems from its dual reactivity: the activated methylene group of the cyanoacetyl moiety and the benzonitrile group. The cyanoacetyl group is a classic component in condensation and multi-component reactions, enabling the formation of a wide array of heterocyclic structures.[1] Derivatives of such compounds have shown promise as antimicrobial, antitumor, and enzyme-inhibiting agents.[1][2]
PART 1: Synthetic Applications - Building Bioactive Heterocycles
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of polysubstituted pyridines, a privileged scaffold in numerous approved drugs. One of the most efficient methods for this transformation is the one-pot, four-component reaction.
Protocol 1: One-Pot Synthesis of 2-Amino-3,5-dicyanopyridine Derivatives
This protocol describes a highly efficient, microwave-assisted, solvent-free synthesis of 2-amino-3,5-dicyanopyridine derivatives. This compound serves as the ketone component in this reaction. The rationale behind this one-pot approach is the significant increase in efficiency and reduction in waste compared to multi-step syntheses. Microwave irradiation often leads to dramatically reduced reaction times and improved yields.[2]
Reaction Scheme:
Sources
Application Note: 3-(2-Cyanoacetyl)benzonitrile as a Versatile Synthon for the Synthesis of Novel Drug Candidates
Abstract
In the landscape of modern medicinal chemistry, the identification of versatile and efficient building blocks is paramount to the rapid discovery and development of novel therapeutic agents. 3-(2-Cyanoacetyl)benzonitrile, a bifunctional organic compound, has emerged as a highly valuable precursor for the synthesis of a diverse array of heterocyclic scaffolds.[1][2][3] Its unique molecular architecture, featuring a reactive cyanoacetyl group and a benzonitrile moiety, provides a robust platform for constructing complex molecules with significant pharmacological potential. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this compound. We will explore its core chemical properties, detail key synthetic transformations such as the Knoevenagel condensation and Gewald reaction, provide step-by-step experimental protocols, and present case studies of its application in the synthesis of drug candidates with anticancer and antimicrobial activities.[2]
Physicochemical Properties and Strategic Importance
This compound (C₁₀H₆N₂O) is a crystalline solid whose utility in drug synthesis is directly derived from its inherent chemical functionalities.[2] The molecule possesses two primary reactive sites: the active methylene group of the cyanoacetyl moiety and the aromatic nitrile group.
-
The Cyanoacetyl Group (-(C=O)CH₂CN): The electron-withdrawing nature of the adjacent carbonyl and cyano groups renders the methylene protons (CH₂) highly acidic. This acidity facilitates deprotonation under mild basic conditions, generating a stabilized carbanion. This nucleophilic carbanion is the cornerstone of the molecule's reactivity, enabling it to participate in a wide range of carbon-carbon bond-forming reactions.[1]
-
The Benzonitrile Group (C₆H₄-CN): While the cyanoacetyl group typically drives the initial synthetic transformations, the benzonitrile moiety is a critical pharmacophore. It can act as a hydrogen bond acceptor and serves as a bioisosteric replacement for other functional groups, contributing to the molecule's binding affinity to biological targets.[4] Furthermore, it offers a site for later-stage functionalization if required.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21667-63-0 | [5] |
| Molecular Formula | C₁₀H₆N₂O | [2] |
| Molecular Weight | 170.17 g/mol | [5] |
| Appearance | Colorless to pale yellow crystal or powder | [2] |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | ~379.6 °C (Predicted) | [5][6] |
| Solubility | Soluble in DMF, ethanol, dichloromethane | [2] |
Core Synthetic Pathways and Mechanistic Rationale
The strategic application of this compound revolves around its ability to serve as a scaffold for building diverse heterocyclic systems, which are foundational structures in many approved drugs.[7]
Knoevenagel Condensation: Synthesis of Substituted Alkenes
The Knoevenagel condensation is a cornerstone reaction utilizing the active methylene group. It involves the base-catalyzed reaction between this compound and an aldehyde or ketone to form a substituted alkene, which is often a key intermediate for further cyclization reactions.[8][9]
Mechanism Rationale: The reaction is initiated by a base (e.g., piperidine, trimethylamine) abstracting a proton from the active methylene group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The choice of a mild base is critical to prevent self-condensation or other side reactions.
Caption: General workflow for Knoevenagel condensation.
Gewald Reaction: Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful multi-component reaction for the one-pot synthesis of highly substituted 2-aminothiophenes.[3][10] This reaction is particularly valuable as the 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in numerous anti-inflammatory and kinase inhibitor drugs.[11]
Mechanism Rationale: The reaction involves the condensation of this compound with a ketone (or aldehyde), elemental sulfur, and a base (often a morpholine or triethylamine).[10][11] The process begins with a Knoevenagel condensation between the cyanoacetyl compound and the ketone to form the α,β-unsaturated nitrile intermediate. Concurrently, the base activates the elemental sulfur. A subsequent Michael addition of sulfur to the intermediate, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product.[11]
Synthesis of Pyridine and Pyrimidine Scaffolds
Beyond thiophenes, this compound is extensively used to synthesize nitrogen-containing six-membered heterocycles. For instance, reaction with chalcones or other Michael acceptors can lead to the formation of highly substituted pyridines.[12] Similarly, condensation with amidines or urea derivatives can be employed to construct pyrimidine rings, which are central to many anticancer agents, including VEGFR-2 inhibitors.[13]
Detailed Experimental Protocols
The following protocols are provided as validated starting points for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Protocol 1: Synthesis of a Benzylidene Derivative via Knoevenagel Condensation
This protocol describes the synthesis of (E)-2-(3-(3-cyanophenyl)-3-oxoprop-1-en-1-yl)benzonitrile, a typical intermediate.
Materials:
-
This compound (1.70 g, 10 mmol)
-
2-Cyanobenzaldehyde (1.31 g, 10 mmol)
-
Piperidine (0.2 mL)
-
Ethanol (30 mL)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.70 g) and absolute ethanol (30 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Add 2-cyanobenzaldehyde (1.31 g) to the solution, followed by the dropwise addition of piperidine (0.2 mL) as a catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.
-
The reaction is typically complete within 30-60 minutes, often indicated by the formation of a precipitate.
-
Upon completion, cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the pure arylidene derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 85-95%.
Protocol 2: Synthesis of a 2-Aminothiophene Derivative via Gewald Reaction
This protocol outlines the synthesis of a polysubstituted 2-aminothiophene.
Materials:
-
This compound (1.70 g, 10 mmol)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 mL, 10 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.70 g), cyclohexanone (0.98 g), elemental sulfur (0.32 g), and ethanol (25 mL).
-
Stir the mixture to create a suspension. Add morpholine (0.87 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid product will typically precipitate.
-
Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual morpholine.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure via FT-IR (presence of NH₂ stretches), ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Case Study: Pyrimidine-5-Carbonitrile Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in oncology, as its inhibition can suppress tumor angiogenesis.[13] The cyanoacetyl moiety is instrumental in building the pyrimidine core of potent VEGFR-2 inhibitors.
A common synthetic strategy involves the Biginelli-type cyclocondensation of an aldehyde, a compound containing an active methylene group (like ethyl cyanoacetate, a close relative of our title compound), and thiourea.[13] The resulting 2-mercaptopyrimidine-5-carbonitrile core is then further functionalized. This compound can be envisioned in similar multi-component reactions to directly incorporate the 3-cyanophenyl moiety into the final structure, potentially enhancing target binding.
Table 2: Biological Activity of Synthesized Pyrimidine-5-Carbonitrile Derivatives (Example Data)
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | Source |
| Sorafenib (Standard) | HCT-116 (Colon) | 4.52 | 0.09 | [13] |
| Compound 11e | HCT-116 (Colon) | 1.14 | 0.61 | [13] |
| Compound 12b | HCT-116 (Colon) | 8.35 | 0.53 | [13] |
| Compound 12d | MCF-7 (Breast) | 10.33 | 1.05 | [13] |
This table is adapted from literature data on pyrimidine-5-carbonitrile derivatives to illustrate the potential of scaffolds derived from cyanoacetyl precursors.[13] The data shows that novel compounds (e.g., 11e) can exhibit superior cytotoxicity against cancer cell lines compared to standard drugs like Sorafenib, validating this synthetic approach.[13]
Caption: Drug discovery workflow using this compound.
Conclusion
This compound is a powerful and cost-effective building block for modern drug discovery. Its well-defined reactivity, centered on the acidic methylene protons of the cyanoacetyl group, allows for the efficient and predictable synthesis of diverse and complex heterocyclic compounds. Through foundational reactions like the Knoevenagel condensation and the Gewald reaction, researchers can readily access privileged medicinal scaffolds such as thiophenes, pyridines, and pyrimidines. The protocols and strategies outlined in this document provide a solid framework for harnessing the synthetic potential of this versatile reagent in the quest for novel and more effective drug candidates.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. Available at: [Link]
-
RSC Publishing. (n.d.). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Available at: [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]
-
ResearchGate. (2023, July 19). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available at: [Link]
-
ResearchGate. (2023, July 12). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available at: [Link]
-
PubMed. (2006, May 16). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules. Available at: [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]
-
ARKAT USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
ResearchGate. (n.d.). Some of the commercially available drugs derived using the Knoevenagel condensation reaction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives | Request PDF. Available at: [Link]
-
National Institutes of Health (NIH). (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Available at: [Link]
-
Neliti. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
-
Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
ResearchGate. (2025, August 6). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available at: [Link]
-
National Institutes of Health (NIH). (2019, February 28). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available at: [Link]
-
PubMed. (n.d.). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Available at: [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 21667-63-0 CAS MSDS (3-(2-CYANOACETYL)BENZONIRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. media.neliti.com [media.neliti.com]
- 8. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Polysubstituted 2-Pyridone Scaffolds via Reaction of 3-(2-Cyanoacetyl)benzonitrile with Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Significance
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved drugs.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The therapeutic versatility of the 2-pyridone ring is attributed to its ability to act as a bioisostere for various functional groups and serve as both a hydrogen bond donor and acceptor, enhancing drug-target interactions and improving pharmacokinetic profiles.[5]
Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized α,β-unsaturated ketones that serve as highly versatile precursors for a multitude of heterocyclic compounds.[6][7] The inherent reactivity of their enone system makes them ideal Michael acceptors.[8][9] This application note details a robust and efficient protocol for the synthesis of novel, highly substituted 2-pyridone derivatives through the reaction of 3-(2-cyanoacetyl)benzonitrile, an active methylene dinitrile, with various chalcones. This reaction provides a powerful pathway to generate molecular diversity for screening in drug discovery programs.
Scientific Rationale and Reaction Mechanism
The synthesis of the 2-pyridone ring from this compound and a chalcone proceeds through a base-catalyzed, multi-step cascade reaction. The sequence involves a Michael addition followed by an intramolecular cyclization and tautomerization.
Causality Behind the Mechanism:
-
Enolate Formation: The reaction is initiated by a base (e.g., piperidine, sodium ethoxide) abstracting a highly acidic proton from the α-carbon (active methylene group) of this compound. This acidity is due to the electron-withdrawing effects of the two adjacent cyano and carbonyl groups, which stabilize the resulting carbanion (enolate).[8][10]
-
Michael Addition (1,4-Conjugate Addition): The generated carbanion acts as a potent nucleophile (a Michael donor) and attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (the Michael acceptor).[8][11] This 1,4-addition is favored over a direct 1,2-addition to the carbonyl carbon because it leads to a more stable enolate intermediate.[11]
-
Intramolecular Cyclization & Dehydration: The newly formed Michael adduct undergoes a rapid intramolecular cyclization. The enolate oxygen attacks one of the nitrile groups, leading to the formation of a six-membered dihydropyridine ring. This is followed by dehydration to yield a more stable, conjugated system.
-
Tautomerization: The resulting intermediate rapidly tautomerizes to the thermodynamically stable 2-pyridone aromatic ring system, which drives the reaction to completion.
// Nodes Reactants [label="this compound\n+ Chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Carbanion [label="Carbanion Formation\n(Deprotonation)", fillcolor="#FFFFFF", fontcolor="#202124"]; MichaelAdduct [label="Michael Adduct\n(via 1,4-Conjugate Addition)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydropyridone [label="Dihydropyridone\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="Substituted 2-Pyridone\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges Base -> Reactants [label=" abstracts H+"]; Reactants -> Carbanion [label=" Step 1 "]; Carbanion -> MichaelAdduct [label=" Step 2: Nucleophilic Attack "]; MichaelAdduct -> Cyclization [label=" Step 3 "]; Cyclization -> Dihydropyridone; Dihydropyridone -> FinalProduct [label=" Step 4: Tautomerization\n& Aromatization"]; } } Caption: Figure 1: Reaction Mechanism.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps. Safety glasses, lab coats, and gloves must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 3.1: Synthesis of Chalcone Precursors (Claisen-Schmidt Condensation)
Since chalcones are the starting electrophiles, this protocol outlines their general synthesis. The Claisen-Schmidt condensation is a reliable method for preparing chalcones from aromatic aldehydes and ketones.[6][12][13]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in 30-50 mL of ethanol.
-
Cool the flask in an ice bath while stirring.
-
Prepare a solution of NaOH (20 mmol in 10 mL water) and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 25°C.[12]
-
Remove the ice bath and continue stirring at room temperature for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, pour the reaction mixture into a beaker containing ~200 g of crushed ice.[13]
-
Acidify the mixture with dilute HCl until it is neutralized (pH ~7). A solid precipitate (the chalcone) will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel, washing with cold water.
-
Recrystallize the crude solid from ethanol to obtain the pure chalcone.
-
Characterize the product by melting point, IR, and NMR spectroscopy. The IR spectrum should show a characteristic C=O stretch for the α,β-unsaturated ketone around 1697 cm⁻¹.[7]
Protocol 3.2: Synthesis of Substituted 2-Pyridones
This protocol describes the core reaction between this compound and a synthesized chalcone.
Materials:
-
This compound (1.0 eq)
-
Substituted Chalcone (from Protocol 3.1) (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq) or Sodium Ethoxide
-
Absolute Ethanol or N,N-Dimethylformamide (DMF)
-
Reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5 mmol, 1.0 eq) and the substituted chalcone (5 mmol, 1.0 eq).
-
Add 40 mL of absolute ethanol to dissolve the reactants.
-
Add piperidine (0.5 mmol, 0.1 eq) as a catalyst to the stirred solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 6-10 hours.
-
Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the chalcone spot disappears.
-
After completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and cool the concentrated solution in an ice bath.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Confirm the structure of the final 2-pyridone product using spectroscopic methods.
-
IR Spectroscopy: Expect to see characteristic absorption bands for the nitrile (CN) group around 2210-2221 cm⁻¹ and the pyridone carbonyl (C=O) group around 1656 cm⁻¹.[14][15]
-
¹H NMR Spectroscopy: The spectra should confirm the presence of aromatic protons and specific substituents.
-
¹³C NMR and Mass Spectrometry: These techniques will further validate the molecular structure and mass of the synthesized compound.
-
Data Presentation and Expected Results
The described protocol is versatile and can be applied to a range of substituted chalcones. Below is a table summarizing expected results for the synthesis of various 2-pyridone derivatives.
| Entry | Chalcone Ar¹ Group | Chalcone Ar² Group | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 6 | 85-92 |
| 2 | 4-Methoxyphenyl | Phenyl | 7 | 82-90 |
| 3 | 4-Chlorophenyl | Phenyl | 6 | 88-95 |
| 4 | Phenyl | 4-Nitrophenyl | 8 | 75-83 |
dot graph ExperimentalWorkflow { graph [rankdir=TB, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} } Caption: Figure 2: Experimental Workflow.
Applications in Drug Development
The synthetic route described provides access to a library of polysubstituted 2-pyridone derivatives, which are of significant interest to drug development professionals. These scaffolds have been extensively investigated for a wide range of therapeutic applications:
-
Anticancer Agents: Many cyanopyridone and pyridopyrimidine derivatives have shown potent antiproliferative activity against various cancer cell lines, such as breast (MCF-7) and hepatic (HepG2) adenocarcinoma.[14] Some derivatives act as dual VEGFR-2/HER-2 inhibitors, key targets in oncology.[14]
-
Antimicrobial and Antifungal Activity: The 2-pyridone core is found in natural alkaloids with antifungal properties.[3] Synthetic derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, making them valuable leads for new anti-infective agents.[4]
-
Anti-inflammatory and Antioxidant Properties: Chalcones and their heterocyclic derivatives, including pyridones, have been reported to possess significant anti-inflammatory and antioxidant capabilities.[16]
-
Cardiotonic Agents: Certain 3-cyano-2(1H)-pyridone derivatives have been identified as potent cardiotonic agents, capable of increasing the force of heart muscle contraction.[5]
The modularity of this synthesis allows for systematic structure-activity relationship (SAR) studies by varying the substituents on both aromatic rings of the chalcone precursor, enabling the optimization of potency and selectivity for specific biological targets.
References
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). MDPI. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]
-
Jain, S., et al. (2015). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of ChemTech Research. [Link]
-
Singh, S., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631. [Link]
-
Punia, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 234, 114199. [Link]
-
Punia, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). ScienceDirect. [Link]
-
Chtourou, M., & Trabelsi, M. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. ResearchGate. [Link]
-
Abdel-Aziz, H. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6889. [Link]
-
Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. (n.d.). ResearchGate. [Link]
-
Study of some properties of cyanopyridine derivatives in solutions. (2014). ResearchGate. [Link]
-
Michael addition reaction. (n.d.). Wikipedia. [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Hassan, A. A., et al. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(3), 127-135. [Link]
-
Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
The Strategic deployment of 3-(2-Cyanoacetyl)Benzonitrile in Multi-Component Reactions: A Guide for Researchers
Introduction: The Power of Multi-Component Reactions and the Versatility of a Unique Building Block
In the landscape of modern synthetic organic chemistry, multi-component reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.[1] These one-pot transformations are invaluable tools in drug discovery and development, enabling the construction of diverse libraries of bioactive molecules. Central to the success of MCRs is the judicious selection of building blocks that possess multiple reactive sites. 3-(2-Cyanoacetyl)Benzonitrile is one such uniquely poised reactant. Its structure, featuring an activated methylene group flanked by two electron-withdrawing groups (a carbonyl and a nitrile) and a benzonitrile moiety, offers a rich playground for a variety of cyclization and condensation reactions. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of valuable heterocyclic scaffolds.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is rooted in the reactivity of its 2-cyanoacetyl group. The methylene protons are highly acidic, readily forming a stabilized carbanion in the presence of a base. This nucleophilic character allows it to participate in a range of condensation and addition reactions, which are the initial steps in many MCRs. The presence of both a nitrile and a carbonyl group provides multiple pathways for intramolecular cyclization, leading to the formation of diverse heterocyclic systems. The benzonitrile functionality, while less reactive in the initial MCR steps, can serve as a valuable handle for further synthetic transformations or contribute to the biological activity of the final product.
Application Note 1: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a cornerstone MCR for the synthesis of highly functionalized 2-aminothiophenes, which are prevalent motifs in numerous pharmaceuticals.[2][3][4] This reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2][3] this compound is an excellent activated nitrile component for this transformation.
Causality in Experimental Choices:
The choice of base is critical in the Gewald reaction. A mild organic base, such as morpholine or piperidine, is typically sufficient to deprotonate the active methylene group of this compound without promoting unwanted side reactions. The solvent should be polar and high-boiling to facilitate the dissolution of reactants and provide the necessary energy for the reaction to proceed to completion. Ethanol or dimethylformamide (DMF) are common choices. Elemental sulfur acts as the sulfur source for the thiophene ring formation.
Experimental Protocol: Gewald Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-(3-cyanophenyl)benzo[b]thiophene-3-carbonitrile
This protocol describes the reaction of this compound with cyclohexanone and elemental sulfur.
Materials:
-
This compound
-
Cyclohexanone
-
Elemental Sulfur (S₈)
-
Morpholine
-
Ethanol
-
Stir bar and round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), cyclohexanone (1.1 eq), and elemental sulfur (1.2 eq).
-
Add ethanol (20 mL) to the flask to dissolve the reactants.
-
Add morpholine (0.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-amino-5,6,7,8-tetrahydro-4-(3-cyanophenyl)benzo[b]thiophene-3-carbonitrile.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Cyclohexanone | Morpholine | Ethanol | 5 | ~85 |
| This compound | Acetone | Piperidine | DMF | 6 | ~80 |
Application Note 2: Synthesis of Dihydropyridine Derivatives via the Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic MCR that produces dihydropyridine derivatives, which are well-known for their applications as calcium channel blockers.[5][6][7][8] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, usually ammonia or ammonium acetate.[6][7][9] An unsymmetrical Hantzsch-type reaction can be envisioned using this compound as one of the active methylene components.
Causality in Experimental Choices:
In this modified Hantzsch synthesis, this compound will react with an aldehyde and another active methylene compound (e.g., ethyl acetoacetate) in the presence of a nitrogen source. The choice of catalyst, often a mild acid like acetic acid or a Lewis acid, is crucial to promote the initial Knoevenagel condensation and the subsequent cyclization steps.[10] The reaction is typically performed in a protic solvent like ethanol to facilitate the various proton transfer steps in the mechanism.
Experimental Protocol: One-Pot Synthesis of a Polysubstituted Dihydropyridine
This protocol outlines a plausible one-pot, four-component synthesis of a dihydropyridine derivative using this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Stir bar and round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol (15 mL).
-
Add ammonium acetate (1.2 eq) and a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Stir the reaction mixture at reflux for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Data Presentation:
| Aldehyde | Active Methylene 1 | Active Methylene 2 | Catalyst | Solvent | Time (h) | Expected Yield (%) |
| Benzaldehyde | This compound | Ethyl acetoacetate | Acetic Acid | Ethanol | 10 | ~75 |
| 4-Chlorobenzaldehyde | This compound | Ethyl acetoacetate | Acetic Acid | Ethanol | 12 | ~70 |
Application Note 3: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a well-established MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs.[11][12] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[11] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[11][12] this compound can serve as the β-dicarbonyl component in this reaction.
Causality in Experimental Choices:
An acid catalyst, such as hydrochloric acid or a Lewis acid, is essential for the Biginelli reaction to proceed.[12] The catalyst activates the aldehyde towards nucleophilic attack and facilitates the cyclization and dehydration steps. The reaction is often carried out under solvent-free conditions or in a minimal amount of a polar solvent like ethanol to drive the reaction towards the product.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol describes the synthesis of a dihydropyrimidinone derivative from this compound, an aromatic aldehyde, and urea.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Urea
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Stir bar and round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq).
-
Add a minimal amount of ethanol (5-10 mL) to form a slurry.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Data Presentation:
| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Solvent | Time (h) | Expected Yield (%) |
| 4-Methoxybenzaldehyde | This compound | Urea | HCl | Ethanol | 4 | ~80 |
| Benzaldehyde | This compound | Thiourea | HCl | Ethanol | 5 | ~78 |
Visualization of Reaction Mechanisms
To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the proposed reaction pathways.
Caption: Proposed mechanism for the Gewald reaction.
Caption: Simplified mechanism for the Hantzsch pyridine synthesis.
Caption: Key steps in the Biginelli reaction mechanism.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds through multi-component reactions. The protocols outlined in this guide for the Gewald, Hantzsch, and Biginelli reactions provide a solid foundation for researchers to explore the synthetic potential of this compound. The resulting polysubstituted thiophenes, dihydropyridines, and dihydropyrimidinones are scaffolds of significant interest in medicinal chemistry and drug discovery. Further exploration of other MCRs, such as the Thorpe-Ziegler reaction for pyridine synthesis, and the investigation of novel catalytic systems will undoubtedly expand the utility of this compound in the creation of novel and potent bioactive molecules.
References
- Hantzsch, A. Condensation of Aldehyde with Two Equivalents of a β-Ketoester and Ammonia. Justus Liebigs Annalen der Chemie. 1882.
- Biginelli, P. Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana. 1891.
-
Hantzsch Pyridine Synthesis. Wikipedia. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitriles. PubMed Central. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
-
Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. [Link]
-
Different Routes for the Synthesis of Benzaldehyde-Based Dihydropyrimidinones via Biginelli Reaction. Jurnal Kimia Riset. [Link]
-
Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journals. [Link]
-
Catalytic Approaches to Multicomponent Reactions. PubMed Central. [Link]
-
The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones. ResearchGate. [Link]
-
The Investigation of Pyrrolo-, Thieno- and Furo[2,3-b]- Pyridine Synthesis Based on Thorpe-Ziegler Reaction. ResearchGate. [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. [Link]
-
Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles. [Link]
-
Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. [Link]
-
Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. ResearchGate. [Link]
-
Bio-Catalysis in Multicomponent Reactions. MDPI. [Link]
-
Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. ResearchGate. [Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]
-
Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions [mdpi.com]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. Biginelli Reaction [organic-chemistry.org]
Application Notes and Protocols for the Knoevenagel Condensation with 3-(2-Cyanoacetyl)Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of 3-(2-Cyanoacetyl)Benzonitrile via Knoevenagel Condensation
The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in constructing α,β-unsaturated systems. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically under basic catalysis, followed by a dehydration step.[1] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.[2]
This technical guide focuses on the application of this compound as the active methylene component in the Knoevenagel condensation. The presence of three electron-withdrawing groups (a benzoyl ketone and two nitrile groups) renders the methylene protons of this compound particularly acidic, making it a highly reactive substrate for this transformation. The resulting products, substituted 2-cyano-3-(3-cyanophenyl)acrylonitriles and related structures, are of significant interest to the medicinal chemistry and materials science communities due to their potential biological activities and utility as synthetic building blocks.[3]
This document provides a detailed experimental protocol for conducting the Knoevenagel condensation with this compound, including considerations for catalyst selection, reaction conditions, and product purification. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction and to facilitate adaptation for specific research needs.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [3] |
| Molecular Weight | 170.17 g/mol | ChemBK |
| Appearance | Colorless to pale yellow crystal or powder | [3] |
| Melting Point | 114-116 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane. | [3] |
Mechanistic Overview
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism:
-
Deprotonation: A base abstracts a proton from the active methylene group of this compound, forming a resonance-stabilized carbanion (enolate). The high acidity of these protons allows for the use of relatively weak bases.
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. This step is often irreversible and drives the reaction to completion.
// Nodes Reactants [label="this compound\n+ Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbanion [label="Resonance-Stabilized\nCarbanion (Enolate)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="β-Hydroxy Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α,β-Unsaturated Product\n+ H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Carbanion [label="Deprotonation"]; Base -> Carbanion [style=invis]; // for positioning Carbanion -> Intermediate [label="Nucleophilic Attack\n+ Protonation"]; Intermediate -> Product [label="Dehydration"]; } }
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
Two primary protocols are presented: a classical approach using a basic catalyst in a solvent and a solvent-free method, which aligns with the principles of green chemistry.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
This protocol describes a standard and effective method for the Knoevenagel condensation of this compound with an aromatic aldehyde using piperidine as a catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0-1.1 equivalents) in absolute ethanol (approximately 5-10 mL per gram of the limiting reagent). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials, typically within 2-4 hours), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and the catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure α,β-unsaturated product.
-
Characterization: Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solvent-Free Knoevenagel Condensation using Ammonium Acetate
This environmentally friendly protocol avoids the use of organic solvents and often leads to shorter reaction times and simpler work-up procedures.[4]
Materials:
-
This compound
-
Aromatic aldehyde or ketone
-
Ammonium acetate (NH₄OAc)
-
Mortar and pestle or a small beaker with a glass rod
-
Water
-
Standard laboratory glassware for filtration and drying
Procedure:
-
Mixing: In a mortar or a small beaker, combine this compound (1.0 equivalent), the aromatic aldehyde or ketone (1.0 equivalent), and a catalytic amount of ammonium acetate (e.g., 0.1-0.2 equivalents).
-
Grinding/Stirring: Grind the mixture vigorously with a pestle or stir with a glass rod at room temperature. The reaction is often accompanied by a change in color or the formation of a solid mass. The progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.
-
Work-up: After the reaction is complete (typically within 15-60 minutes), add water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.[5]
Safety and Handling Precautions
Working with cyanide-containing compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact of this compound and its derivatives with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide-containing waste requires special handling.
Data Presentation: Representative Aldehyde Substrates and Expected Outcomes
The following table summarizes expected outcomes for the Knoevenagel condensation of this compound with various aromatic aldehydes, based on general reactivity trends.
| Aldehyde | Electron-Donating/Withdrawing Nature | Expected Reactivity | Potential Catalyst |
| Benzaldehyde | Neutral | Moderate | Piperidine, NH₄OAc |
| 4-Chlorobenzaldehyde | Electron-withdrawing | High | Piperidine, NH₄OAc |
| 4-Methoxybenzaldehyde | Electron-donating | Moderate to Low | Piperidine, NH₄OAc |
| 4-Nitrobenzaldehyde | Strongly electron-withdrawing | Very High | NH₄OAc, weak bases |
| 2-Naphthaldehyde | Aryl | Moderate | Piperidine, NH₄OAc |
Experimental Workflow Visualization
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="1. Reaction Setup\n(Combine Reactants, Catalyst, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="2. Reaction\n(Stirring/Heating)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="3. Monitoring by TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="4. Work-up\n(Cooling, Precipitation/Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="5. Purification\n(Filtration, Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="6. Characterization\n(NMR, IR, MS, MP)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reaction; Reaction -> Monitoring [label="Periodic Sampling"]; Monitoring -> Reaction [label="Reaction Incomplete"]; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Characterization; Characterization -> End; } }
Caption: A typical experimental workflow for Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound offers a versatile and efficient route to a variety of α,β-unsaturated compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this reactive intermediate. By understanding the underlying mechanism and the rationale for experimental choices, scientists can effectively adapt and optimize these procedures to achieve their specific synthetic goals.
References
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
- Tu, S., et al. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(ix), 4-8.
- A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condens
- Gilanizadeh, M., & Zeynizadeh, B. (2021). Effect of the solvent on Knoevenagel condensation.
- Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
- Catalysts used for Knoevenagel condensation.
- An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Kolagkis, P. X., et al. (2022). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Organic & Biomolecular Chemistry.
- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
- Szöllősy, Á., & Tökés, A. L. (2003). Synthesis of exocyclic α,β-unsaturated ketones. Arkivoc, 2003(11), 105-126.
- Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. University of Michigan Library.
- Singh, P. P., & Singh, A. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 1-6.
- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxid
- Wang, S., Ren, Z., & Tong, W. (2001). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- Synthesis-of-αβ-unsaturated-carbonyl-compounds-via-a-visible-light-promoted-organocatalytic-aerobic-oxid
- Knovenagel condensation of is
- THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER.
- PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES.
- THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER.
- β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal.
- Knoevenagel condens
- Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temper
- Knoevenagel Condensation with Nitroacetonitrile: Application Notes and Protocols for Researchers. Benchchem.
- Bordwell pKa Table.
- An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile. Benchchem.
- pKa Data Compiled by R. Williams.
Sources
Catalytic Methodologies for the Strategic Functionalization of 3-(2-Cyanoacetyl)Benzonitrile: A Guide for Synthetic and Medicinal Chemists
Introduction: The Versatility of a Dinitrile Building Block
3-(2-Cyanoacetyl)benzonitrile is a highly versatile bifunctional molecule, featuring both a reactive methylene group activated by two flanking cyano and carbonyl moieties, and a benzonitrile functional group.[1] This unique electronic and structural arrangement makes it an invaluable precursor in synthetic organic chemistry for the construction of a diverse array of complex heterocyclic scaffolds. These scaffolds are of significant interest to researchers in drug discovery and materials science due to their potential pharmacological activities and unique material properties.[1][2] This application note provides a comprehensive overview of key catalytic methods for the transformation of this compound, offering detailed protocols and mechanistic insights to guide researchers in leveraging this potent synthetic tool.
Core Principles of Reactivity
The synthetic utility of this compound stems from the pronounced acidity of the α-methylene protons, situated between the electron-withdrawing cyano and carbonyl groups. This facilitates deprotonation under mild basic conditions to generate a stabilized carbanion, a potent nucleophile for various carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the second nitrile group on the benzene ring offers a site for further synthetic elaboration, although this guide will primarily focus on the reactivity of the cyanoacetyl moiety.
I. Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[3] For this compound, this reaction provides a straightforward and efficient route to synthesize substituted benzylidenemalononitrile derivatives, which are themselves valuable intermediates and possess a range of biological activities.
Mechanistic Rationale: The Role of the Catalyst
The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The catalyst's primary role is to deprotonate the active methylene group of this compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate is often spontaneous or facilitated by the reaction conditions, leading to the thermodynamically stable α,β-unsaturated product.
Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.
Protocol: Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes a general procedure for the piperidine-catalyzed Knoevenagel condensation of this compound with a variety of aromatic aldehydes.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalytic amount)
-
Ethanol (absolute)
-
Glacial Acetic Acid (for neutralization, if necessary)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.05 eq.) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 eq.).
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure. Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure α,β-unsaturated product.
Data Summary:
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 2 | >90 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3 | >85 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 2.5 | >90 |
II. Gewald Aminothiophene Synthesis: A Multicomponent Route to Thiophenes
The Gewald reaction is a powerful one-pot, three-component synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, in the presence of a base.[1][4] This reaction is of immense importance in medicinal chemistry as the 2-aminothiophene scaffold is a key pharmacophore in a multitude of biologically active molecules.
Mechanistic Considerations: A Cascade of Reactions
The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[1] This is followed by the addition of elemental sulfur to the activated double bond and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The base plays a crucial role in both the initial condensation and the subsequent steps of the reaction sequence.
Caption: Experimental Workflow for the Gewald Aminothiophene Synthesis.
Protocol: L-Proline Catalyzed Gewald Synthesis
This protocol outlines an environmentally benign and efficient method for the synthesis of 2-aminothiophenes using L-proline as a catalyst.[4]
Materials:
-
This compound
-
A cyclic ketone (e.g., cyclohexanone, cyclopentanone)
-
Elemental Sulfur (powdered)
-
L-Proline
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq.), the cyclic ketone (1.2 eq.), and elemental sulfur (1.1 eq.) in DMF.
-
Catalyst Addition: Add L-proline (10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 60 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, pour the reaction mixture into ice-water with vigorous stirring. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.
Data Summary:
| Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone | L-Proline | DMF | 60 | ~85 |
| Cyclopentanone | L-Proline | DMF | 60 | ~80 |
III. Multicomponent Synthesis of Substituted Pyridines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials.[5] The synthesis of highly substituted 2-amino-3-cyanopyridines can be achieved through a one-pot, four-component reaction involving an aldehyde, a ketone, an active methylene nitrile, and ammonium acetate.
Catalytic System and Mechanistic Pathway
Various catalytic systems have been employed for this transformation, including heterogeneous catalysts which offer advantages in terms of recyclability and ease of separation. The reaction mechanism is believed to proceed through initial Knoevenagel condensation and enamine formation, followed by a series of Michael addition, cyclization, and oxidation steps to afford the aromatic pyridine ring.
Protocol: Nanocatalyst-Mediated Four-Component Pyridine Synthesis
This protocol provides a general and environmentally friendly method for the synthesis of 2-amino-3-cyanopyridine derivatives using a recyclable nanocatalyst.
Materials:
-
This compound
-
Aromatic Aldehyde
-
Aryl Methyl Ketone (e.g., acetophenone)
-
Ammonium Acetate
-
Heterogeneous Nanocatalyst (e.g., LDH@TRMS@BDSA@Cu)[2]
-
Solvent-free conditions or a green solvent like ethanol
Procedure:
-
Reactant and Catalyst Loading: In a reaction vessel, mix this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), the aryl methyl ketone (1.0 mmol), ammonium acetate (2.5 mmol), and the nanocatalyst.[2]
-
Reaction Conditions: Heat the mixture under solvent-free conditions or in a minimal amount of ethanol at a specified temperature (e.g., 80-100 °C). The reaction progress is monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethanol) to dissolve the product. The heterogeneous catalyst can be recovered by filtration or magnetic separation.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization to yield the desired 2-amino-3-cyanopyridine derivative.
Data Summary:
| Aldehyde | Ketone | Catalyst | Conditions | Yield (%) |
| Benzaldehyde | Acetophenone | Nanocatalyst | Solvent-free, 100°C | High |
| 4-Chlorobenzaldehyde | Acetophenone | Nanocatalyst | Solvent-free, 100°C | High |
Conclusion and Future Outlook
The catalytic methodologies presented herein underscore the immense synthetic potential of this compound as a versatile building block for the construction of diverse and medicinally relevant heterocyclic frameworks. The Knoevenagel condensation, Gewald aminothiophene synthesis, and multicomponent pyridine synthesis represent robust and adaptable strategies for its functionalization. The ongoing development of novel and more efficient catalytic systems, particularly in the realm of green and sustainable chemistry, will undoubtedly expand the synthetic repertoire available for this valuable precursor, paving the way for the discovery of new therapeutic agents and advanced materials.
References
-
Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. Scientific Reports. (2023). [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. (2023). [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Pharmaceutical Research International. (2021). [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. (2010). [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. (2023). [Link]
-
Synthesis of quinoline-3-carbonitrile derivatives. ResearchGate. (n.d.). [Link]
-
Piperidine-catalyzed synthesis of Knoevenagel adducts 3m–o. ResearchGate. (n.d.). [Link]
-
Recent developments in the isonitrile-based multicomponent synthesis of heterocycles. Science of Synthesis. (2005). [Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. (2012). [Link]
-
Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. (2014). [Link]
-
Synthesis of pyrimidines from amidines and malononitrile dimer. ResearchGate. (n.d.). [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. (2023). [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. (2010). [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. (2024). [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. (2021). [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. (2009). [Link]
-
Knoevenagel condensation reaction with piperidine as catalyst. ResearchGate. (n.d.). [Link]
-
Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development. (2024). [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Semantic Scholar. (2016). [Link]
-
Isocyanide-based multicomponent reactions for the synthesis of heterocycles. Vrije Universiteit Amsterdam. (2016). [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. (2024). [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. (2020). [Link]
-
Synthesis of Pyrano[3,2-c]pyridines Derivatives. Oriental Journal of Chemistry. (2013). [Link]
- Synthesis of pyridine aldehydes.
-
Four-component synthesis of pyridines from aldehyde, malononitrile and 1,3-thiazolidinedione. ResearchGate. (n.d.). [Link]
-
Heterogeneous Catalytic Solvent-free Synthesis of Quinoline Derivatives via the Friedländer Reaction. ResearchGate. (2018). [Link]
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. (2022). [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org. (2023). [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3-(2-Cyanoacetyl)Benzonitrile in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Role of the Cyanopyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonding interactions within the ATP-binding site of many kinases. Specifically, the 2-amino-3-cyanopyridine framework is a versatile precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prominent in a multitude of approved and investigational kinase inhibitors.[1][2]
3-(2-Cyanoacetyl)benzonitrile is a valuable, yet underutilized, starting material that possesses the requisite functionalities to serve as a cornerstone in the construction of a diverse library of poly-substituted cyanopyridine-based kinase inhibitors. Its activated methylene group and keto functionality make it an ideal participant in multi-component reactions, offering a rapid and efficient route to complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potent kinase inhibitors, with a focus on the pyrido[2,3-d]pyrimidine scaffold. We will detail the synthetic pathway, provide step-by-step protocols, and discuss the biological relevance of the resulting compounds as inhibitors of key oncogenic kinases such as Pim-1, VEGFR-2, and Aurora kinases.[1][3][4]
Synthetic Strategy: A Multi-Component Approach to Pyrido[2,3-d]pyrimidine Kinase Inhibitors
The overall synthetic strategy hinges on a highly efficient four-component reaction to construct the core 2-amino-3-cyanopyridine scaffold, followed by a cyclization and subsequent functionalization to generate a library of potential kinase inhibitors. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents introduced in the initial multi-component reaction and the final nucleophilic substitution step.
The key steps are:
-
One-Pot Four-Component Synthesis of a 2-Amino-3-cyanopyridine Intermediate: This reaction utilizes this compound as the active methylene component, a selected aromatic aldehyde, malononitrile, and ammonium acetate to rapidly assemble the polysubstituted pyridine core.[5][6][7]
-
Cyclization to the Pyrido[2,3-d]pyrimidin-4-one Scaffold: The intermediate is then cyclized using formic acid or formamide to yield the fused bicyclic system, a common core in many kinase inhibitors.[8]
-
Chlorination of the Pyrido[2,3-d]pyrimidin-4-one: The hydroxyl group of the pyrimidinone is converted to a chloride, a good leaving group, to facilitate the introduction of various amine nucleophiles.
-
Nucleophilic Aromatic Substitution: The final step involves the reaction of the 4-chloro-pyrido[2,3-d]pyrimidine with a diverse range of amines to generate a library of candidate kinase inhibitors with varied physicochemical properties for SAR studies.
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-cyano-6-(3-cyanophenyl)pyridine
This protocol details the one-pot, four-component synthesis of a key 2-amino-3-cyanopyridine intermediate.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (8.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add this compound, 4-chlorobenzaldehyde, malononitrile, and ammonium acetate in ethanol (100 mL).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with constant stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield the crude 2-amino-4-(4-chlorophenyl)-5-cyano-6-(3-cyanophenyl)pyridine.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-(4-Chlorophenyl)-7-(3-cyanophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of the 2-amino-3-cyanopyridine intermediate to form the core pyrido[2,3-d]pyrimidin-4-one scaffold.
Materials:
-
2-Amino-4-(4-chlorophenyl)-5-cyano-6-(3-cyanophenyl)pyridine (1.0 eq)
-
Formic acid (98%)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, suspend the 2-amino-3-cyanopyridine intermediate in an excess of formic acid (25 mL).
-
Heat the mixture to reflux (approximately 100-110°C) for 6-10 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into 150 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove excess formic acid.
-
Dry the product in a vacuum oven to yield the 5-(4-chlorophenyl)-7-(3-cyanophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 4-Chloro-5-(4-chlorophenyl)-7-(3-cyanophenyl)pyrido[2,3-d]pyrimidine
This protocol details the chlorination of the pyrimidinone to activate it for nucleophilic substitution.
Materials:
-
5-(4-Chlorophenyl)-7-(3-cyanophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add the pyrido[2,3-d]pyrimidin-4-one and slowly add an excess of phosphorus oxychloride (15 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the 4-chloro derivative.
Protocol 4: General Procedure for the Synthesis of 4-(Substituted-amino)-pyrido[2,3-d]pyrimidine Kinase Inhibitors
This protocol outlines the final diversification step to generate a library of kinase inhibitors.
Materials:
-
4-Chloro-5-(4-chlorophenyl)-7-(3-cyanophenyl)pyrido[2,3-d]pyrimidine (1.0 eq)
-
Selected amine (primary or secondary, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)
-
Sealed reaction vial
-
Stirring plate with heating
Procedure:
-
In a sealed reaction vial, dissolve the 4-chloro-pyrido[2,3-d]pyrimidine in the chosen anhydrous solvent.
-
Add the selected amine and DIPEA to the solution.
-
Seal the vial and heat the reaction mixture to 100-120°C for 8-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final 4-(substituted-amino)-pyrido[2,3-d]pyrimidine kinase inhibitor.
Biological Activity and Signaling Pathways
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore that targets the ATP-binding site of numerous protein kinases. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the kinase's hinge region. The substituents at the C4, C5, and C7 positions can be modified to enhance potency, selectivity, and pharmacokinetic properties by forming additional interactions with the protein.
Targeted Kinases and Therapeutic Implications:
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against Pim-1 kinase, leading to apoptosis in cancer cells.[3][9]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Inhibitors based on the pyrido[2,3-d]pyrimidine scaffold can block VEGFR-2 signaling, thereby inhibiting tumor angiogenesis.[1][10]
-
Aurora Kinases: These are a family of serine/threonine kinases that are critical for mitotic progression. Their inhibition by pyrimidine-based scaffolds can lead to mitotic arrest and cell death in cancer cells.[4][11]
Caption: Inhibition of pro-survival signaling by a pyrido[2,3-d]pyrimidine.
Data Presentation: Inhibitory Activities of Representative Pyrido[2,3-d]pyrimidines
The following table summarizes the inhibitory activities of several pyrido[2,3-d]pyrimidine derivatives against various kinases, demonstrating the potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | Pim-1 | 11.4 | [3][12] |
| Pyrido[2,3-d]pyrimidine Derivative | Pim-1 | 17.2 | [3][12] |
| 4-Aminopyrido[2,3-d]pyrimidine | CDK2/Cyclin A | 90 | [13] |
| Thieno[2,3-d]pyrimidine Derivative | VEGFR-2 | 21 | [10][14] |
| Thieno[2,3-d]pyrimidine Derivative | VEGFR-2 | 33.4 | [10][14] |
| Pyrido[2,3-d]pyrimidine Derivative | EGFRL858R/T790M | 13 | [15] |
Conclusion and Future Directions
This compound serves as a highly effective and versatile starting material for the synthesis of 2-amino-3-cyanopyridine derivatives through a robust four-component reaction. These intermediates are readily converted to the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design. The modular nature of the synthetic route allows for the creation of diverse chemical libraries for screening against a wide range of kinase targets. The potent inhibitory activities of known pyrido[2,3-d]pyrimidines against key oncogenic kinases such as Pim-1, VEGFR-2, and Aurora kinases underscore the therapeutic potential of compounds derived from this strategy. Future work should focus on exploring a wide range of substituents on the pyrido[2,3-d]pyrimidine core to optimize potency, selectivity, and drug-like properties, ultimately leading to the development of novel and effective cancer therapeutics.
References
-
Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. (2018). PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. (2011). AACR Journals. [Link]
-
(PDF) Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2025). ResearchGate. [Link]
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). PMC. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC. [Link]
-
Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. (n.d.). PubMed. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). Current Medicinal Chemistry. [Link]
-
(PDF) Designing pyridothienopyrimidinones as pim-1 inhibitors. (n.d.). ResearchGate. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). PMC. [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). PMC. [Link]
-
(PDF) Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2025). ResearchGate. [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.). Research Square. [Link]
-
Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (n.d.). MDPI. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). NIH. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). PubMed. [Link]
-
Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. (2013). PubMed. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate. [Link]
-
(PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2025). ResearchGate. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (n.d.). PubMed. [Link]
-
(PDF) Chemistry of 2-Amino-3-cyanopyridines. (2013). ResearchGate. [Link]
-
Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. (n.d.). SciSpace. [Link]
-
Two step synthesis of pyrido[2,3-d]pyrimidines from acyclic precursors. Cyclization of 2-cyanamino-4,6-diphenylpyridine-3-carbonitrile by Hydrogen Halides. (1995). Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 3-(2-Cyanoacetyl)Benzonitrile in Antiviral Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-(2-Cyanoacetyl)Benzonitrile as a versatile precursor for the synthesis of novel antiviral compounds.
Abstract
The quest for novel antiviral agents remains a paramount challenge in medicinal chemistry, driven by the emergence of new viral pathogens and the development of drug resistance.[1][2] Heterocyclic compounds form the backbone of many approved antiviral drugs, offering diverse structural scaffolds for therapeutic intervention.[3] This application note details the strategic synthesis of potent antiviral compounds using this compound as a key starting material. We explore its utility in foundational organic reactions, including the Knoevenagel condensation and multicomponent reactions, to construct complex heterocyclic systems such as pyrimidines, which are known to exhibit a wide spectrum of biological activities, including antiviral efficacy.[4][5] Detailed, field-proven protocols are provided to guide researchers in the synthesis and exploration of new chemical entities for antiviral drug discovery.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized and versatile building block for organic synthesis. Its chemical architecture is distinguished by three key features that make it exceptionally valuable for constructing diverse molecular scaffolds:
-
An Active Methylene Group: The CH₂ group is flanked by two strong electron-withdrawing groups (a ketone and a nitrile), rendering its protons acidic and easily removable by a base. This makes it an excellent nucleophile for carbon-carbon bond-forming reactions.[6][7]
-
A Cyano Group: This group can participate in cyclization reactions and can be hydrolyzed or reduced to introduce other functional groups.
-
A Benzonitrile Moiety: The aromatic ring provides a rigid scaffold that can be further functionalized, while the meta-substituted nitrile offers a point for modulating the electronic properties and steric profile of the final molecule.
This unique combination of reactive sites allows for its participation in a variety of synthetic transformations, particularly those leading to the formation of heterocyclic compounds—a class of molecules with profound importance in antiviral therapy.[3][4] This guide focuses on leveraging these features to synthesize novel pyrimidine derivatives and other related heterocycles with potential antiviral applications.
Core Synthetic Pathways & Mechanistic Insights
The conversion of this compound into complex antiviral candidates primarily relies on a few robust and high-yield reaction classes. Understanding the causality behind these transformations is key to successful synthesis.
Pathway I: Knoevenagel Condensation for Intermediate Synthesis
The Knoevenagel condensation is a cornerstone reaction that activates the this compound scaffold for further diversification.[8] It involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium salt.[6][9]
Mechanism & Rationale: The basic catalyst deprotonates the active methylene group to form a stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields a highly conjugated α,β-unsaturated dinitrile intermediate. This intermediate is not typically the final antiviral compound but serves as a crucial, rigidified scaffold for subsequent cyclization reactions. The use of microwave irradiation can significantly accelerate this process, reducing reaction times from hours to minutes and often improving yields.[7][9]
Pathway II: Multicomponent Reactions (MCRs) for Pyrimidine Synthesis
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the one-pot synthesis of complex molecules from three or more starting materials.[1][2][10] This approach offers high atom economy, efficiency, and rapid access to diverse chemical libraries. This compound is an excellent substrate for MCRs aimed at producing pyrimidine-based antivirals.
Mechanism & Rationale: A common MCR strategy involves the condensation of this compound, an aromatic aldehyde, and thiourea (or urea/guanidine) in the presence of a catalyst. This reaction, a variation of the Biginelli reaction, proceeds through a series of steps:
-
Formation of an acyliminium ion intermediate from the aldehyde and thiourea.
-
Nucleophilic attack by the enolate of this compound.
-
Cyclization and dehydration to yield the final dihydropyrimidine thione ring system.
This one-pot approach is highly convergent, meaning it rapidly builds molecular complexity and is ideal for generating libraries of related compounds to explore structure-activity relationships (SAR).[10]
// Reactants start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Aromatic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; thiourea [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"];
// Process one_pot [label="One-Pot Reaction\n(e.g., Ethanol, Catalyst, Reflux)", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product product [label="Substituted Pyrimidine Derivative", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> one_pot; aldehyde -> one_pot; thiourea -> one_pot; one_pot -> product [label="Cyclocondensation"]; } dot Caption: Multicomponent reaction for pyrimidine synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. Researchers should adapt purification techniques based on the specific properties of their synthesized compounds.
Protocol 1: Synthesis of 2-cyano-3-(4-chlorophenyl)acryloyl)benzonitrile via Knoevenagel Condensation
Objective: To synthesize a key α,β-unsaturated dinitrile intermediate for subsequent cyclization reactions.
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, Ethyl Acetate/Hexane mobile phase)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 1.70 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Reagent Addition: Add 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.
-
Catalyst Initiation: Add piperidine (e.g., 0.1 mL, ~1 mmol) dropwise to the reaction mixture. The use of a weak base is critical to catalyze the reaction without promoting unwanted side reactions.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase). The disappearance of the starting material spots and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry under vacuum.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic C=C stretch and the disappearance of the active methylene C-H stretches.
Protocol 2: One-Pot Synthesis of a 4H-Pyrimido[2,1-b]benzothiazole Derivative
Objective: To demonstrate the power of multicomponent synthesis to rapidly generate complex heterocyclic systems with antiviral potential.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
2-Aminobenzothiazole (1.0 eq)
-
N,N-Dimethylformamide (DMF) as solvent
-
Potassium Carbonate (K₂CO₃) as catalyst (0.2 eq)
-
Microwave synthesis vials
Procedure:
-
Preparation: In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and 2-aminobenzothiazole (1.0 mmol).
-
Solvent and Catalyst: Add 3 mL of DMF and potassium carbonate (0.2 mmol). Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Microwave heating provides rapid and uniform energy transfer, drastically reducing reaction time.[7]
-
Monitoring & Work-up: After the reaction, cool the vial to room temperature. Monitor completion by TLC. Pour the reaction mixture into 20 mL of ice-cold water.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) or purify using column chromatography on silica gel.
-
Characterization: Analyze the final product by NMR, Mass Spectrometry, and IR to confirm its structure and purity.
Summary of Synthesized Compound Classes and Antiviral Potential
The versatility of this compound allows for the synthesis of various heterocyclic cores that have been investigated for antiviral activity.
| Compound Class | General Synthetic Route | Potential Viral Targets | Key Structural Features & Rationale |
| Substituted Pyrimidines | Multicomponent reaction with thiourea/urea and aldehydes.[11][12] | Influenza, Norovirus, Coronaviruses, TMV.[12][13][14] | The pyrimidine core is a well-known privileged scaffold in medicinal chemistry, mimicking natural nucleobases.[4] |
| Cyanoacrylates | Knoevenagel condensation with aldehydes. | Tobacco Mosaic Virus (TMV), potential for others.[15][16] | The α,β-unsaturated system acts as a Michael acceptor, potentially interacting with viral proteins. |
| Pyrimido[4,5-d]pyrimidines | Multi-step synthesis starting from pyrimidine formation.[12] | Human Coronavirus 229E (HCoV-229E).[12] | Fused heterocyclic systems offer extended, rigid scaffolds for enhanced binding to viral targets. |
| Thio-acetyl Pyrimidinones | Multi-step synthesis involving cyclization with thiourea.[14] | Norovirus (targeting RdRp).[14] | The thio-acetyl group can act as a key binding motif or a reactive handle for further functionalization. |
Conclusion
This compound is a powerful and cost-effective precursor for the synthesis of diverse heterocyclic compounds with significant potential as antiviral agents. The methodologies outlined in this guide, from the foundational Knoevenagel condensation to efficient one-pot multicomponent reactions, provide a robust framework for researchers in drug discovery. By leveraging these protocols, scientific teams can rapidly generate and screen libraries of novel compounds, accelerating the identification of new leads in the critical fight against viral diseases.
References
- Botta, L., Cesarini, S., Zippilli, C., Bizzarri, B. M., Fanelli, A., & Saladino, R. (2022). Multicomponent Reactions in the Synthesis of Antiviral Compounds. Current Medicinal Chemistry, 29(12), 2013-2050.
- Nagai, T., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137.
- Botta, L., et al. (2022). Multicomponent Reactions in the Synthesis of Antiviral Compounds. Current Medicinal Chemistry, 29(12).
- Gouda, M. A., et al. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. National Institutes of Health.
- Ferro, S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- de la Torre, D., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.
- El-Sayed, N. F. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(1), 336-348.
- Hassan, A. S. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan University Journal of Environmental Studies.
- Sharma, R., & Singh, P. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
- Song, B. A., et al. (2005). Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives. PubMed.
- dos Santos, T. C., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Journal of Heterocyclic Chemistry, 58(427).
- da Silva, M. S., et al. (2020). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science.
- Johari, S., Johan, M. R., & Ghaffari Khaligh, N. (2024). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. Current Medicinal Chemistry, 31(27), 4286-4311.
- Liu, X. F., et al. (2009). Synthesis and antiviral activities of cyanoacrylate derivatives containing an alpha-aminophosphonate moiety. PubMed.
- Li, J. T., et al. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkat USA.
- Chen, Y. H., et al. (2025). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. National Institutes of Health.
Sources
- 1. Multicomponent Reactions in the Synthesis of Antiviral Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 8. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]
- 11. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antiviral activities of cyanoacrylate derivatives containing an alpha-aminophosphonate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(2-Cyanoacetyl)Benzonitrile as a Versatile Building Block in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the applications of 3-(2-cyanoacetyl)benzonitrile (CAS No. 21667-63-0) as a pivotal building block in organic synthesis. Esteemed for its dual reactive sites—an active methylene group flanked by two electron-withdrawing groups and a versatile benzonitrile moiety—this compound serves as a powerful precursor for a diverse array of heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science.[1] This guide delves into the compound's physicochemical properties, provides a representative synthesis protocol, and details its application in the construction of highly substituted pyridines and pyrimidines, complete with step-by-step experimental protocols and mechanistic insights.
Introduction and Physicochemical Profile
This compound, also known as 3-cyano-β-oxobenzenepropanenitrile, is an aromatic organic compound featuring a cyanoacetyl group attached to a benzonitrile core.[1][2][3] This unique arrangement of functional groups imparts significant synthetic utility. The active methylene group is readily deprotonated, enabling its participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, Michael additions, and cyclizations.[1] The two nitrile functionalities can also be subjected to various chemical transformations, further expanding its synthetic potential.[1]
Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents and functional materials.[4][5] Derivatives have been investigated for antimicrobial, antitumor, and enzyme-inhibiting activities.[1][4]
Compound Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 21667-63-0 | [1][2][3][6] |
| Molecular Formula | C₁₀H₆N₂O | [1][3] |
| Molecular Weight | 170.17 g/mol | [1][3] |
| Appearance | Colorless to pale yellow crystal or powder | [4] |
| Melting Point | Approx. 114-116 °C | [4] |
| Boiling Point | Approx. 311 °C | [4] |
| Density | 1.21 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like ethanol, DMF, DCM | [4] |
| InChI Key | CWULKMSXLFIFKW-UHFFFAOYSA-N | [1][6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of a benzonitrile derivative with a cyanoacetic acid equivalent.[1] The following protocol outlines a general, reliable method for its preparation.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol describes a common laboratory-scale synthesis. The causality behind this choice is the high reactivity of the acid chloride and the enolate of ethyl cyanoacetate, leading to a robust condensation reaction.
Materials:
-
3-Cyanobenzoyl chloride
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 eq) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Add ethyl cyanoacetate (1.0 eq) dropwise to the stirred suspension over 15 minutes. The formation of the sodium enolate is the critical step for initiating the condensation. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Condensation: Dissolve 3-cyanobenzoyl chloride (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC.
-
Hydrolysis & Decarboxylation: Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by adding 2M HCl until the pH is ~2. This step hydrolyzes the ester. Gently heat the mixture to 50-60 °C for 1-2 hours to promote decarboxylation, which drives the reaction to the desired product.
-
Workup and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
Application in Heterocyclic Synthesis
The true power of this compound lies in its role as a versatile synthon for complex molecules. Its activated methylene group makes it an ideal substrate for multicomponent reactions (MCRs), which offer high efficiency and atom economy.
Synthesis of Substituted 2-Amino-3-cyanopyridines
Highly functionalized pyridines are prevalent motifs in pharmaceuticals. The Gewald reaction or similar multicomponent strategies can be adapted using this compound to construct these valuable scaffolds.
Mechanistic Rationale: This synthesis proceeds via a tandem sequence: a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the this compound enolate, and finally, an intramolecular cyclization and tautomerization/oxidation sequence to yield the aromatic pyridine ring.[7]
Caption: Mechanistic pathway for the multicomponent synthesis of pyridine derivatives.
Experimental Protocol: One-Pot Synthesis of a Pyridine Derivative
-
Setup: In a 100 mL round-bottom flask, combine this compound (1.70 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in absolute ethanol (30 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The use of ammonium acetate is critical as it serves as both the catalyst and the nitrogen source for the pyridine ring.
-
Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol, and then with diethyl ether. Dry the solid in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol or DMF/ethanol.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. It may be irritating to the eyes, skin, and respiratory system.[4]
| Hazard Aspect | Precautionary Measure | Reference(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile), safety goggles with side-shields, and a lab coat. | [4][8] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | [4][9] |
| Inhalation | Avoid inhaling dust. If inhaled, move to fresh air. Seek medical attention if respiratory irritation occurs. | [8][9] |
| Skin/Eye Contact | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical advice. | [4][9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [10] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains. | [9][10] |
References
-
India Fine Chemicals. This compound. [Link]
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
RSC Publishing. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]
-
Grokipedia. Benzonitrile. [Link]
-
ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
RSC Advances. (2023, July 19). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]
-
Cheméo. Chemical Properties of 3-Acetylbenzonitrile (CAS 6136-68-1). [Link]
-
PubChem - NIH. 3-Acetylbenzonitrile. [Link]
-
PubChemLite. This compound (C10H6N2O). [Link]
- Google Patents. CN104892456A - Method for preparing benzonitrile compound.
-
ResearchGate. Synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives | Request PDF. [Link]
-
PubMed. (1992). Nitriles in heterocyclic synthesis. Part III: New sulpha drugs related to cyanopyridine derivatives. [Link]
-
Neliti. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
-
Ataman Kimya. BENZONITRILE. [Link]
-
Sciencemadness Discussion Board. (2016, April 4). Benzonitrile in different ways. [Link]
-
YouTube. (2021, August 1). Synthesis of Benzonitrile. [Link]
-
NIH. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. This compound-India Fine Chemicals [indiafinechemicals.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. media.neliti.com [media.neliti.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-(2-Cyanoacetyl)Benzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 3-(2-Cyanoacetyl)Benzonitrile (CAS No. 21667-63-0). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields. As an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules, robust and high-yielding synthetic routes are critical.[1][2] This guide is structured to address specific experimental issues with a focus on the underlying chemical principles.
I. Reaction Fundamentals: The Claisen-Schmidt Condensation
The synthesis of this compound is most commonly achieved via a base-catalyzed condensation reaction, specifically a variation of the Claisen-Schmidt condensation.[1][3][4] This reaction involves the nucleophilic attack of a carbanion, generated from an active methylene compound, onto the carbonyl carbon of an ester or another suitable electrophile. In this case, the reaction is between a derivative of 3-cyanobenzonitrile and a cyanoacetylating agent.
Diagram: Generalized Claisen-Schmidt Condensation Mechanism
Caption: A simplified workflow of the Claisen-Schmidt condensation.
II. Troubleshooting Guide: Low Yield and Impurities
This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can often be traced back to suboptimal reaction conditions, reagent quality, or inherent side reactions.[5] Here’s a systematic approach to troubleshooting:
A. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that your 3-cyanobenzonitrile derivative and your cyanoacetylating agent (e.g., cyanoacetic acid, ethyl cyanoacetate) are of high purity. Impurities can interfere with the reaction.[5]
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the nitrile groups, forming unwanted carboxylic acid or amide byproducts.[5] It is crucial to use anhydrous solvents and dry glassware.[6]
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the base or one of the reactants can sometimes lead to side reactions.
B. Reaction Conditions:
-
Choice of Base: The base is critical for deprotonating the active methylene compound to form the nucleophilic enolate.[7][8] The strength and type of base can significantly impact the reaction rate and yield.
-
Strong Bases: Strong bases like sodium ethoxide or sodium hydride are often used. However, they can also promote side reactions if not used carefully.
-
Weaker Bases: In some cases, weaker bases like triethylamine or piperidine may be sufficient and can offer better control.[9]
-
-
Solvent Selection: The solvent must be able to dissolve the reactants and should not interfere with the reaction.
-
Temperature Control: Many condensation reactions are temperature-sensitive.
-
Too Low: The reaction may be too slow or not proceed at all.
-
Too High: Increased temperatures can lead to decomposition of reactants or products and the formation of tars.[5][13] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[6]
-
C. Potential Side Reactions:
-
Self-Condensation: If your starting materials have multiple reactive sites, self-condensation can occur, leading to a mixture of products.
-
Decarboxylation: If using cyanoacetic acid, decarboxylation can occur at elevated temperatures, leading to the formation of acetonitrile, which may not be the desired outcome.[14]
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
The formation of byproducts is a common issue. Here are some likely culprits and how to address them:
| Observed Impurity | Potential Cause | Troubleshooting Steps |
| Carboxylic Acid/Amide | Hydrolysis of nitrile groups due to the presence of water.[5] | Ensure all reagents and solvents are anhydrous. If an aqueous workup is necessary, perform it quickly at low temperatures. |
| Polymeric Material/Tar | High reaction temperatures or prolonged reaction times leading to decomposition.[5] | Optimize the reaction temperature and monitor the reaction by TLC to avoid unnecessary heating. |
| Transesterification Products | Mismatch between the alkoxide base and the ester's alkoxy group.[11][12] | Use a base with the same alkoxide as the ester (e.g., sodium ethoxide with ethyl cyanoacetate). |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or inactive catalyst. | Monitor the reaction by TLC. Consider increasing the reaction time, temperature, or using a more active catalyst. |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing and resolving low reaction yields.
III. Frequently Asked Questions (FAQs)
Q3: What is the best method for purifying the crude this compound product?
The optimal purification method depends on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often effective.[3]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is the preferred method.[10]
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.[3]
Q4: Can I use a different cyanoacetylating agent other than cyanoacetic acid?
Yes, several cyanoacetylating agents can be used.
-
Ethyl Cyanoacetate: This is a common and effective alternative.[15][16]
-
Malononitrile: This can also be used, but its high reactivity may lead to different side products.[17]
-
Cyanoacetic Acid with an Activating Agent: Using cyanoacetic acid in the presence of an activating agent like acetic anhydride can be a very effective method.[18]
Q5: My reaction seems to stall before completion. What should I do?
A stalled reaction can be due to several factors:
-
Inactive Catalyst/Base: The base or catalyst may have degraded. Try using a fresh batch.
-
Insufficient Temperature: The reaction may require more thermal energy to proceed. Cautiously increase the temperature while monitoring for decomposition.
-
Reversible Reaction: Some condensation reactions are reversible. Removing a byproduct (e.g., water) as it is formed can help drive the reaction to completion.
IV. Experimental Protocols
General Protocol for the Synthesis of this compound via Knoevenagel Condensation
This is a generalized procedure and may require optimization for your specific setup.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-cyanobenzaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq).
-
Solvent and Catalyst: Add an appropriate anhydrous solvent (e.g., ethanol, 10 mL per gram of aldehyde). To this solution, add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.[16]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[16]
V. References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. Available at: [Link]
-
Rajasekaran, et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
Wikipedia. (n.d.). Cyanoacetic acid. Available at: [Link]
-
Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview.
-
Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. Available at: [Link]
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Request PDF. (n.d.). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Available at: [Link]
-
ACS Publications. (n.d.). The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts. Journal of the American Chemical Society.
-
Royal Society of Chemistry. (2023, July 19). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
JoVE. (2025, May 22). Video: Aldol Condensation vs Claisen Condensation. Available at: [Link]
-
Claisen-Schmidt Condensation. (n.d.). Preparation of Dibenzalacetone.
-
Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Available at: [Link]
-
Royal Society of Chemistry. (2023, July 19). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.
-
Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.
-
NIH. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
-
PMC - NIH. (n.d.). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
-
Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation.
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
-
NIH. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
-
Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde.
-
Benchchem. (n.d.). troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
-
Benchchem. (n.d.). A Comparative Analysis of Cyanoacetylation Agents for Organic Synthesis.
-
Benchchem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
-
SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
-
ResearchGate. (2025, August 6). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride | Request PDF.
-
Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.
-
Sciencemadness Discussion Board. (2016, April 4). Benzonitrile in different ways.
-
Google Patents. (n.d.). US6392080B1 - Process for the preparation of a cyanobiphenyl.
-
Organic Syntheses Procedure. (n.d.). malononitrile.
-
Benchchem. (n.d.). troubleshooting low yield in 3-Oxopropanenitrile synthesis.
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 15. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support center for the purification of 3-(2-Cyanoacetyl)Benzonitrile (CAS 21667-63-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate.[1] As a key building block in the synthesis of heterocyclic compounds and active pharmaceutical ingredients, achieving high purity of this compound is critical for downstream applications.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity product.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [2][3][4][5] |
| Molecular Weight | 170.17 g/mol | [2] |
| Appearance | Colorless to pale yellow crystal or powder | [3] |
| Melting Point | ~114-116 °C | [3] |
| Boiling Point | ~311 °C | [3] |
| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [3] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Product is an Oil or Fails to Crystallize
Scenario: After the reaction work-up, the crude product is obtained as a persistent oil, or it fails to solidify upon cooling, even with scratching or seeding.
Potential Causes:
-
Presence of Impurities: Unreacted starting materials, particularly benzonitrile if used as a reactant, can act as a eutectic impurity, depressing the melting point of the product and preventing crystallization.[6] Benzonitrile is a liquid at room temperature with a melting point of -13 °C.[7][8]
-
Residual Solvent: Trapped solvent molecules can interfere with the formation of a crystal lattice.
-
Side-Product Formation: The synthesis of this compound can be susceptible to side reactions, such as the Knoevenagel condensation, which may produce impurities that hinder crystallization.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Detailed Solutions:
-
Characterize the Crude Product: Before attempting any purification, obtain a ¹H NMR or TLC of the crude material to identify the major components. This will guide the selection of the most appropriate purification technique.
-
Removal of Volatile Impurities: If unreacted benzonitrile is suspected, it can often be removed by vacuum distillation, taking advantage of its lower boiling point (190.7-191.3 °C at atmospheric pressure) compared to the product.[7]
-
Column Chromatography: For a mixture of impurities, column chromatography is the most effective method.[11][12][13] A silica gel stationary phase is appropriate, given the polar nature of the cyano and carbonyl groups in the target molecule.
-
Solvent System Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The optimal separation is typically achieved when the desired compound has an Rf value of 0.2-0.4.
-
-
Re-attempt Crystallization: After chromatographic purification, dissolve the product in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to promote crystal growth.[14]
Issue 2: Low Yield After Recrystallization
Scenario: A significant loss of product is observed after performing a recrystallization.
Potential Causes:
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the product at low temperatures, leading to a substantial amount of the product remaining in the mother liquor.[15]
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a lower yield upon cooling.[15]
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Solvent Selection | The ideal solvent should dissolve the compound when hot but have low solubility when cold.[15] Ethanol is a good starting point.[3] | This differential solubility is the basis of recrystallization.[14][16] |
| Solvent Volume | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | This ensures the solution is saturated upon cooling, maximizing crystal formation. |
| Cooling Rate | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |
| Hot Filtration | Preheat the funnel and filter flask before filtering the hot solution. | This prevents premature crystallization and loss of product on the filtration apparatus. |
Issue 3: Product Purity Does Not Improve After Purification
Scenario: Analytical data (e.g., NMR, LC-MS) shows that the purity of the product has not significantly increased after a purification attempt.
Potential Causes:
-
Co-eluting Impurities in Chromatography: An impurity may have a similar polarity to the product, causing it to elute at the same time during column chromatography.
-
Formation of an Azeotrope: In rare cases, the product may form an azeotrope with a solvent or impurity, making separation by distillation difficult.
-
Hydrolysis of Nitrile Groups: Both nitrile groups in this compound are susceptible to hydrolysis to the corresponding carboxylic acids under acidic or basic conditions, especially at elevated temperatures.[17][18][19][20][21] This can occur during work-up or purification if conditions are not carefully controlled.
Advanced Purification Strategies:
-
Optimize Chromatographic Conditions:
-
Change the Solvent System: Experiment with different solvent systems, such as dichloromethane/methanol or toluene/acetone, to alter the selectivity of the separation.
-
Use a Different Stationary Phase: If silica gel is ineffective, consider using alumina (neutral, acidic, or basic) or a reverse-phase C18 column.[11]
-
-
Sequential Purification Techniques: Combine different purification methods. For example, perform an initial column chromatography to remove the bulk of the impurities, followed by a recrystallization of the partially purified product to achieve higher purity.
-
Control pH During Work-up: Ensure that any aqueous washes during the reaction work-up are neutral to minimize the risk of nitrile hydrolysis.
Sources
- 1. This compound (21667-63-0) at Nordmann - nordmann.global [nordmann.global]
- 2. Buy this compound | 21667-63-0 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. benzonitrile [chemister.ru]
- 8. atamankimya.com [atamankimya.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 20. byjus.com [byjus.com]
- 21. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
Technical Support Center: Synthesis of Heterocycles from 3-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-cyanoacetyl)benzonitrile. This guide is designed to provide expert insights and practical troubleshooting advice for the synthesis of heterocyclic compounds using this versatile building block. My aim is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve challenges in your own research.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Heterocycle
Question: I am attempting to synthesize a substituted pyridine using this compound, an aldehyde, and ammonium acetate, but I am getting a very low yield of my target product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this type of multicomponent reaction often stem from several competing side reactions or suboptimal reaction conditions. This compound possesses a highly reactive methylene group flanked by two electron-withdrawing groups (a carbonyl and a cyano group), making it a potent nucleophile once deprotonated.[1][2] However, its multifunctionality can also lead to undesired pathways.
Potential Causes & Solutions:
-
Self-Condensation/Dimerization: Under basic conditions (even with a mild base like ammonium acetate), the enolate of this compound can react with another molecule of itself. This is a variation of the Thorpe reaction, where the carbanion attacks one of the nitrile groups, leading to dimers or polymers.[3][4]
-
Troubleshooting:
-
Control Stoichiometry and Addition Rate: Add the this compound slowly to the reaction mixture containing the aldehyde and ammonium acetate. This ensures it preferentially reacts with the Knoevenagel condensation product rather than itself.
-
Optimize Temperature: Lowering the reaction temperature can sometimes temper the rate of self-condensation more than the desired reaction rate.
-
-
-
Hydrolysis of Nitrile Groups: The presence of water, especially under prolonged heating with acidic or basic catalysts, can lead to the hydrolysis of one or both nitrile groups.[5][6][7] Basic conditions can yield amides or carboxylates, while acidic conditions typically yield carboxylic acids.[5][6][8] This converts your starting material into an unintended reactant, halting the desired synthesis.
-
Troubleshooting:
-
Use Anhydrous Solvents: Ensure your solvent (e.g., ethanol, acetic acid) is dry.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent subsequent hydrolysis of the product or starting materials.
-
-
-
Knoevenagel Condensation Reversibility: The initial step is often a Knoevenagel condensation between the aldehyde and this compound. This reaction can be reversible. If the subsequent cyclization step is slow, the equilibrium may not favor the product.
-
Troubleshooting:
-
Water Removal: If feasible for your reaction scale and setup, using a Dean-Stark apparatus to remove the water formed during the Knoevenagel condensation can drive the equilibrium forward.
-
-
Workflow for Troubleshooting Low Yield ```dot
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the this compound molecule?
The molecule has three primary sites of reactivity relevant to heterocycle synthesis:
-
Active Methylene Group (-CH₂-): This is the most reactive site. The protons on this carbon are acidic (pKa is low) due to the electron-withdrawing effects of the adjacent carbonyl and cyano groups. I[1]t is readily deprotonated by bases to form a nucleophilic carbanion, which is the key intermediate for most condensation and alkylation reactions.
-
Carbonyl Carbon (C=O): The carbonyl carbon is electrophilic and can be attacked by nucleophiles, although it is less reactive than a simple ketone due to conjugation.
-
Nitrile Carbons (-C≡N): Both nitrile carbons are electrophilic and can be attacked by strong nucleophiles. Intramolecular attack on a nitrile group is the key step in Thorpe-Ziegler type cyclizations. T[9][10]hey can also be hydrolyzed under acidic or basic conditions.
[7]Q2: Can I perform an intramolecular cyclization (Thorpe-Ziegler reaction) with a derivative of this compound?
Yes, this is a plausible pathway if you first introduce another nitrile group onto the molecule via an appropriate tether. The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. T[3][4][9]he reaction is catalyzed by a strong base.
-
Experimental Strategy:
-
Alkylation: Deprotonate the active methylene group with a base (e.g., NaH) and alkylate it with a halo-nitrile (e.g., 3-chloropropionitrile). This creates the required α,ω-dinitrile precursor.
-
Cyclization: Use a strong, non-nucleophilic base (e.g., LHMDS, NaH) under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. [3] 3. Hydrolysis: The initial product is a cyclic enaminonitrile, which must be hydrolyzed with aqueous acid to yield the final cyclic ketone.
-
[9]Q3: What are the best general conditions to avoid side reactions when using this compound?
While optimal conditions are reaction-specific, a good starting point to minimize side reactions is:
-
Temperature Control: Start at room temperature or below and only heat if necessary. Many side reactions, like dimerization and decomposition, have higher activation energies than the desired reaction.
-
Inert Atmosphere: Use an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially if your other reagents are sensitive.
-
Anhydrous Conditions: Unless water is a required reagent, use dry solvents and glassware to prevent unwanted hydrolysis of the nitrile groups. *[5][6] Choice of Base: Use the mildest base necessary to achieve the desired transformation. For Knoevenagel-type condensations, catalytic amounts of piperidine or triethylamine are often sufficient. For full deprotonation (alkylation), a stronger base like NaH or KHMDS is needed.
Experimental Protocols
Protocol: General Synthesis of a 2-Amino-3-cyano-pyridine Derivative
This protocol describes a general multicomponent synthesis of a pyridine derivative, a common application for this compound.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium Acetate (8.0 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask, add the this compound (1.0 eq), aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq).
-
Add ethanol to the flask (approx. 5-10 mL per mmol of the limiting reagent).
-
Heat the mixture to reflux (approx. 80°C) and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into cold water. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to obtain the pure pyridine derivative.
Table 1: Troubleshooting Common Issues in Pyridine Synthesis
| Symptom | Potential Cause | Recommended Action |
| Reaction turns dark/tarry | Decomposition | Lower the reaction temperature; reduce reaction time. |
| Oily product that won't solidify | Impurities or incomplete reaction | Purify via column chromatography instead of recrystallization. |
| Multiple spots on TLC | Competing side reactions | Re-evaluate stoichiometry; try a different catalyst or solvent. |
| Product insoluble in common solvents | High molecular weight polymer | Use high-dilution conditions; add nitrile reactant slowly. |
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Clark, J. Hydrolysing Nitriles. Chemguide. Available from: [Link]
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
chemeurope.com. Thorpe reaction. Available from: [Link]
-
Scribd. Thrope Ziegler Cyclization Search | PDF | Chemical Compounds. Available from: [Link]
-
Wikipedia. Thorpe reaction. Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
Al-Zaydi, K. M. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules. Available from: [Link]
-
ResearchGate. Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available from: [Link]
-
PubMed. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Available from: [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]
-
MDPI. Synthesis of 2-Cyanopyrimidines. Available from: [Link]
-
Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available from: [Link]
-
Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
EaseToLearn.com. Active methylene compounds. Available from: [Link]
-
Active methylene compounds | PDF. Available from: [Link]
-
PubMed. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Available from: [Link]
-
Thieme Connect. Product Class 12: Pyrimidines. Available from: [Link]
-
MDPI. Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Derivatives. Available from: [Link]
-
RSC Publishing. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available from: [Link]
-
ResearchGate. Screening of various active methylene compounds for selection of best.... Available from: [Link]
-
Part –V: Utilities of Active Methylene. Available from: [Link]
-
SciSpace. Malononitrile: A Versatile Active Methylene Group. Available from: [Link]
-
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available from: [Link]
-
ResearchGate. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available from: [Link]
-
ResearchGate. Representative named reactions for heterocycle synthesis.. Available from: [Link]
Sources
- 1. EaseToLearn.com [easetolearn.com]
- 2. Active methylene compounds | PDF [slideshare.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thorpe_reaction [chemeurope.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support center for the synthesis of 3-(2-Cyanoacetyl)Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Knoevenagel condensation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly and efficiently achieved via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to an aldehyde, 3-cyanobenzaldehyde, followed by a dehydration step.[1] The reaction is typically catalyzed by a base. The electron-withdrawing nature of the cyano group on 3-cyanobenzaldehyde generally facilitates this reaction.[2]
The overall transformation is a cornerstone of organic synthesis, valued for its efficiency in creating α,β-unsaturated systems which are versatile intermediates in the production of pharmaceuticals and other fine chemicals.[2][3]
Sources
Technical Support Center: Scale-Up Synthesis of 3-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support center for the synthesis and scale-up of 3-(2-Cyanoacetyl)Benzonitrile (CAS 22059-22-9). This molecule is a valuable β-ketonitrile intermediate in the synthesis of pharmaceuticals, particularly as a building block for heterocyclic compounds and bioactive scaffolds.[1][2][3][4] Its dual reactive centers—the cyanoacetyl group and the benzonitrile moiety—make it a versatile precursor in medicinal chemistry and material science.[1]
This guide is designed for researchers and process chemists encountering challenges during the synthesis of this compound. We will explore common issues through a troubleshooting and FAQ format, provide a detailed reference protocol, and explain the chemical principles behind each step to ensure a successful and scalable process.
Section 1: Troubleshooting Guide - Common Scale-Up Challenges
Scaling a synthesis from the benchtop to pilot or production scale often uncovers issues not apparent in smaller reactions. This section addresses the most frequently encountered problems in a direct question-and-answer format.
Q1: I am observing very low or no product yield. What are the likely causes?
This is the most common issue, often stemming from problems with reagents, reaction conditions, or the underlying reaction equilibrium.
Possible Cause 1: Inactive or Insufficient Base The core of this synthesis is a Claisen-type condensation, which relies on the generation of a stabilized carbanion from the active methylene compound (e.g., acetonitrile or ethyl cyanoacetate).[5][6] This requires a strong, alkoxide base like sodium ethoxide (NaOEt) or sodium hydride (NaH).
-
Insight & Solution: Sodium ethoxide is extremely hygroscopic and reacts readily with atmospheric moisture to form sodium hydroxide and ethanol, which are ineffective for this reaction.[7][8] Using aged or improperly stored NaOEt is a primary cause of failure.
-
Action: Always use freshly opened, high-purity sodium ethoxide stored under an inert atmosphere (nitrogen or argon).[9][10] For scale-up, consider preparing the base in situ by carefully adding sodium metal to anhydrous ethanol.[7] Ensure you are using at least one full equivalent of base, as the product β-ketonitrile is more acidic than the starting materials and will be deprotonated, driving the reaction equilibrium forward.[6]
-
Possible Cause 2: Presence of Water or Protic Solvents Trace amounts of water will quench the base and the reactive enolate intermediate, halting the reaction.
-
Insight & Solution: All reagents and solvents must be rigorously dried.
-
Action: Use anhydrous solvents (e.g., THF, toluene, ethanol dried over molecular sieves). Ensure all glassware is oven-dried or flame-dried under vacuum before use. Purify and dry your starting materials; for instance, benzonitrile can be dried with CaSO₄ and distilled from P₂O₅ under reduced pressure.[11]
-
Possible Cause 3: Unfavorable Reaction Equilibrium The Claisen condensation is a reversible reaction.[6]
-
Insight & Solution: The equilibrium is driven to the product side by the irreversible deprotonation of the resulting β-ketonitrile, which is more acidic than the starting materials. If the base is not strong enough or is present in substoichiometric amounts, the reaction will not proceed to completion.
-
Action: As stated above, use at least a full equivalent of a strong base. Removing a byproduct, such as the alcohol formed, can also shift the equilibrium. In a scale-up scenario, this can sometimes be achieved by distillation if the reaction temperature and solvent choice allow.
-
Q2: My final product is impure, showing multiple spots on TLC and complex NMR spectra. What side reactions are occurring?
Side reactions become more pronounced during scale-up due to longer reaction times and potential issues with heat transfer and mixing.
Possible Cause 1: Self-Condensation of the Ester If your route involves an ester starting material (e.g., methyl 3-cyanobenzoate), it can undergo self-condensation.
-
Insight & Solution: This occurs when the ester enolate attacks another molecule of the ester instead of the intended nitrile. This is a classic side reaction in crossed-Claisen condensations.[5]
-
Action: Control the addition rate. Add the ester slowly to a mixture of the base and the nitrile (acetonitrile). This maintains a low concentration of the enolizable ester, favoring the desired cross-condensation.
-
Possible Cause 2: Competing Reactions of the Nitrile Group The nitrile functional groups on both the starting material and product can undergo undesired reactions.[12]
-
Insight & Solution: Under strongly basic conditions, nitriles can be hydrolyzed to amides if water is present, or can potentially trimerize.
-
Action: Maintain strictly anhydrous conditions. Avoid excessive reaction temperatures or prolonged reaction times, which can promote side reactions.
-
Possible Cause 3: Base-Catalyzed Ester Alcoholysis If using a base like sodium ethoxide with a different ester, such as methyl 3-cyanobenzoate, transesterification can occur.
-
Insight & Solution: This leads to a mixture of ester starting materials and corresponding products, complicating purification.[13]
-
Action: Match the alkoxide base to the alcohol portion of the ester (e.g., use sodium methoxide with a methyl ester, sodium ethoxide with an ethyl ester).[14]
-
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Low/No Yield | Moisture in reagents/solvents | Use anhydrous solvents; oven/flame-dry glassware. |
| Inactive or insufficient base | Use fresh, high-purity base (≥1 equivalent); consider in situ preparation.[7] | |
| Unfavorable equilibrium | Ensure a full equivalent of a sufficiently strong base is used to deprotonate the product.[6] | |
| Impure Product | Self-condensation of ester | Slowly add the ester to the base/acetonitrile mixture. |
| Nitrile hydrolysis/side reactions | Maintain strict anhydrous conditions; avoid excessive heat or reaction time.[12] | |
| Transesterification | Match the alkoxide of the base to the ester group (e.g., NaOMe for methyl esters).[14] | |
| Difficult Workup | Product remains in aqueous layer | Carefully acidify the aqueous layer to pH ~4-5 to protonate the enolate. |
| Emulsion formation | Add brine during extraction; filter the biphasic mixture through Celite if necessary. |
Section 2: Process Logic & Workflow Visualization
Understanding the flow of the synthesis is critical for successful execution and troubleshooting.
General Experimental Workflow
The diagram below outlines the critical stages from preparation to final analysis for the synthesis of this compound.
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 8. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]
- 9. gelest.com [gelest.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
preventing byproduct formation in 3-(2-Cyanoacetyl)Benzonitrile reactions
Welcome to the technical support guide for 3-(2-Cyanoacetyl)Benzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. This compound is a valuable intermediate due to its dual reactive sites: a highly active methylene group flanked by carbonyl and cyano groups, and a separate benzonitrile moiety.[1] This unique structure allows its participation in a variety of crucial C-C bond-forming reactions, but also presents specific challenges in controlling reactivity and preventing byproduct formation.
This guide provides troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our goal is to explain the causality behind common experimental issues and provide robust, field-proven protocols to ensure the integrity and success of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during reactions with this compound. Each entry details the problem, explains the underlying chemical mechanism, and provides a validated protocol for prevention.
Question 1: "My reaction produced significant amounts of 3-carbamoyl- or 3-carboxy- derivatives. How do I prevent hydrolysis of the nitrile groups?"
Root Cause Analysis: You are observing the hydrolysis of one or both nitrile groups on your molecule. Nitriles can be converted to primary amides and subsequently to carboxylic acids under both acidic and basic aqueous conditions.[2][3] The reaction is often accelerated by heat.[4][5]
-
Under Acidic Conditions: The nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by water. The reaction typically proceeds all the way to the carboxylic acid, as the intermediate amide is also hydrolyzed under these conditions.[4][6]
-
Under Basic Conditions: A hydroxide ion directly attacks the electrophilic nitrile carbon. While milder conditions might allow for the isolation of the amide, harsher conditions (e.g., elevated temperatures, prolonged reaction times) will drive the formation of the carboxylate salt.[2][4]
Prevention Strategy & Protocol: The key is rigorous exclusion of water and careful control of pH, especially when heating the reaction mixture.
Protocol: Anhydrous Reaction Setup
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄).
-
Solvents: Use anhydrous grade solvents. If not available, solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF/ether, or storage over activated molecular sieves).
-
Reagents: Use freshly opened reagents. If reagents are hygroscopic, handle them in a glovebox or under an inert atmosphere.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use septa and syringes for liquid transfers.
-
pH Control: If a base or acid is required for your primary reaction, choose non-aqueous options where possible. If an aqueous workup is necessary, perform it at low temperatures (0-5°C) and minimize contact time before extraction.
Question 2: "My reaction is sluggish, and I'm isolating a high-molecular-weight, poorly soluble byproduct. What is this and how can I avoid it?"
Root Cause Analysis: This is a classic sign of self-condensation or dimerization via the Thorpe-Ziegler reaction.[7][8] The methylene group in this compound is "active" because it is positioned between two strong electron-withdrawing groups (carbonyl and cyano), making its protons acidic. In the presence of a sufficiently strong base, this methylene group can be deprotonated to form a resonance-stabilized carbanion.[9] This carbanion can then act as a nucleophile, attacking the nitrile carbon of another molecule of this compound, leading to dimers and polymers.[9]
This side reaction is particularly favored by:
-
Strong bases: Bases like alkoxides (t-BuOK), sodium hydride (NaH), or lithium bis(trimethylsilyl)amide (LHMDS) can readily deprotonate the active methylene group.[9]
-
High concentrations: Increased proximity of molecules facilitates intermolecular reactions.
-
Elevated temperatures: Provides the activation energy for the self-condensation pathway.
Prevention Strategy & Protocol: The solution involves carefully selecting a base that is strong enough to catalyze the desired reaction (e.g., a Knoevenagel condensation) but not so strong that it promotes significant self-condensation. Additionally, controlling concentration is critical.
Table 1: Base Selection Guide for Active Methylene Reactions
| Base Type | Examples | Suitability for this compound | Rationale |
| Strong/Hard Bases | NaH, LDA, LHMDS, t-BuOK | Avoid | High pKa, aggressively deprotonates the active methylene group, promoting Thorpe-Ziegler self-condensation.[9] |
| Weak Organic Bases | Piperidine, Triethylamine (TEA), DABCO | Recommended | Sufficiently basic to catalyze reactions like Knoevenagel condensation without causing significant self-condensation.[10] |
| Inorganic Bases | K₂CO₃, Cs₂CO₃ | Good Alternative | Mild, solid bases that can be effective, especially in polar aprotic solvents. |
Protocol: Minimizing Self-Condensation
-
Base Selection: Choose a weak organic base such as piperidine or triethylamine.
-
Dilution: Run the reaction at a lower concentration (e.g., 0.1 M to 0.5 M). If your desired reaction is intramolecular, high-dilution conditions are essential to favor cyclization over polymerization.[9]
-
Controlled Addition: Add the base slowly and at a reduced temperature (e.g., 0°C) to control the concentration of the reactive carbanion at any given time. If the substrate is being added to a basic solution, add the substrate dropwise.
-
Temperature Management: Maintain the lowest practical temperature that allows the desired reaction to proceed at a reasonable rate. Avoid excessive heating.
Question 3: "In my Knoevenagel condensation with an aldehyde, my yields are low and I see multiple spots on TLC. How can I improve the selectivity?"
Root Cause Analysis: While the Knoevenagel condensation is a powerful tool, unwanted side reactions can occur if conditions are not optimized.[11] With this compound as the active methylene component, potential issues include:
-
Michael Addition: The desired α,β-unsaturated product can act as a Michael acceptor. A second molecule of the deprotonated this compound can add to this product, leading to a 1,4-adduct byproduct.
-
Self-Condensation: As discussed in Question 2, the Thorpe-Ziegler side reaction can compete with the desired Knoevenagel pathway, especially if the aldehyde is unreactive or if the conditions are too harsh.[12]
-
Cannizzaro Reaction (for aldehydes without α-hydrogens): If using a very strong base, the aldehyde can undergo disproportionation. This is less common with the mild bases typically used for Knoevenagel reactions.
Prevention Strategy & Protocol: The key to a clean Knoevenagel condensation is to use catalytic amounts of a mild base and conditions that favor the formation of the desired product kinetically.[10][13] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times, often leading to cleaner products.[14]
Protocol: Optimized Knoevenagel Condensation
-
Reactant Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the active methylene compound (this compound) to ensure the aldehyde is fully consumed.
-
Catalyst: Use a catalytic amount (0.1 to 0.2 equivalents) of a weak base like piperidine or L-proline.[15]
-
Solvent: Ethanol or toluene are common choices. Toluene with a Dean-Stark trap can be used to remove the water byproduct and drive the reaction to completion. For greener approaches, solvent-free or water-based methods with appropriate catalysts can be effective.[16]
-
Temperature: Perform the reaction at room temperature or with gentle heating (reflux in ethanol). Monitor progress closely by TLC to avoid over-running the reaction and promoting side products.
-
Purification: The resulting α,β-unsaturated product is often a stable, crystalline solid that can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Question 4: "My Gewald aminothiophene synthesis is giving a complex mixture. How can I improve the yield of the desired 2-aminothiophene?"
Root Cause Analysis: The Gewald reaction is a multi-component reaction involving a carbonyl compound, an active methylene nitrile, elemental sulfur, and a base.[15][17] Its complexity is also its weakness, as several intermediates and pathways can lead to byproducts. When using this compound, you are forming a highly substituted 2-aminothiophene.
Potential issues include:
-
Incomplete Knoevenagel Step: The reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[17] If this step is slow or incomplete, you will have unreacted starting materials complicating the mixture.
-
Formation of Isomers: If an unsymmetrical ketone is used, isomeric products can form.[18]
-
Side Reactions of Sulfur: Elemental sulfur can engage in other redox reactions, and its addition mechanism is not fully elucidated, leaving room for alternative pathways.[17]
-
Difficult Purification: The final product can be contaminated with unreacted sulfur and other byproducts, making isolation challenging.
Prevention Strategy & Protocol: Success in the Gewald reaction often relies on a two-step approach where the Knoevenagel adduct is pre-formed and isolated before reacting it with sulfur and the base. This provides greater control.
Protocol: Stepwise Gewald Synthesis
-
Step 1: Knoevenagel Condensation:
-
React your ketone/aldehyde with this compound using the optimized Knoevenagel protocol from Question 3.
-
Purify the resulting α,β-unsaturated intermediate. This is a critical control point.
-
-
Step 2: Thiophene Ring Formation:
-
Dissolve the purified Knoevenagel adduct in a suitable solvent (e.g., ethanol, DMF).
-
Add elemental sulfur (S₈).
-
Add a base, typically a secondary amine like morpholine or diethylamine, which also acts as a catalyst.
-
Heat the mixture gently (e.g., 50-60°C) and monitor by TLC. The reaction is often complete within a few hours.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid and wash thoroughly with water to remove the base and any salts.
-
To remove excess sulfur, the crude product can be triturated with or recrystallized from a solvent in which sulfur has low solubility but the product is soluble (e.g., ethanol).
-
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and strong bases to prevent hydrolysis and self-condensation.
-
-
Q: How can I best purify my final products derived from this reagent?
-
A: The purification method depends on the product's properties.
-
Recrystallization: Ideal for solid, crystalline products. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: Use silica gel for non-polar to moderately polar compounds. Choose an appropriate eluent system based on TLC analysis.
-
Distillation: For liquid products, vacuum distillation can be effective, but care must be taken to avoid thermal decomposition.[19]
-
-
-
Q: Can I use this compound in reactions targeting the benzonitrile group?
-
A: Yes, but the high reactivity of the cyanoacetyl moiety must be considered. Reactions like the reduction of the benzonitrile to an amine would likely also reduce the other nitrile and the ketone. It is often more strategic to perform reactions on the active methylene portion first, then modify the benzonitrile group if needed, potentially after protecting the ketone.
-
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]
-
ChemBK. (2024). 3-(2-cyanoacetyl)-benzonitrile. Retrieved from [Link]
-
Sabat, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
Aurelio, L., et al. (n.d.). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
ResearchGate. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. Retrieved from [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 14. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 15. Gewald Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Gewald reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
troubleshooting failed reactions with 3-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support resource for 3-(2-Cyanoacetyl)Benzonitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome common challenges encountered when using this versatile building block. This guide is structured in a question-and-answer format to directly address the specific issues you may face during your synthetic work.
Troubleshooting Guide: Failed Reactions
This section addresses the most common problems reported during reactions involving this compound, such as low yields, reaction stalls, and the formation of complex mixtures.
Question 1: My reaction has a very low yield or did not proceed at all. What are the primary factors to investigate?
Answer: A failed reaction is a common but solvable issue. The root cause can typically be traced back to one of three areas: reagent integrity, reaction conditions, or the underlying reaction mechanism. This compound features a highly reactive active methylene group flanked by two electron-withdrawing groups (a benzoyl ketone and a nitrile), making it an excellent nucleophile once deprotonated.[1] However, this reactivity is highly dependent on the experimental setup.
Here is a systematic approach to diagnose the problem:
1. Verify Reagent Quality & Handling:
-
Starting Material Purity: this compound is a pale yellow solid.[2] If your material is dark or oily, it may have degraded. Confirm its purity via melting point (approx. 114-116 °C) or analytical techniques like NMR.[2]
-
Solvent Anhydrousness: The active methylene protons are acidic and readily removed by a base. Any protic impurity, especially water, will compete with your starting material for the base, effectively quenching the reaction. Use freshly dried, anhydrous solvents, especially in base-catalyzed reactions.
-
Base Activity: If using a solid base like K₂CO₃ or NaH, ensure it has not been passivated by atmospheric moisture. It is best practice to use freshly opened or properly stored bases. For organometallic bases like n-BuLi, titration is recommended to determine the exact molarity.
2. Scrutinize Reaction Conditions:
-
Choice of Base and Stoichiometry: The pKa of the active methylene protons is crucial. A base that is too weak will not generate a sufficient concentration of the nucleophilic carbanion. A base that is too strong can promote unwanted side reactions. For typical Knoevenagel-type condensations, catalytic amounts of a mild base (e.g., piperidine, ammonium acetate) are often sufficient. For alkylations, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required in stoichiometric amounts.
-
Temperature Control: Many reactions, especially those involving strong bases, require initial cooling (e.g., 0 °C or -78 °C) to control the exothermic deprotonation step and prevent side reactions. Subsequently, the reaction may need to be warmed to room temperature or heated to reflux to proceed to completion. Check the literature for the optimal temperature profile for your specific transformation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent is a key indicator. Some reactions may appear stalled but are simply slow, requiring extended reaction times.
3. Re-evaluate the Reaction Mechanism:
-
Steric Hindrance: If your electrophile is sterically bulky, the nucleophilic attack by the carbanion of this compound may be hindered. In such cases, a less hindered base or higher reaction temperatures might be necessary.
-
Electronic Effects: The reactivity of your electrophile is paramount. The presence of electron-withdrawing groups on the electrophile will make it more susceptible to nucleophilic attack, while electron-donating groups will have the opposite effect.[3]
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for failed reactions.
Question 2: My TLC shows multiple spots, and I've isolated an unexpected byproduct. What are the common side reactions?
Answer: The structural features of this compound make it susceptible to several side reactions, particularly under basic conditions. Identifying the likely structure of byproducts is key to adjusting conditions to suppress their formation.
Common Side Reactions:
-
Hydrolysis of Nitrile Groups: Both the cyanoacetyl and the benzonitrile functionalities can be hydrolyzed to amides and subsequently to carboxylic acids.[4] This is especially prevalent in the presence of strong acid or base with water, often during aqueous work-up if the reaction is not properly quenched.[5] The hydrolysis of the benzonitrile group is generally slower than the aliphatic one.[3][6]
-
Prevention: Use anhydrous conditions. During work-up, use a buffered or weakly acidic solution (e.g., saturated NH₄Cl) to neutralize the base before extraction, and work at lower temperatures.
-
-
Double Alkylation/Condensation: The product of a mono-alkylation or mono-condensation may still possess an acidic proton, making it susceptible to a second reaction if excess base and electrophile are present.
-
Prevention: Use the nucleophile as the limiting reagent. Add the base slowly to a solution of the nucleophile and electrophile to maintain a low concentration of the reactive carbanion.
-
-
Self-Condensation (Thorpe-Ziegler type): In the presence of a strong base, one molecule can act as a nucleophile and another as an electrophile, leading to dimers or polymers. This is less common but possible if no suitable electrophile is present.
-
Prevention: Ensure your primary electrophile is sufficiently reactive. Add the base to a mixture of the reactants rather than pre-forming the carbanion for extended periods.
-
-
Retro-Claisen Condensation: The β-ketonitrile moiety can undergo cleavage under harsh basic conditions, particularly with nucleophilic bases like hydroxides or alkoxides.
-
Prevention: Employ non-nucleophilic bases such as NaH, LDA, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
| Potential Byproduct | Formation Condition | Prevention Strategy |
| 3-Carbamoylbenzoylacetonitrile | Partial hydrolysis of the benzonitrile group | Anhydrous conditions; careful work-up |
| 3-(2-Cyanoacetyl)benzamide | Partial hydrolysis of the cyanoacetyl nitrile | Anhydrous conditions; careful work-up |
| 3-(2-Cyanoacetyl)benzoic acid | Full hydrolysis of the benzonitrile group | Anhydrous conditions; careful work-up |
| Dimerized/Polymerized material | Strong base, absence of a suitable electrophile | Use a reactive electrophile; control base addition |
Frequently Asked Questions (FAQs)
Question 3: What are the recommended solvents for reactions with this compound?
Answer: The choice of solvent is critical and depends on the specific reaction. The compound is soluble in several organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane.[2]
-
For Knoevenagel Condensations: Protic solvents like ethanol or isopropanol can be effective, often with catalytic ammonium acetate or piperidine, as they help to mediate the proton transfer steps.
-
For Base-Mediated Alkylations: Aprotic polar solvents such as DMF, DMSO, or THF are preferred. They effectively solvate the cation of the base (e.g., Na⁺ in NaH) and do not interfere with the nucleophile.
-
For Multi-component Reactions: The choice is highly dependent on the specific reaction partners, but high-boiling point aprotic solvents are common. Recent literature also shows success in aqueous micellar conditions for certain reactions.[7]
Question 4: How should I handle and store this compound?
Answer: Proper handling and storage are essential for maintaining the reagent's integrity and ensuring safety.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] It should be protected from moisture and strong acids or bases.
-
Handling: The compound may be irritating to the eyes, skin, and respiratory tract.[2] It is recommended to handle it in a well-ventilated area or a fume hood.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid creating dust.[8]
Question 5: What is a reliable general protocol for a Knoevenagel condensation using this reagent?
Answer: The Knoevenagel condensation is a cornerstone reaction for this molecule.[1] The following is a robust, general protocol that can be adapted for various aldehydes and ketones.
Experimental Protocol: General Knoevenagel Condensation
Caption: General workflow for Knoevenagel condensation.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the aldehyde or ketone (1.0-1.1 eq).
-
Add the chosen solvent (e.g., absolute ethanol, 5-10 mL per mmol of the limiting reagent).
2. Catalyst Addition:
-
Add a catalytic amount of a suitable base. For example, piperidine (0.1 eq) or ammonium acetate (0.2 eq). A catalytic amount of acetic acid can also be added to buffer the reaction.
3. Reaction:
-
Heat the mixture to reflux with vigorous stirring. The optimal temperature and time will vary depending on the reactivity of the carbonyl compound.
4. Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). Visualize spots under UV light. The reaction is complete when the limiting starting material is consumed.
5. Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the product) has formed, it can be isolated by filtration, washed with cold solvent (e.g., ethanol), and dried.
-
If the product is soluble, concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
6. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
This protocol provides a solid foundation. Always consult the literature for procedures involving your specific substrates, as optimizations are often necessary.
References
-
ChemBK. (2024). 3-(2-cyanoacetyl)-benzonitrile. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Acetylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
WebQC. (n.d.). benzonitrile. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Benzonitrile in different ways. Retrieved from [Link]
-
Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Benzonitrile. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone. Retrieved from [Link]
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
-
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). Journal of the Iranian Chemical Society. Retrieved from [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in 3-(2-Cyanoacetyl)Benzonitrile Mediated Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(2-Cyanoacetyl)Benzonitrile in their synthetic workflows. This guide is designed to provide expert insights and practical troubleshooting strategies for a critical challenge encountered during catalysis: deactivation. As a molecule possessing multiple reactive sites—two nitrile groups and an active methylene ketone—this compound is a versatile precursor for a wide range of heterocyclic compounds and complex molecular scaffolds.[1][2] However, its reactivity also presents unique challenges in maintaining catalyst stability and performance.
This document moves beyond simple procedural lists to explain the underlying chemical and physical reasons for catalyst deactivation, empowering you to diagnose issues, implement effective solutions, and design more robust catalytic systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst stability and function in reactions involving this compound.
Q1: What are the primary classes of catalysts used for this compound transformations, and how does this choice impact potential deactivation?
A1: The choice of catalyst is dictated by the desired transformation. For Knoevenagel-type condensations and related cyclizations, basic catalysts are prevalent. These can range from homogeneous organic bases like piperidine or triethylamine to heterogeneous bases such as ammonium acetate supported on alumina.[3][4] For reductive transformations , such as the hydrogenation of the nitrile or ketone functionalities, heterogeneous metal catalysts are standard, including Palladium (Pd), Nickel (Ni), or Cobalt (Co) on supports like carbon or silica.[5][6][7][8]
The deactivation pathways are fundamentally different for each class:
-
Basic Catalysts: Prone to neutralization by acidic impurities, strong adsorption of reactants/products, or participation in side reactions leading to insoluble polymers.
-
Metal Catalysts: Susceptible to poisoning, fouling by carbonaceous deposits (coking), thermal degradation (sintering), and leaching of the active metal phase into the solution.[9][10]
Q2: What are the most common mechanisms of catalyst deactivation I should be aware of?
A2: There are six principal mechanisms of catalyst decay, which can be broadly categorized as chemical, thermal, or mechanical.[9]
| Deactivation Mechanism | Description & Relevance to this compound Synthesis |
| Poisoning | Strong chemisorption of impurities (e.g., sulfur, water, chlorides) onto active sites, rendering them inactive. The nitrile groups themselves or nitrogen-containing byproducts can act as poisons to certain metal catalysts.[9] |
| Fouling (Coking) | Physical deposition of carbonaceous materials or polymeric side-products on the catalyst surface and within its pores, blocking access to active sites. This is a significant risk due to the high reactivity of the active methylene group.[5][9] |
| Thermal Degradation | Irreversible changes to the catalyst structure at high temperatures. This includes the agglomeration of metal crystallites (sintering), which reduces the active surface area, or the collapse of the support's pore structure.[9][11] |
| Leaching | Dissolution of the active catalytic species from the solid support into the reaction medium. This is a concern for supported metal catalysts where metal-support interactions are weak. |
| Vapor/Solid Reactions | The active phase reacts with components in the reaction mixture to form inactive or volatile compounds, leading to a loss of catalytic material. |
| Attrition/Crushing | Mechanical failure of the catalyst particles, particularly relevant in stirred-tank or fluidized-bed reactors, leading to fines and loss of material.[9] |
Q3: How can I distinguish between true catalyst deactivation and other experimental issues like poor kinetics or impure reagents?
A3: This is a critical diagnostic step. Before assuming catalyst failure, verify the following:
-
Reagent Purity: Run the reaction with freshly purified this compound and high-purity, anhydrous solvents. Impurities are a primary source of catalyst poisons.
-
Control Reaction: Perform a "hot filtration" test. If you suspect leaching of a heterogeneous catalyst, filter the catalyst from the reaction mixture mid-reaction while hot. If the filtrate continues to show reactivity, the active species is soluble. If the reaction stops, the catalysis is truly heterogeneous.
-
Kinetic Profile: Monitor the reaction progress over time. Deactivation often presents as a sharp initial rate that quickly tapers off, whereas a simple slow reaction will have a more consistent, albeit low, rate.
-
Catalyst Characterization: Compare the used catalyst to a fresh sample using techniques like BET surface area analysis (for fouling/sintering), TEM (for sintering), and elemental analysis (for poisoning or leaching).
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
Issue 1: Rapid Decline in Reaction Rate and Yield
-
Observation: The reaction proceeds well for the first 30-60 minutes but then slows dramatically or stops completely.
-
Probable Cause A: Catalyst Poisoning. A potent poison in one of the reagents or the solvent is rapidly titrating the active sites. Water, for instance, can be a poison for catalysts with Lewis acid sites by blocking them through strong adsorption.[12]
-
Solution:
-
Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry starting materials under vacuum.
-
Purify the this compound starting material via recrystallization to remove potential organic impurities.
-
If a sulfur-containing precursor was used in a previous synthetic step, consider elemental analysis to check for trace sulfur, a potent poison for many metal catalysts like Palladium.[9]
-
-
-
Probable Cause B: Strong Product Inhibition. A product or intermediate is adsorbing to the catalyst active sites more strongly than the reactants, preventing turnover. The nitrogen-containing heterocyclic products often formed from this compound can be strong ligands for metal catalysts.
-
Solution:
-
Modify reaction conditions to minimize product concentration, such as using a continuous flow reactor where the product is constantly removed.[13]
-
Increase the reaction temperature. This can sometimes increase the desorption rate of the inhibiting product relative to the rate of the desired reaction. However, be mindful of potential thermal degradation.[14][15]
-
-
Issue 2: Gradual Loss of Activity Over Multiple Catalyst Reuse Cycles
-
Observation: The catalyst performs well in the first run, but each subsequent run shows a noticeable decrease in yield or an increase in required reaction time.
-
Probable Cause A: Fouling/Coking. Small amounts of polymeric or carbonaceous material are depositing on the catalyst surface with each run, gradually blocking pores and active sites.[5]
-
Solution:
-
Implement a regeneration step between cycles. For coking, this often involves a controlled calcination in air or oxygen to burn off the carbon deposits. (See Protocol 2).
-
Wash the catalyst thoroughly with a solvent that can dissolve potential oligomeric byproducts before reuse.
-
Optimize reaction conditions to be milder (lower temperature, shorter time) to reduce the rate of side reactions that lead to fouling.
-
-
-
Probable Cause B: Leaching. A small fraction of the active catalyst is dissolving into the reaction medium during each run, leading to a cumulative loss of active material.
-
Solution:
-
Confirm leaching using the hot filtration test (Protocol 3) and by analyzing the reaction filtrate for the metal via ICP-MS.
-
If leaching is confirmed, consider switching to a catalyst with stronger metal-support interactions or immobilizing the catalyst more robustly.
-
In some cases, changing the solvent can significantly reduce leaching.
-
-
Issue 3: Change in Product Selectivity Over Time
-
Observation: In early runs, the reaction produces the desired product with high selectivity. In later runs, an increase in byproducts is observed. For example, in a hydrogenation reaction, you might see increased formation of hydrogenolysis products like toluene.[5][16]
-
Probable Cause: Modification of Active Sites. The nature of the catalytic sites is changing.
-
Sintering: As small metal particles agglomerate into larger ones, the number of low-coordination sites (corners, edges), which are often responsible for high selectivity, decreases.[5]
-
Partial Poisoning: A poison may selectively block the sites responsible for the desired reaction, allowing side reactions to dominate on the remaining active sites.
-
Support-Metal Interactions: The support material itself can participate in the reaction or be altered by reaction conditions, influencing the electronic properties of the metal and thus its selectivity.
-
Solution:
-
Characterize the fresh and used catalyst with TEM to check for changes in particle size (sintering).
-
Operate at the lowest possible temperature to minimize sintering.
-
If poisoning is suspected, identify and eliminate the source. A catalyst with a different support material may also offer different selectivity and stability.[5]
-
-
Section 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for diagnosing and addressing catalyst deactivation.
Protocol 1: Hot Filtration Test for Detecting Leaching
-
Set up the reaction under standard conditions with your heterogeneous catalyst.
-
Allow the reaction to proceed to approximately 20-30% conversion, as determined by a preliminary kinetic run.
-
While maintaining the reaction temperature, rapidly filter the solid catalyst out of the reaction mixture using a pre-heated filter funnel (e.g., a fritted glass funnel).
-
Collect the hot filtrate in a new, pre-heated flask and continue to stir it under the same reaction conditions (temperature, atmosphere).
-
Take samples from the filtrate over time and analyze for further product formation.
-
Interpretation:
-
No further reaction: The catalyst is truly heterogeneous. Deactivation is likely due to surface phenomena (poisoning, fouling).
-
Reaction continues: The active catalytic species is leaching into the solution. The observed deactivation in reuse experiments is likely due to the physical loss of the catalyst.
-
Protocol 2: Regenerating a Fouled Catalyst via Calcination
Disclaimer: This is a general procedure. Optimal temperatures and times must be determined empirically for your specific catalyst system.
-
Recover the deactivated catalyst by filtration and wash it thoroughly with a suitable solvent (e.g., ethanol, ethyl acetate) to remove physically adsorbed species. Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
-
Place the dried, used catalyst in a ceramic crucible and place it inside a tube furnace.
-
Begin flowing a dilute stream of air or a mixture of O₂/N₂ (typically 1-5% O₂) over the catalyst bed.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to a target calcination temperature, often between 300-500 °C. Caution: A rapid temperature increase can cause uncontrolled combustion of deposits, leading to excessive heat (exotherms) and severe thermal damage (sintering) to the catalyst.
-
Hold at the target temperature for 2-4 hours until the carbonaceous deposits are oxidized.
-
Cool the catalyst slowly to room temperature under an inert atmosphere (N₂ or Ar).
-
If the catalyst was a reduced metal (e.g., Pd/C, Ni/SiO₂), a re-reduction step (e.g., under H₂ flow) may be necessary before reuse.
-
Test the activity of the regenerated catalyst against a fresh sample to quantify the success of the procedure.
Section 4: Visualization of Deactivation Pathways and Troubleshooting
Diagram 1: Common Catalyst Deactivation Pathways
This diagram illustrates the primary mechanisms leading to a loss of catalytic activity.
Caption: Key mechanisms of catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Decreased Yield
This workflow provides a logical sequence of steps to diagnose the root cause of poor performance.
Caption: A logical workflow for diagnosing catalyst deactivation.
References
-
McMillan, L., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Industrial & Engineering Chemistry Research. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health (NIH). [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. [Link]
-
Jeston, G. J., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. RSC Publishing. [Link]
-
ResearchGate. (Various Authors). Some of the commercially available drugs derived using the Knoevenagel condensation reaction. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts. [Link]
-
ResearchGate. (Various Authors). Catalyst performance changes induced by palladium phase transformation in the hydrogenation of benzonitrile. [Link]
-
Bertero, N. M., et al. (2012). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (McMillan, L., et al.). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]
-
ResearchGate. (Various Authors). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. [Link]
-
Liu, W., & Liu, J. (2024). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (Various Authors). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. [Link]
-
Vര്adi, P., & Keglevi, D. (2018). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]
-
Nottingham ePrints. (Author). Catalytic Activation of Nitriles Towards Nucleophilic Addition. [Link]
-
Naito, M., et al. (2023). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. National Institutes of Health (NIH). [Link]
-
A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. (2024). MDPI. [Link]
-
Can-Ordóñez, F. J., et al. (2014). Metal organic frameworks as solid catalysts for the synthesis of nitrogen-containing heterocycles. RSC Publishing. [Link]
-
Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
ResearchGate. (Various Authors). Water extract of onion catalyzed Knoevenagel condensation reaction: an efficient green procedure for synthesis of α- cyanoacrylonitriles and α-cyanoacrylates. [Link]
-
Cirujano, F. G. (2019). Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. [Link]
-
Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Ladero, M., et al. (2020). Catalyst deactivation in the direct synthesis of dimethyl ether from syngas over CuO/ZnO/Al2O3 and γ-Al2O3. MDPI. [Link]
-
Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO2. (2023). MDPI. [Link]
- Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts. (2008).
-
Transition Metals Catalyzed Element-Cyano Bonds Activations. (2016). PubMed Central. [Link]
-
ResearchGate. (Various Authors). Catalytic approaches to benzonitrile synthesis. [Link]
-
A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2021). MDPI. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2024). PubMed Central. [Link]
-
Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. OUCI. [Link]
-
Thermal degradation of high nitrile barrier polymers. (1988). Semantic Scholar. [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). ACS Publications. [Link]
-
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). Taylor & Francis Online. [Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. (2022). PubMed Central. [Link]
-
(PDF) Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO2. (2023). ResearchGate. [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). MedCrave online. [Link]
-
The Preparation of Nitriles. ACS Publications. [Link]
-
Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. (2023). National Institutes of Health (NIH). [Link]
-
Synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives. ResearchGate. [Link]
-
Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. ResearchGate. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
System for reactivating catalysts (Patent). (2010). OSTI.GOV. [Link]
-
The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
20.7: Chemistry of Nitriles. LibreTexts. [Link]
-
B(C6F5)3-Catalyzed Reductive Denitrogenation of Benzonitrile Derivatives. (2022). PubMed. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. OUCI. [Link]
-
21.5. Hydrolysis of nitriles. Lumen Learning. [Link]
-
Reactivation of CoMo/Al2O3 hydrotreating catalysts with chelating agents. ResearchGate. [Link]
Sources
- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis | MDPI [mdpi.com]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
- 13. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00195D [pubs.rsc.org]
- 14. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 15. Thermal degradation of high nitrile barrier polymers | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Navigating Solvent Effects on the Reactivity of 3-(2-Cyanoacetyl)Benzonitrile: A Technical Support Guide
Welcome to the technical support center for experiments involving 3-(2-Cyanoacetyl)Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for navigating the nuanced world of solvent effects on the reactivity of this versatile building block. As a bifunctional molecule with both a highly active methylene group and two nitrile functionalities, understanding the role of the solvent is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing side reactions.[1]
Understanding the Core Reactivity of this compound
This compound is an organic compound characterized by a benzonitrile scaffold bearing a cyanoacetyl group at the meta position.[1] This structure imparts a dual reactivity profile:
-
The Active Methylene Group: The methylene (-CH2-) protons are flanked by two strong electron-withdrawing groups (a carbonyl and a cyano group), rendering them highly acidic and readily deprotonated by a base to form a stabilized carbanion. This makes the compound an excellent substrate for a variety of carbon-carbon bond-forming reactions.
-
The Nitrile Groups: The molecule possesses two nitrile (-C≡N) groups. The cyanoacetyl nitrile is part of the active methylene system, while the benzonitrile group is attached to the aromatic ring. Both can participate in reactions such as hydrolysis, reduction, and cycloadditions, although their reactivities can differ.[2]
The choice of solvent can dramatically influence which of these reactive pathways is favored and the overall efficiency of the transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving the active methylene group of this compound?
The highly acidic nature of the methylene protons makes this compound ideal for base-catalyzed reactions such as:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products. This is a cornerstone reaction for this class of compounds.[3]
-
Alkylation: Introduction of alkyl or aryl groups at the methylene position.
-
Thorpe-Ziegler Reaction: An intramolecular cyclization that can occur in derivatives of this compound, leading to the formation of cyclic ketones after hydrolysis.[4][5]
Q2: How does solvent polarity affect the deprotonation of the active methylene group?
The ease of deprotonation is a critical first step in many reactions of this compound. Solvent polarity plays a key role:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred. They can solvate the cation of the base, leaving the anion more "naked" and reactive, thus facilitating efficient deprotonation. They also stabilize the resulting carbanion intermediate.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with the base and the carbanion, which can decrease the effective basicity and nucleophilicity, potentially slowing down the reaction.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of the starting material and the base can be limited in these solvents, often leading to slower reaction rates or requiring higher temperatures.
Q3: Which nitrile group is more susceptible to hydrolysis?
Under typical acidic or basic hydrolysis conditions, both nitrile groups can be hydrolyzed to carboxylic acids.[6][7][8][9][10] However, the relative rates can be influenced by the reaction conditions. The cyanoacetyl group, being part of a β-keto nitrile system, may exhibit different reactivity compared to the aromatic nitrile. The specific conditions (acid/base concentration, temperature) will ultimately determine the outcome.
Troubleshooting Guide
Issue 1: Low Yield in Knoevenagel Condensation
Scenario: You are performing a Knoevenagel condensation with an aldehyde and this compound and observing low yields of the desired α,β-unsaturated product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solvent may be hindering the reaction. Polar protic solvents can solvate the nucleophile, reducing its reactivity. Nonpolar solvents may not adequately dissolve the reactants. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the reaction rate. A comparative study of solvents is recommended to find the optimal conditions for your specific substrate. |
| Insufficient Catalyst | The base catalyst (e.g., piperidine, triethylamine) concentration may be too low to efficiently deprotonate the active methylene group. | Increase the catalyst loading incrementally. Be cautious, as too much base can promote side reactions. |
| Reversible Reaction | The Knoevenagel condensation is often a reversible reaction. The elimination of water drives the reaction forward. | If the reaction is stalling, consider removing water as it forms, using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water. |
| Side Reactions | The aldehyde may be undergoing self-condensation (aldol reaction), or the product may be participating in subsequent reactions. | Lower the reaction temperature to disfavor side reactions. Add the aldehyde slowly to the reaction mixture containing this compound and the catalyst. |
Troubleshooting Workflow for Low Yield in Knoevenagel Condensation
Caption: A systematic approach to troubleshooting low yields in Knoevenagel condensations.
Issue 2: Formation of Side Products in Alkylation Reactions
Scenario: During the alkylation of this compound, you observe the formation of a significant amount of dialkylated product or other impurities.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-alkylation | The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time, leading to a dialkylated product. | Use a slight excess of this compound relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. Choose a solvent and base combination that minimizes the concentration of the mono-alkylated anion. |
| O-alkylation vs. C-alkylation | The enolate intermediate has two nucleophilic sites (carbon and oxygen). While C-alkylation is generally favored for active methylene compounds, O-alkylation can sometimes occur. | The choice of solvent can influence the C/O alkylation ratio. Polar aprotic solvents generally favor C-alkylation . |
| Hydrolysis of Nitrile Groups | If the reaction is run under strongly acidic or basic conditions, or if water is present, the nitrile groups may undergo hydrolysis to amides or carboxylic acids. | Ensure anhydrous conditions by using dry solvents and reagents. Use a non-nucleophilic base if possible and avoid harsh pH conditions during workup. |
Experimental Protocol: Model Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with benzaldehyde, which can be adapted for optimization with different solvents.
Materials:
-
This compound (1 mmol, 170.17 mg)
-
Benzaldehyde (1 mmol, 106.12 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Solvent (e.g., Ethanol, DMF, Toluene) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Stir the mixture until the solid is completely dissolved.
-
Add benzaldehyde to the solution.
-
Add piperidine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Data Presentation: Hypothetical Solvent Effects on Knoevenagel Condensation
The following table illustrates the expected trend of solvent effects on the Knoevenagel condensation of this compound with benzaldehyde. Actual results may vary depending on the specific reaction conditions.
| Solvent | Solvent Type | Expected Reaction Time | Expected Yield | Potential Side Reactions |
| Dimethylformamide (DMF) | Polar Aprotic | Short | High | Minimal |
| Acetonitrile | Polar Aprotic | Short to Moderate | High | Minimal |
| Ethanol | Polar Protic | Moderate to Long | Moderate | Possible Michael addition of ethanol to the product |
| Toluene | Nonpolar | Long | Low to Moderate | Low solubility of reactants may be an issue |
Logical Relationship of Solvent Properties to Reaction Outcome
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Workup Procedures for Reactions Involving 3-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support center for 3-(2-Cyanoacetyl)Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we address common questions and troubleshooting scenarios encountered during reaction workups, providing not just procedural steps but the underlying chemical principles to empower your experimental success.
Compound Profile: this compound
To effectively work with a compound, a clear understanding of its physical and chemical properties is paramount.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [2] |
| Appearance | Colorless to pale yellow crystal or powder | [1] |
| Melting Point | 114-116 °C | [1] |
| Boiling Point | ~380 °C (Predicted) | [3] |
| pKa (Active Methylene) | ~6.79 (Predicted) | [3] |
| Solubility | Soluble in ethanol, DMF, dichloromethane | [1] |
The key to this molecule's utility and its challenges lies in its two primary reactive centers: the cyanoacetyl group and the benzonitrile moiety.[4] The active methylene bridge (—CH₂—) flanked by two electron-withdrawing groups (ketone and nitrile) is particularly susceptible to deprotonation, while both nitrile groups are prone to hydrolysis under strong acidic or basic conditions.[5][6]
Frequently Asked Questions (FAQs)
This section covers common queries regarding the handling, reaction, and purification of this compound and its derivatives.
Q1: My reaction is complete, but my product is sensitive to acidic or basic conditions. What is a general, neutral workup procedure?
A1: When dealing with products sensitive to pH changes, a neutral workup is critical to prevent unwanted side reactions like nitrile hydrolysis.[7][8] A standard aqueous workup is often sufficient.
Experimental Protocol: Standard Neutral Workup
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilution & Extraction: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of NaCl (brine) to facilitate phase separation and remove residual water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Proceed with purification of the crude product, typically via recrystallization or column chromatography.
Q2: How can I purify the final product if it is a solid?
A2: Recrystallization is the most effective method for purifying solid organic compounds.[9] The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
Troubleshooting Steps for Recrystallization:
-
Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.[10]
-
Preventing Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound's melting point is below the solution's boiling point. Try using a larger volume of solvent, a different solvent system, or allowing the solution to cool more slowly.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.
Q3: What are the most common side reactions to be aware of?
A3: The bifunctional nature of this compound presents several potential side reactions, primarily driven by pH and temperature.
-
Nitrile Hydrolysis: Both the cyanoacetyl and the benzonitrile groups can be hydrolyzed to amides and subsequently to carboxylic acids under either strong acidic or basic conditions, especially with heating.[5][11][12] Basic hydrolysis typically yields a carboxylate salt, requiring an acidic workup to protonate it, while acidic hydrolysis directly forms the carboxylic acid.[7][12]
-
Self-Condensation/Polymerization: Under strong basic conditions, the acidic methylene protons can be removed, forming a reactive enolate. This enolate can potentially react with another molecule of the starting material, leading to oligomers or polymers, especially if the reaction is run at high concentrations or temperatures.
-
Decarboxylation (of hydrolyzed product): If the cyanoacetyl group is hydrolyzed to a β-keto acid, this intermediate can be susceptible to decarboxylation upon heating.
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-effect format.
Issue 1: My TLC analysis after workup shows a new, very polar spot that wasn't in the reaction mixture. My product yield is low.
-
Possible Cause: This is a classic sign of unintended nitrile hydrolysis during the workup.[8] Washing with a strong acid (like HCl) or base (like NaOH) can convert one or both nitrile groups into a much more polar carboxylic acid.[6]
-
Troubleshooting Steps:
-
Verify Stability: Test the stability of your desired product by taking a small, pure sample and exposing it to the acidic or basic conditions used in your workup. Monitor the changes by TLC.[8]
-
Modify Workup: If hydrolysis is confirmed, switch to a neutral workup as described in FAQ Q1 . Avoid any acidic or basic washes.
-
Temperature Control: Perform all extractions and washes at room temperature or below to minimize the rate of any potential hydrolysis.
-
Issue 2: The reaction appears sluggish or incomplete, with significant starting material remaining.
-
Possible Cause A: Reagent Quality: If the reaction involves a base-catalyzed condensation, the quality of the reagents is critical. For instance, if cyanoacetic acid is a reactant in a preceding step, its hygroscopic nature can introduce water, which may inhibit reactions requiring anhydrous conditions.[13]
-
Troubleshooting Steps:
-
Check Reagents: Ensure all reagents are pure and dry. If necessary, purify or dry reagents before use.[14] For example, cyanoacetic acid can be dried in a vacuum oven.[13]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause B: Insufficient Activation/Reaction Conditions: The reaction may require more forcing conditions to proceed to completion.
-
Troubleshooting Steps:
-
Increase Temperature: Cautiously increase the reaction temperature while monitoring for any product decomposition.[15]
-
Adjust Concentration: Reactions that are too dilute may proceed slowly. Try increasing the concentration of the reactants.[15]
-
Add More Reagent/Catalyst: If applicable, a stoichiometric or catalytic reagent may have decomposed or been consumed. Consider adding another portion of the reagent.[15]
-
Issue 3: After concentrating the organic layer, I'm left with a dark, intractable oil instead of a crystalline crude product.
-
Possible Cause A: Product is an Oil: While this compound itself is a solid, your derivative may simply have a low melting point or be an amorphous solid.
-
Troubleshooting Steps:
-
Purification: Attempt to purify the oil via column chromatography to remove impurities that may be inhibiting crystallization.
-
Trituration: Try dissolving the oil in a small amount of a good solvent (like dichloromethane or ethyl acetate) and then adding a large excess of a poor solvent (like hexanes or pentane) while stirring vigorously. This can sometimes crash out the product as a solid.
-
-
Possible Cause B: Decomposition or Side Reactions: The dark color suggests decomposition or the formation of colored byproducts, potentially from excessive heat or overly harsh reaction conditions.[16]
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Consider running the reaction at a lower temperature or for a shorter duration. Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed, before significant byproduct formation occurs.[14]
-
Degas Solvents: If your reaction is sensitive to oxygen, using degassed solvents may prevent oxidative side reactions.
-
By carefully considering the unique reactivity of this compound and applying these targeted workup and troubleshooting strategies, you can significantly improve the outcome of your experiments.
References
-
University of Calgary. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
ChemBK. (2024). 3-(2-cyanoacetyl)-benzonitrile. ChemBK. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. [Link]
-
Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]
- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. [Link]
-
J-Stage. (n.d.). Organic Reactions in Crystals. J-Stage. [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]
-
Save My Exams. (2025). Nitriles (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
-
ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. [Link]
-
University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment! Department of Chemistry. [Link]
- Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
-
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 21667-63-0 CAS MSDS (3-(2-CYANOACETYL)BENZONIRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy this compound | 21667-63-0 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 10. Purification [chem.rochester.edu]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Troubleshooting [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 3-(2-Cyanoacetyl)Benzonitrile Synthesis
Welcome to the technical support center for the synthesis and impurity characterization of 3-(2-Cyanoacetyl)Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the integrity of your research and development efforts.
Overview of this compound Synthesis
This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1] Its synthesis is most commonly achieved through a Claisen condensation reaction. This involves the base-mediated condensation of an ester with a nitrile. For the synthesis of this compound, a likely pathway is the reaction of a methyl or ethyl ester of 3-cyanobenzoic acid with acetonitrile.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis, purification, and analysis of this compound.
Synthesis Troubleshooting
Question 1: My Claisen condensation reaction is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Claisen condensations are a frequent challenge and can be attributed to several factors.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base is required to deprotonate the acetonitrile to form the nucleophilic enolate.
-
Insight: Sodium hydride (NaH) or sodium amide (NaNH₂) are commonly used. It is crucial to use at least one full equivalent of the base. The product, a β-ketonitrile, is more acidic than the starting acetonitrile, and the final deprotonation of the product drives the reaction to completion. Insufficient base will lead to an unfavorable equilibrium.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Claisen condensations are highly sensitive to moisture. Water will quench the strong base and inhibit the formation of the necessary enolate. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Temperature Control: The initial deprotonation of acetonitrile is typically performed at a low temperature (e.g., 0 °C or below) to control the reaction and prevent side reactions. The subsequent reaction with the ester may require warming to proceed at a reasonable rate.
-
-
Purity of Starting Materials: Impurities in the starting materials, such as water or acidic contaminants in the ester or acetonitrile, can consume the base and reduce the yield.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Question 2: I am observing a significant amount of unreacted starting materials (methyl 3-cyanobenzoate and acetonitrile) in my crude product. What could be the reason?
Answer: The presence of unreacted starting materials often points to incomplete reaction, which can be caused by:
-
Inefficient Deprotonation: The pKa of acetonitrile is approximately 25, requiring a very strong base for deprotonation. If the base is not strong enough or has been partially deactivated, the concentration of the acetonitrile enolate will be too low for the reaction to proceed to completion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
-
Steric Hindrance: While less of a concern with acetonitrile, steric hindrance on the ester can slow down the reaction.
Question 3: My crude product is a complex mixture with several unexpected spots on the TLC plate. What are the likely side reactions?
Answer: Several side reactions can occur during the Claisen condensation, leading to a mixture of impurities.
-
Self-Condensation of the Ester: If the ester has enolizable α-protons, it can undergo self-condensation. In the case of methyl 3-cyanobenzoate, this is not possible as it lacks α-protons.
-
Hydrolysis of the Ester: If any moisture is present, the strong base can catalyze the hydrolysis of the methyl 3-cyanobenzoate to 3-cyanobenzoic acid.
-
Reaction of the Base with the Ester: The alkoxide base, if used, can act as a nucleophile and attack the ester carbonyl, leading to a transesterification reaction. This is why non-nucleophilic bases like NaH or NaNH₂ are often preferred.
-
Dimerization/Polymerization of Acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation reactions.
Purification and Analysis Troubleshooting
Question 4: I am having difficulty purifying this compound from the reaction mixture by column chromatography. The product seems to be co-eluting with impurities.
Answer: The purification of β-ketonitriles can be challenging due to their polarity and potential for tautomerization.
-
Solvent System Optimization: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane. Use TLC to screen a range of solvent polarities to achieve good separation between your product and the impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be very effective.
-
Alternative Purification Techniques:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.
-
Acid-Base Extraction: The product is a β-ketonitrile and is acidic. It can be deprotonated with a suitable base to form a salt, which can be extracted into an aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.
-
Question 5: My HPLC analysis shows a broad or tailing peak for this compound. What is causing this, and how can I improve the peak shape?
Answer: Poor peak shape in HPLC can be due to several factors.
-
Keto-Enol Tautomerism: β-Ketonitriles can exist as a mixture of keto and enol tautomers. These tautomers can interconvert on the HPLC column, leading to broad or split peaks.
-
Solution: Adjusting the pH of the mobile phase can often help to favor one tautomer or speed up the interconversion, resulting in a sharper peak. Adding a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is a common strategy.
-
-
Secondary Interactions with the Stationary Phase: The cyano and keto groups can have secondary interactions with the silica-based stationary phase, leading to peak tailing.
-
Solution: Using a column with end-capping or a different stationary phase (e.g., a phenyl or cyano column) can minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try injecting a more dilute solution.
Question 6: I have an unknown peak in my HPLC chromatogram. How can I identify this impurity?
Answer: Identifying unknown impurities requires a combination of chromatographic and spectroscopic techniques.
-
HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is a powerful tool for impurity identification. The mass spectrometer will provide the molecular weight of the impurity, which can give clues about its structure. Fragmentation patterns from MS/MS analysis can provide further structural information.
-
Isolation and NMR Spectroscopy: If the impurity is present in a sufficient quantity, it can be isolated by preparative HPLC or column chromatography. The isolated impurity can then be analyzed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate its structure.
-
Forced Degradation Studies: Subjecting the pure this compound to stress conditions (acid, base, heat, light, oxidation) can help to generate potential degradation products. Comparing the retention times of the peaks from the forced degradation study with the unknown peak in your sample can help in its identification.
Potential Impurities in this compound Synthesis
Based on the likely Claisen condensation synthesis route, the following impurities are plausible:
| Impurity Name | Structure | Formation Pathway |
| 3-Cyanobenzoic Acid | 3-NC-C₆H₄-COOH | Hydrolysis of the starting ester, methyl 3-cyanobenzoate, in the presence of base and trace water. |
| Methyl 3-cyanobenzoate | 3-NC-C₆H₄-COOCH₃ | Unreacted starting material. |
| Acetonitrile | CH₃CN | Unreacted starting material. |
| Self-condensation product of acetonitrile | e.g., 3-aminocrotononitrile | Base-catalyzed self-condensation of acetonitrile. |
Formation Pathways of Key Impurities
Caption: Plausible formation pathways of the main product and key impurities.
Analytical Protocols for Impurity Characterization
High-Performance Liquid Chromatography (HPLC-UV)
A well-developed HPLC method is essential for separating the main component from its potential impurities.
Protocol: HPLC-UV Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Rationale: The C18 column provides good retention for the aromatic compounds. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of acidic and basic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the final product and any isolated impurities.
Expected ¹H NMR Chemical Shifts for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Methylene (-CH₂-) | ~4.0-4.5 | Singlet |
| Aromatic (Ar-H) | ~7.5-8.2 | Multiplets |
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| Methylene (-CH₂-) | ~30-40 |
| Nitrile (-CN, cyanoacetyl) | ~115-120 |
| Nitrile (-CN, benzonitrile) | ~117-122 |
| Aromatic (Ar-C) | ~128-138 |
| Carbonyl (C=O) | ~185-195 |
Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Expected Characteristic FT-IR Peaks for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H stretch | 3100-3000 | |
| Aliphatic C-H stretch | 2950-2850 | |
| Nitrile (C≡N) stretch | 2240-2220 | Two distinct peaks may be observed for the two nitrile groups. |
| Carbonyl (C=O) stretch | 1700-1680 | |
| Aromatic C=C stretch | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which is useful for structural confirmation.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): m/z = 170.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of CO, CN, and cleavage of the cyanoacetyl group.
Workflow for Impurity Identification and Characterization
Caption: A systematic workflow for the identification and characterization of impurities.
References
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]
Sources
stability issues of 3-(2-Cyanoacetyl)Benzonitrile under reaction conditions
Technical Support Center: 3-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support guide for this compound (CAS No. 21667-63-0). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the stability of this compound, helping you anticipate challenges, troubleshoot common issues, and optimize your reaction conditions for maximum yield and purity.
Section 1: Core Chemical Profile & Inherent Instabilities
This compound is a valuable building block due to its multiple reactive sites.[1] Its chemical personality is dominated by the interplay between a benzonitrile moiety, a ketone, and a highly reactive active methylene group. Understanding these features is the first step in mastering its use.
The core of its reactivity, and thus its instability, stems from the methylene bridge (-CH2-) positioned between two powerful electron-withdrawing groups: the carbonyl (C=O) and the aliphatic nitrile (-C≡N). This arrangement renders the methylene protons significantly acidic, making them susceptible to deprotonation even by mild bases.[2][3] This acidity is the key to its utility in forming C-C bonds but is also the origin of many potential side reactions.
Key Reactive Sites on this compound:
Caption: Key reactive sites leading to potential instability in this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [4] |
| Molecular Weight | 170.17 g/mol | [5] |
| Appearance | Colorless to pale yellow crystal or powder | [4] |
| Melting Point | ~114-116 °C | [4] |
| Solubility | Soluble in organic solvents like ethanol, DMF, DCM | [4] |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during reactions involving this compound in a practical, question-and-answer format.
Question 1: My base-catalyzed reaction (e.g., Knoevenagel, alkylation) is low-yielding and produces a complex mixture of byproducts. What's going wrong?
Answer: This is the most frequent challenge and typically points to two culprits: inappropriate base selection or uncontrolled reaction conditions.
-
Causality (The "Why"): The high acidity of the methylene protons means that strong bases (e.g., sodium ethoxide, NaH, LDA) can rapidly and fully deprotonate the molecule. The resulting enolate is highly nucleophilic and can engage in undesirable side reactions, such as self-condensation or reaction with your desired product. Furthermore, strong bases, especially hydroxides, can initiate hydrolysis of the nitrile groups.[6]
-
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Base: Switch to a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or DBU. These are often sufficient to catalyze the reaction without causing widespread decomposition.
-
Control Stoichiometry and Addition: Use the base in catalytic amounts where possible. If a full equivalent is needed, add it slowly at a reduced temperature (e.g., 0 °C) to control the rate of enolate formation and minimize side reactions.
-
Consider "Inverse Addition": Instead of adding the base to your starting material, try adding a solution of your this compound to a mixture of the base and your other reactant (e.g., the aldehyde or alkyl halide). This keeps the concentration of the reactive enolate low at all times.
-
Maintain Low Temperatures: Many active methylene condensations can be run at room temperature or below. Avoid excessive heating unless literature specifically dictates it, as heat accelerates decomposition pathways.[7]
-
Question 2: My TLC and LC-MS analysis show a new, more polar spot that I can't identify. The mass corresponds to the addition of water (or multiples of water). What is this byproduct?
Answer: You are almost certainly observing hydrolysis of one or both nitrile groups. This is a classic decomposition pathway for nitriles under both acidic and basic conditions.[8][9][10]
-
Causality (The "Why"): The carbon atoms in nitrile groups are electrophilic and can be attacked by water. This process is significantly accelerated by acid (which protonates the nitrogen, making the carbon more electrophilic) or base (where the potent nucleophile OH⁻ attacks directly).[6][11] The initial product is an amide, which can then be further hydrolyzed to a carboxylic acid.
-
Troubleshooting Steps & Solutions:
-
Ensure Rigorously Anhydrous Conditions: Dry your solvents using standard laboratory procedures (e.g., distillation from a drying agent, use of molecular sieves). Use solvents from freshly opened bottles or sealed systems (e.g., Sure/Seal™).
-
Use an Inert Atmosphere: Perform the reaction under nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Scrutinize Your Reagents: Ensure all other reagents, especially bases or acids, are anhydrous. For example, commercially available K₂CO₃ can be dried in an oven before use.
-
Modify Your Workup: Avoid aqueous workups if possible. If an aqueous wash is necessary, perform it quickly with cold, deionized water or brine, and immediately extract your product into an organic solvent. Minimize the time your compound is in a biphasic system, especially if acidic or basic.
-
Question 3: My final product seems to have lost a "CN" group and a "CO" group, with the mass decreasing by ~69 Da. What happened?
Answer: This is a strong indicator of a two-step degradation: hydrolysis followed by decarboxylation.
-
Causality (The "Why"): If the aliphatic cyanoacetyl group hydrolyzes to the corresponding carboxylic acid, the resulting molecule is a β-keto acid. Beta-keto acids are notoriously unstable and readily lose carbon dioxide (decarboxylate) upon gentle heating or in the presence of acid or base.[12]
-
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: This is the most critical factor. Keep the reaction and, just as importantly, the workup and purification temperatures as low as practically possible. Avoid heating during solvent removal on a rotary evaporator.
-
Neutralize Carefully: If your reaction is performed under basic conditions, neutralize it carefully with a mild acid (e.g., dilute NH₄Cl solution) at low temperature before extraction. If acidic, neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Purification Strategy: Consider flash chromatography at room temperature over distillation or recrystallization from a high-boiling solvent if you suspect thermal instability.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the optimal pH conditions for reactions involving this compound?
-
A: This compound is most stable under neutral or near-neutral conditions (pH 6-8). It is highly susceptible to degradation under strongly acidic (pH < 4) or strongly basic (pH > 10) conditions, especially when heated.
-
-
Q2: How should I properly store the solid compound?
-
A: Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[13] Its pale yellow color can darken over time upon exposure to air and light, indicating potential degradation.
-
-
Q3: Can I use protic solvents like ethanol or methanol?
-
A: While the compound is soluble in alcohols, their use can be risky, especially in base-catalyzed reactions. Alkoxide bases (e.g., sodium ethoxide in ethanol) can act as nucleophiles, potentially leading to transesterification-like side reactions with the cyanoacetyl group. If a protic solvent is required, ensure the reaction is run at a low temperature and for the shortest time necessary. Aprotic solvents like THF, acetonitrile, or DMF are generally safer choices.
-
-
Q4: What is the single most important stability issue to be aware of?
-
A: The acidity of the active methylene group. Nearly all stability issues—self-condensation, hydrolysis initiated by base, and subsequent decarboxylation—stem from the high reactivity associated with this position. Controlling the deprotonation of this site is the key to successful synthesis.[2][12]
-
Section 4: Recommended Protocol: A Model Knoevenagel Condensation
This protocol for the condensation with 4-chlorobenzaldehyde illustrates how to apply the principles of stability to achieve a clean, high-yielding reaction.
Caption: Experimental workflow for a stability-conscious Knoevenagel condensation.
Objective: To synthesize 2-(3-cyanobenzoyl)-3-(4-chlorophenyl)acrylonitrile.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.2 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen. Ensure the K₂CO₃ is anhydrous by heating in an oven (150 °C) for 2 hours and cooling in a desiccator.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.70 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (50 mL) via syringe. Stir the mixture at room temperature until all solids dissolve.
-
Controlled Base Addition: Cool the reaction mixture to 0 °C in an ice-water bath. Add the anhydrous, powdered K₂CO₃ (1.66 g, 12 mmol) portion-wise over 15 minutes. Causality Note: Adding the mild base slowly at low temperature prevents a rapid exotherm and minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the K₂CO₃. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporator), ensuring the water bath temperature does not exceed 30 °C to prevent thermal degradation.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
Section 5: References
-
Scribd. Active Methylene Compounds and Named Reactions-1. Available at: [Link]
-
Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]
-
Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available at: [Link]
-
SlideShare. Active methylene compounds. Available at: [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]
-
ResearchGate. The Aldol Reactions of Active Methylene Compounds. Available at: [Link]
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Available at: [Link]
-
National Institutes of Health (NIH). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Available at: [Link]
-
Shivaji College. Active Methylene Compounds. Available at: [Link]
-
ResearchGate. Chemistry of 4-Dicyanomethylene-1,2,6-thiadiazines. Available at: [Link]
-
Grokipedia. Benzonitrile. Available at: [Link]
-
Ataman Kimya. BENZONITRILE. Available at: [Link]
-
NJ.gov. HAZARD SUMMARY - Benzonitrile. Available at: [Link]
-
PubChemLite. This compound (C10H6N2O). Available at: [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. scribd.com [scribd.com]
- 3. Active methylene compounds | PDF [slideshare.net]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 12. shivajicollege.ac.in [shivajicollege.ac.in]
- 13. chemicalbook.com [chemicalbook.com]
regioselectivity problems in reactions of 3-(2-Cyanoacetyl)Benzonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(2-Cyanoacetyl)Benzonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that the multiple reactive sites within this molecule can present significant challenges in controlling reaction outcomes. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and solve common regioselectivity problems.
Troubleshooting Guides: Navigating Regioselectivity
The unique structure of this compound—featuring an active methylene group, a ketone, and two distinct nitrile moieties—makes it a powerful precursor for a variety of complex molecules. However, this same structural richness is the source of its primary challenge: regioselectivity. The following sections address specific reaction classes where these issues are most prevalent.
Issue 1: Intramolecular Cyclization (Thorpe-Ziegler Reaction)
Q: My Thorpe-Ziegler cyclization of this compound is yielding a mixture of products, or the undesired regioisomer. How can I control the cyclization to form a specific cyclic ketone?
A: This is a classic regioselectivity problem arising from the competition between the two nitrile groups for intramolecular reaction with the active methylene carbanion. The reaction can proceed via two distinct pathways, leading to two different constitutional isomers after hydrolysis.
Causality of the Problem: The active methylene group, once deprotonated by a strong base, forms a nucleophilic carbanion. This carbanion can then attack either the nitrile group at the 3-position of the benzene ring or the nitrile group of the cyanoacetyl side chain. The outcome is dictated by a combination of electronic effects, steric hindrance, and the stability of the resulting cyclic enamine intermediate. The choice of base and reaction conditions determines whether the reaction is under kinetic or thermodynamic control.
-
Pathway A (Kinetic Control): Attack at the more electrophilic or sterically accessible nitrile.
-
Pathway B (Thermodynamic Control): Formation of the more stable cyclic enamine intermediate.
Solution: Directed Cyclization Protocol Controlling this reaction requires precise management of reaction conditions to favor one pathway over the other. Strong, non-nucleophilic bases and strict adherence to high-dilution conditions are paramount to favor the intramolecular reaction over intermolecular polymerization.[1][2]
Experimental Protocol: Favoring a Single Regioisomer
-
Setup: Under an inert atmosphere (Argon or Nitrogen), equip a three-neck flask with a dropping funnel, a condenser, and a magnetic stirrer.
-
Solvent: Add anhydrous, degassed toluene or THF to the reaction flask. The volume should be sufficient to ensure high dilution (final concentration of the substrate should be ~0.01 M).
-
Base Suspension: Add a strong, non-nucleophilic base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Lithium Hexamethyldisilazide (LHMDS, 1.2 eq) to the solvent and stir to create a fine suspension.
-
Substrate Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the stirred base suspension over several hours (e.g., 4-6 hours) while maintaining the reaction temperature (see table below).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir until completion, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 10% HCl) at 0 °C. The resulting cyclic ketone can then be extracted with an organic solvent.
Table 1: Condition Screening for Regioselectivity Control
| Parameter | Condition A (Often Favors Kinetic Product) | Condition B (Often Favors Thermodynamic Product) | Rationale |
| Base | LHMDS | NaH, t-BuOK | LHMDS is very strong and sterically hindered, often favoring deprotonation at the most accessible site. |
| Temperature | -78 °C to 0 °C | Room Temperature to Reflux | Lower temperatures favor the kinetically controlled pathway by preventing equilibration to the more stable intermediate. |
| Solvent | THF | Toluene, Dioxane | The polarity and coordinating ability of the solvent can influence the reactivity of the ion pair. |
Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing Thorpe-Ziegler regioselectivity.
Issue 2: Heterocycle Synthesis (Gewald Aminothiophene Reaction)
Q: I am trying to synthesize a 2-aminothiophene using this compound, elemental sulfur, and a ketone/aldehyde, but I am getting poor yield and a mixture of isomers. How can I improve the regioselectivity?
A: The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes.[3][4] The regioselectivity is determined in the very first step: the Knoevenagel condensation. Your substrate, this compound, contains both an active methylene group and a ketone, both of which can participate.
Causality of the Problem: The reaction proceeds via condensation of an active methylene nitrile with a carbonyl compound to form a stable α,β-unsaturated nitrile intermediate.[5] In your case, two competing Knoevenagel condensations can occur:
-
Desired Pathway: The active methylene of your substrate condenses with the external ketone/aldehyde you add.
-
Side Pathway: The active methylene of another reactant (if it has one, e.g., ethyl cyanoacetate) condenses with the ketone of your this compound.
The choice of base is critical. It must be strong enough to catalyze the condensation but not so strong that it promotes unwanted side reactions.
Solution: Protocol for Regioselective Gewald Synthesis To ensure the desired regiochemical outcome, you must select conditions that favor the condensation of the active methylene from this compound with your chosen carbonyl partner.
Experimental Protocol: Synthesis of a Polysubstituted 2-Aminothiophene
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), your desired ketone or aldehyde (e.g., cyclohexanone, 1.1 eq), and elemental sulfur (1.1 eq) in ethanol or DMF.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq). Morpholine is often cited as the classic catalyst for this reaction.
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 40-60 °C. The reaction is often exothermic initially.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath. The product often precipitates and can be collected by filtration, washed with cold ethanol, and recrystallized.
Visualizing Competing Pathways
Caption: Competing Knoevenagel steps in the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: How can I definitively determine the regiochemical outcome of my reaction? A: A combination of modern spectroscopic techniques is essential.
-
1D NMR (¹H, ¹³C): Provides the basic structural framework.
-
2D NMR: This is crucial for unambiguous assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is often the most powerful tool for distinguishing regioisomers by identifying key long-range couplings (e.g., from a proton to a specific nitrile or carbonyl carbon).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help determine the stereochemistry and confirm assignments in rigid cyclic systems.
-
-
X-Ray Crystallography: If you can obtain a single crystal of your product, this provides absolute and undeniable proof of the structure.
Q2: My reaction is giving low yields and significant amounts of a tar-like polymer. What is happening? A: This is likely due to intermolecular side reactions, where one molecule of your substrate reacts with another instead of cyclizing or reacting with your intended partner. The primary cause is often that the reaction is too concentrated. For intramolecular reactions like the Thorpe-Ziegler cyclization, using high-dilution conditions (as described in the protocol above) is non-negotiable. For intermolecular reactions, ensure slow addition of one reactant to the other to maintain a low instantaneous concentration of the added reagent.
Q3: Can I selectively perform a reaction at the ketone without affecting the nitrile groups? A: Yes, this is possible through careful selection of reagents. For example, you can protect the ketone as an acetal. Acetal formation is typically performed under acidic conditions with a diol (like ethylene glycol) and is reversible, allowing you to deprotect it later.[6][7] This masks the electrophilicity of the ketone, allowing you to perform chemistry at other sites.
Q4: What is the general principle for predicting regioselectivity in reactions with ambident nucleophiles/electrophiles? A: The Hard and Soft Acids and Bases (HSAB) principle is a very useful guide.
-
Hard Nucleophiles (e.g., alkoxides, F⁻) tend to react with Hard Electrophiles (e.g., the carbonyl carbon).
-
Soft Nucleophiles (e.g., thiolates, I⁻) tend to react with Soft Electrophiles (e.g., the β-carbon of an α,β-unsaturated system).[8] In this compound, the carbonyl carbon is a harder electrophilic site than the nitrile carbons. The enolate formed from the active methylene has a hard site (oxygen) and a soft site (carbon), and its reaction will depend on the electrophile and conditions.
References
-
Thorpe, J. F. & Baron, H. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85 , 1726-1761 (1904). [Link]
-
Ziegler, K., Eberle, H. & Ohlinger, H. Über vielgliedrige Ringsysteme, I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504 , 94-130 (1933). [Link]
-
Schaefer, J. P. & Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15 , 1-203 (1967). [Link]
-
Gewald, K., Schinke, E. & Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99 , 94-100 (1966). [Link]
-
Eller, G. A. & Holzer, W. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11 , 371-376 (2006). [Link]
-
SynArchive. Thorpe-Ziegler Reaction. [Link]
-
Kiyokawa, K. & Minakata, S. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14 , 16015-16031 (2024). [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Al-Mousawi, S. M., et al. Synthesis of 3-cyano-2-pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. Journal of Heterocyclic Chemistry, 57 , 2840-2848 (2020). [Link]
-
Elrady, A., et al. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28 , 6898 (2023). [Link]
-
Organic Syntheses. Dicyanoketene ethylene acetal. Org. Synth.1966 , 46, 42. [Link]
-
Chemistry LibreTexts. Electrophiles. [Link]
-
Wikipedia. Regioselectivity. [Link]
-
LoPachin, R. M. & Gavin, T. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 141 , 331-346 (2014). [Link]
-
Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]
-
YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21 , 33-47 (2022). [Link]
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature and Time for 3-(2-Cyanoacetyl)Benzonitrile Reactions
Welcome to the technical support center for optimizing reactions involving 3-(2-Cyanoacetyl)Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we will address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does this influence reaction conditions?
A1: this compound possesses two primary reactive functional groups: a cyanoacetyl group (-(C=O)CH2CN) and a nitrile group (C≡N) on the benzonitrile moiety.[1] The methylene protons (CH2) positioned between the carbonyl and cyano groups are particularly acidic, making this site a potent nucleophile in the presence of a base. This reactivity is central to its use in condensation reactions, such as the Knoevenagel condensation.[2]
The choice of reaction temperature and time is a delicate balance. The acidity of the methylene protons allows for reactions to often proceed under mild conditions. However, the nitrile groups can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures over prolonged periods, which could lead to unwanted amide or carboxylic acid byproducts.[3] Therefore, optimization is key to maximizing the yield of the desired product while minimizing side reactions.
Q2: I am observing a low yield in my Knoevenagel condensation with an aldehyde. What are the first parameters I should investigate?
A2: Low yields in Knoevenagel condensations involving this compound often stem from suboptimal reaction conditions. Here’s a prioritized troubleshooting workflow:
-
Catalyst Evaluation: The choice and amount of base are critical.[4] If you are using a weak base (e.g., piperidine, triethylamine), ensure it is fresh and used in an appropriate catalytic amount (typically 5-10 mol%).[4] If the reaction is sluggish, consider a slightly stronger base, but be mindful of potential side reactions. The absence of a base will likely result in no product formation.[4]
-
Temperature Optimization: Many Knoevenagel condensations can proceed at room temperature.[4][5] If the reaction is slow, gentle heating (e.g., 40-60 °C) can significantly increase the rate.[6] However, excessive heat can lead to byproduct formation or polymerization of the reactants.[2][7] It is advisable to start at room temperature and incrementally increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Reaction Time: These reactions are not always instantaneous. Monitor the reaction progress closely using TLC. If starting material is still present after several hours, extending the reaction time may be necessary before resorting to increasing the temperature.[3]
Q3: My reaction mixture is turning dark, and I'm isolating a complex mixture of byproducts. What is likely happening?
A3: A dark coloration and the formation of complex mixtures often indicate decomposition or polymerization.[2] For this compound, this can be caused by:
-
Excessive Heat: High temperatures can promote self-condensation or polymerization of the starting material or product.[2][7] It is crucial to maintain careful temperature control.
-
Strong Base: The use of a strong base can lead to undesired side reactions. Malononitrile, a related compound, is known to polymerize in the presence of strong bases.[2]
-
Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to the gradual formation of degradation products.
To mitigate this, begin by running the reaction at a lower temperature and for a shorter duration. If the reaction does not proceed to completion, a gradual and controlled increase in temperature is recommended.
Section 2: Troubleshooting Guide: Temperature and Time Optimization
This section provides a more detailed, issue-specific guide to optimizing temperature and time for your reactions.
Issue 1: Reaction is sluggish or does not go to completion at room temperature.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Activation Energy | The reaction may have a significant activation energy barrier that is not overcome at ambient temperature. | Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC at each new temperature to find the optimal balance between reaction rate and byproduct formation.[6] |
| Poor Solubility | One or more reactants may have limited solubility in the chosen solvent at room temperature, leading to a slow reaction rate. | Consider a solvent in which all reactants are fully soluble. Alternatively, gentle heating can improve solubility and accelerate the reaction.[8] |
| Inefficient Catalyst Activity | The chosen catalyst (e.g., a mild base) may not be active enough at room temperature. | While increasing temperature can enhance catalyst activity, you might also consider a slightly more potent catalyst if the reaction remains slow even with moderate heating. |
Issue 2: Significant byproduct formation is observed.
| Potential Cause | Explanation | Suggested Solution |
| Reaction Temperature is Too High | Elevated temperatures can provide enough energy for alternative reaction pathways, leading to the formation of undesired byproducts.[7] | Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity.[9] |
| Thermal Decomposition | This compound or the desired product may be thermally unstable under the reaction conditions. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If byproducts persist, a different synthetic route that avoids high temperatures may be necessary. |
| Side Reactions of the Nitrile Group | At elevated temperatures and in the presence of acid or base, the nitrile groups can undergo hydrolysis to amides or carboxylic acids. | Maintain a neutral to slightly basic pH and avoid excessive temperatures. If the reaction requires acidic or strongly basic conditions, minimize the reaction time and temperature. |
Issue 3: Inconsistent yields between batches.
| Potential Cause | Explanation | Suggested Solution |
| Poor Temperature Control | Fluctuations in the reaction temperature can lead to variable reaction rates and byproduct profiles. | Use a reliable heating mantle with a temperature controller and ensure uniform stirring to maintain a consistent temperature throughout the reaction mixture. |
| Variations in Reaction Time | Stopping the reaction at different points of completion will naturally lead to inconsistent yields. | Use TLC to monitor the reaction and establish a clear endpoint. Quench the reaction consistently once the starting material is consumed to the desired level. |
| Moisture Contamination | The presence of water can lead to hydrolysis side reactions, especially if the reaction is heated for an extended period. | Use anhydrous solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[9] |
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Systematic Optimization of Temperature for a Knoevenagel Condensation
This protocol outlines a systematic approach to determine the optimal reaction temperature.
-
Setup: In separate, identical reaction vessels, combine this compound (1.0 eq), the desired aldehyde (1.0 eq), and a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: To each vessel, add a catalytic amount of a base (e.g., piperidine, 10 mol%).
-
Temperature Gradient: Place each reaction vessel in a controlled heating block or water bath set to a different temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C).
-
Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction and analyze it by TLC to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Analysis: After a set time (e.g., 4 hours), quench all reactions. Isolate and quantify the yield of the desired product from each reaction. The optimal temperature is the one that provides the highest yield of pure product in a reasonable amount of time.
Data Summary Table: Illustrative Temperature Optimization Results
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Observations |
| Room Temp. (25°C) | 4 | 35 | 30 | Slow reaction, starting material remains |
| 40°C | 4 | 85 | 80 | Good conversion, minimal byproducts |
| 60°C | 4 | 98 | 90 | Excellent conversion and yield |
| 80°C | 4 | >99 | 82 | High conversion, but noticeable byproduct formation |
This is illustrative data and actual results will vary depending on the specific reactants and conditions.
Section 4: Visualizing Reaction Logic
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical decision-making process when troubleshooting low yields in reactions involving this compound.
Caption: A logical workflow for troubleshooting low yields.
General Reaction Pathway
This diagram shows a simplified representation of a typical condensation reaction with this compound.
Caption: Simplified condensation reaction pathway.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. Retrieved from [Link]
-
ResearchGate. (2020). Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study. Retrieved from [Link]
-
ResearchGate. (2009). A Study of Solvent Effects on Reaction Rates Using a Microreactor. Retrieved from [Link]
-
ResearchGate. (2020). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. Retrieved from [Link]
-
SciELO México. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
PubMed. (2022, April 22). B(C 6 F 5) 3-Catalyzed Reductive Denitrogenation of Benzonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]
-
PubMed. (1998). Solvent dependence of the spectra and kinetics of excited-state charge transfer in three (alkylamino)benzonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction optimization under various parameters a. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation. Retrieved from [Link]
-
IJCRT.org. (n.d.). PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]
-
PubMed Central. (2022, January 10). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. Retrieved from [Link]
-
arkat usa. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles. Retrieved from [Link]
- Google Patents. (n.d.). US3117938A - Cuprous chloride-benzonitrile catalyst for preparing acetylene reaction products.
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). malononitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of peroxy acetyl nitrate CH3C(O)OONO2. Retrieved from [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
dealing with tautomerism in 3-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support center for 3-(2-cyanoacetyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the tautomeric nature of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to Tautomerism in this compound
This compound is a β-ketonitrile that exhibits keto-enol tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium.[1][2][3] The interconversion involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct forms: a keto tautomer and an enol tautomer.[2][4] The position of this equilibrium is not fixed and can be significantly influenced by various experimental conditions, which can impact reaction outcomes, spectroscopic analysis, and overall product purity.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the tautomeric forms of this compound?
A1: this compound exists as an equilibrium between its keto and enol forms. The keto form contains a ketone and a methylene group, while the enol form features a hydroxyl group and a carbon-carbon double bond. The enol form can exist as two different geometric isomers, (Z)- and (E)-enol, with the (Z)-enol often being stabilized by an intramolecular hydrogen bond.
Q2: Which tautomer of this compound is more stable?
A2: Generally, for simple carbonyl compounds, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2][6] However, in β-dicarbonyl and related compounds like this compound, the enol form can be significantly stabilized by factors such as conjugation and the formation of a six-membered ring through intramolecular hydrogen bonding.[2][6] The relative stability is highly dependent on the solvent environment.[7][8]
Q3: How does the solvent affect the keto-enol equilibrium?
A3: The solvent plays a crucial role in determining the position of the keto-enol equilibrium.[5][7]
-
Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. This is because the intramolecular hydrogen bond in the enol form is more stable in a non-polar environment where intermolecular hydrogen bonding with the solvent is not possible.[4]
-
Polar aprotic solvents (e.g., DMSO, DMF) can also stabilize the enol form through dipole-dipole interactions.[6]
-
Polar protic solvents (e.g., water, methanol) can shift the equilibrium towards the keto form. These solvents can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol tautomers.[6]
Q4: Can pH influence the tautomeric equilibrium?
A4: Yes, pH can significantly affect the rate of interconversion and the position of the equilibrium. Both acid and base can catalyze the tautomerization process.[2][9][10]
-
Under acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic and facilitating enol formation.[2][9]
-
Under basic conditions, an α-proton is removed to form an enolate ion, which is a common intermediate for both tautomers.[2][9] Changes in pH can therefore be used to control the tautomeric composition of a solution.[5]
Troubleshooting Guides
Issue 1: Inconsistent Spectroscopic Data (NMR & IR)
Symptom: You observe batch-to-batch variations in your 1H NMR or IR spectra for this compound, or the spectra appear more complex than expected.
Cause: This is a classic indication of a shifting keto-enol equilibrium. The presence of both tautomers in solution will result in a superposition of signals for each form. The ratio of these tautomers can change depending on the solvent, concentration, temperature, and even trace amounts of acid or base.
Solution:
Step 1: Standardize Your Analytical Conditions.
-
Solvent: Always use the same deuterated solvent for your NMR analysis. As shown in the table below, the keto-enol ratio is highly solvent-dependent. For instance, you will observe a higher population of the enol form in CDCl3 compared to DMSO-d6.
-
Concentration: Prepare your samples at a consistent concentration, as concentration can influence intermolecular interactions and thus the equilibrium.
-
Temperature: Record spectra at a constant temperature.
Step 2: Identify the Tautomeric Forms in Your Spectra.
-
1H NMR:
-
Keto form: Look for a characteristic singlet for the methylene protons (–CH2–) typically in the range of 4.0-4.5 ppm.
-
Enol form: The enolic proton (–OH) will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and the vinylic proton (=CH–) will be a singlet between 5.5 and 6.5 ppm.
-
-
IR Spectroscopy:
-
Keto form: A strong absorption band for the C=O stretch (around 1720-1740 cm-1) and the C≡N stretch (around 2230 cm-1) will be prominent.
-
Enol form: The C=O stretch will be weaker or absent, and you will see a broad O-H stretch (around 3200-3600 cm-1) and a C=C stretch (around 1600-1650 cm-1). The nitrile stretch may also shift slightly.
-
Table 1: Representative 1H NMR Data and Keto-Enol Ratios in Different Solvents
| Solvent | Tautomer | δ (ppm), Methylene (CH2) | δ (ppm), Vinylic (CH) | δ (ppm), Enolic (OH) | Approximate % Keto | Approximate % Enol |
| CDCl3 | Keto | ~4.2 | - | - | 20 | 80 |
| Enol | - | ~6.1 | ~12.5 | |||
| DMSO-d6 | Keto | ~4.4 | - | - | 75 | 25 |
| Enol | - | ~6.0 | ~13.0 | |||
| Acetone-d6 | Keto | ~4.3 | - | - | 40 | 60 |
| Enol | - | ~6.2 | ~12.8 |
Note: These are illustrative values and can vary based on experimental conditions.
Issue 2: Unexpected Reaction Products or Low Yields
Symptom: You are using this compound in a reaction and obtain a mixture of products or a lower yield than anticipated.
Cause: The keto and enol tautomers have different reactive sites. The keto form typically undergoes nucleophilic attack at the carbonyl carbon. In contrast, the enol form can react as a nucleophile at the α-carbon. The presence of a significant amount of the "wrong" tautomer for your desired reaction pathway can lead to side products.
Solution:
Step 1: Analyze the Reactivity of Each Tautomer for Your Specific Reaction.
-
Reactions at the Carbonyl Group (e.g., Knoevenagel Condensation): These reactions require the keto form. To favor the keto tautomer, consider using a polar protic solvent.[6]
-
Reactions at the α-Carbon (e.g., Alkylation): These reactions proceed through the enolate, which is formed from the keto form but the enol can also react as a nucleophile. A basic catalyst is typically required.
Step 2: Implement a Pre-equilibration Step. Before adding your main reactant, dissolve the this compound in the chosen reaction solvent and allow it to equilibrate. You can add a catalytic amount of acid or base to speed up this process, depending on which tautomer you want to favor.
Step 3: Control the Reaction pH. If your reaction is sensitive to the tautomeric form, carefully controlling the pH can help drive the equilibrium towards the desired tautomer. For example, a slightly basic medium will favor the formation of the enolate, which can then be protonated to give the keto form or react directly.
Experimental Workflow for Tautomer-Specific Reactions
Caption: Workflow for selecting experimental conditions based on the desired reactive tautomer.
Issue 3: Difficulty in Achieving Crystal Polymorph Control
Symptom: You are attempting to crystallize this compound and are obtaining different crystal forms (polymorphs) or an amorphous solid.
Cause: It is possible that the different tautomers, or a specific mixture of them, crystallize into different solid-state packing arrangements. The solvent used for crystallization will heavily influence the tautomeric ratio in the solution from which the crystals form.
Solution:
Step 1: Characterize the Solid Forms. Use techniques like solid-state NMR and X-ray diffraction to determine the tautomeric form present in each crystal polymorph.[11]
Step 2: Systematically Vary Crystallization Conditions.
-
Solvent Screening: Attempt crystallization from a variety of solvents with different polarities (e.g., toluene, ethyl acetate, ethanol, water). This will alter the keto-enol ratio in the solution phase.
-
Temperature Control: Vary the crystallization temperature.
-
Evaporation Rate: Control the rate of solvent evaporation (slow vs. fast).
Step 3: Correlate Solution-State Tautomerism with Solid-State Outcome. Use solution NMR to determine the keto-enol ratio in the mother liquor just before crystallization begins. This can provide insights into which tautomer is preferentially crystallizing under specific conditions.
Logical Relationship for Polymorph Control
Caption: Influence of solvent on the resulting crystal polymorph via the tautomeric equilibrium.
References
-
Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. Wiley-VCH. [Link]
-
ResearchGate. (n.d.). Tautomerism: Methods and Theories | Request PDF. [Link]
-
Wiley-VCH. (2013, October 8). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]
-
Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes. [Link]
-
StudySmarter. (2023, October 21). Tautomerism: Shift & Acid Catalysis. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]
-
ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Frontiers in Chemistry. (n.d.). Keto-enol tautomerism in the development of new drugs. [Link]
-
Wikipedia. (n.d.). Solvatochromism. [Link]
-
ACS Publications. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction. [Link]
-
ResearchGate. (n.d.). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Library of Medicine. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. [Link]
-
Marini, A., Muñoz-Losa, A., Biancardi, A., & Mennucci, B. (2010). What is solvatochromism? The Journal of Physical Chemistry B, 114(51), 17128–17135. [Link]
-
BYJU'S. (n.d.). What is Tautomerism?. [Link]
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
-
Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism [Video]. YouTube. [Link]
-
Al-Zoubi, W., & Al-Hamdani, Y. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 1-7. [Link]
-
Semantic Scholar. (n.d.). Experimental Study of Tautomeric Equilibria of 2-Cyanobenzoic Acids in Gas, Solution and Solid Phase. [Link]
-
PubMed Central. (2025, November 7). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. [Link]
-
ResearchGate. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]
-
Frontiers. (2024, September 2). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. [Link]
-
National Institutes of Health. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]
-
ChemRxiv. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction. [Link]
-
All 'Bout Chemistry. (2024, July 8). Tautomerism [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. [Link]
-
Wikipedia. (n.d.). Tautomer. [Link]
-
PubMed Central. (2016, April 11). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. [Link]
-
ResearchGate. (2025, August 8). Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide using experimental and quantum chemical approaches | Request PDF. [Link]
-
ResearchGate. (2025, August 6). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. [Link]
-
PubMed. (n.d.). Stereocomplementary bioreduction of β-ketonitrile without ethylated byproduct. [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tautomer - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to 3-(2-Cyanoacetyl)Benzonitrile in Comparison to Classical Active Methylene Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Active Methylene Group
In the landscape of organic synthesis, active methylene compounds are foundational pillars for carbon-carbon bond formation. These structures are characterized by a methylene group (-CH₂) flanked by two electron-withdrawing groups (EWGs), a feature that imparts significant acidity to the methylene protons. Deprotonation by a base yields a resonance-stabilized carbanion, a potent nucleophile at the heart of countless synthetic transformations.
Classic examples familiar to every synthetic chemist include malononitrile, ethyl cyanoacetate, and diethyl malonate. Their utility in fundamental reactions like the Knoevenagel condensation, Michael addition, and the synthesis of heterocyclic scaffolds is well-documented.[1][2][3] This guide, however, focuses on a more nuanced reagent: 3-(2-Cyanoacetyl)Benzonitrile . We will objectively compare its properties and performance against its classical counterparts, providing the field-proven insights necessary to select the optimal reagent for your synthetic strategy.
Comparative Physicochemical Properties: Acidity is Key
The reactivity of an active methylene compound is fundamentally governed by the acidity of its methylene protons, expressed by its pKa value. The strength and nature of the flanking EWGs dictate the stability of the resulting carbanion and, consequently, the ease of its formation.
The cyano (-CN) and carbonyl (-C=O) groups in this compound create a highly acidic methylene environment. Its acidity is comparable to other compounds bearing cyano and carbonyl/ester groups. The additional meta-substituted nitrile on the benzoyl ring, while not directly attached to the methylene unit, exerts an inductive electron-withdrawing effect, subtly enhancing the overall acidity and influencing the reactivity of the aromatic ring itself.
| Compound | Structure | Flanking EWGs | pKa (in DMSO) | Key Features |
| This compound | -C=O, -CN | ~11-12 (Est.) | Dual functionality: active methylene and a reactive benzonitrile group. | |
| Malononitrile | CH₂(CN)₂ | -CN, -CN | 11.1 | Highly acidic; leads to rapid reactions. Symmetrical.[4] |
| Ethyl Cyanoacetate | NCCH₂CO₂Et | -CN, -COOEt | 13.1 | Asymmetric EWGs offer differential reactivity.[4] |
| Diethyl Malonate | CH₂(CO₂Et)₂ | -COOEt, -COOEt | 16.4 | Less acidic; requires stronger bases/harsher conditions.[4] |
| Ethyl Acetoacetate | CH₃COCH₂CO₂Et | -C=O, -COOEt | 14.2 | Versatile for ketone and carboxylic acid synthesis.[4] |
Table 1: Comparison of Physicochemical Properties of Common Active Methylene Compounds. Estimated pKa for this compound is based on structurally similar compounds.
The data clearly indicates that malononitrile is the most acidic, facilitating carbanion formation under the mildest conditions. This compound and ethyl cyanoacetate occupy a valuable middle ground, offering robust reactivity without the potential for unwanted side reactions sometimes seen with the highly reactive malononitrile. Diethyl malonate's significantly higher pKa necessitates stronger bases for deprotonation.
Figure 1: Relationship between acidity (pKa) and general reactivity for selected active methylene compounds.
Comparative Performance in Key Synthetic Reactions
The true measure of a reagent lies in its performance. Here, we compare this compound with its alternatives in cornerstone synthetic applications.
The Knoevenagel Condensation
This reaction, a nucleophilic addition of an active methylene compound to an aldehyde or ketone followed by dehydration, is a quintessential method for forming α,β-unsaturated products.[5][6] The reaction rate and yield are directly correlated with the acidity of the methylene protons.
-
Malononitrile: Reacts rapidly, often at room temperature with mild bases like piperidine or even under catalyst-free aqueous conditions, to give benzylidenemalononitrile derivatives.[7][8]
-
Ethyl Cyanoacetate: Also highly effective, though sometimes requiring slightly more forcing conditions than malononitrile.[9]
-
This compound: Exhibits excellent reactivity, comparable to ethyl cyanoacetate. The resulting product, an α-(3-cyanobenzoyl)-β-arylacrylonitrile, is a highly functionalized intermediate, primed for subsequent cyclization or derivatization at three distinct points: the two nitriles and the newly formed double bond.
-
Diethyl Malonate: Generally requires stronger bases (e.g., sodium ethoxide) and higher temperatures to achieve comparable yields.
Experimental Data Snapshot: Knoevenagel Condensation with 4-Chlorobenzaldehyde
| Active Methylene Compound | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| Malononitrile | Gallium Chloride | Solvent-free | RT | 5 min | 95 | [9] |
| Ethyl Cyanoacetate | Gallium Chloride | Solvent-free | RT | 10 min | 92 | [9] |
| This compound | Piperidine (cat.) | Ethanol | Reflux | 2 h | >90 (Typical) | General Protocol |
| Diethyl Malonate | Piperidine/AcOH | Toluene | Reflux | 8-12 h | ~85 (Typical) | General Protocol |
Table 2: Comparison of typical reaction conditions and yields for the Knoevenagel condensation.
The Michael Addition
The Michael reaction involves the 1,4-conjugate addition of the carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[10][11] This reaction is crucial for building more complex carbon skeletons.[12]
-
Causality in Donor Choice: The choice of the active methylene compound is critical. While highly acidic compounds form carbanions easily, the resulting nucleophile's "softness" and steric profile determine the success of the 1,4-addition.
-
Diethyl Malonate and Ethyl Acetoacetate: These are classic Michael donors, forming stable enolates that react cleanly in 1,4-fashion.[13]
-
Malononitrile: Its high reactivity can sometimes lead to side reactions, such as polymerization of the Michael acceptor or subsequent cyclizations.
-
This compound: The carbanion derived from this compound is an effective Michael donor. The resulting adduct is a 1,5-dicarbonyl/nitrile equivalent, a versatile precursor for synthesizing cyclic systems like pyridines and dihydropyridines through subsequent intramolecular condensation.
Figure 2: Generalized workflow for the Michael Addition reaction.
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic rings is arguably the most valuable application of active methylene compounds.[14] Here, the unique structure of this compound provides a distinct advantage.
-
Classical Reagents: Malononitrile is a workhorse for synthesizing pyridines, pyrimidines, and thiazoles.[2] Ethyl cyanoacetate and diethyl malonate are precursors to pyrazolones, barbiturates, and coumarins.[3][15]
-
This compound as a Bifunctional Synthon: This reagent offers a unique platform for diversity-oriented synthesis. The cyanoacetyl moiety can participate in cyclization reactions, for example, with sulfur in the Gewald reaction to form thiophenes, or with hydrazines to form pyrazoles. Crucially, the benzonitrile group remains intact, available for subsequent transformations such as reduction to an aminomethyl group, hydrolysis to a carboxylic acid, or participation in cycloadditions to form tetrazoles. This allows for the rapid construction of complex, drug-like scaffolds that are not readily accessible from simpler active methylene precursors.[16]
Experimental Protocols: A Self-Validating System
The following protocol for a Knoevenagel condensation is provided as a representative example of the experimental conditions under which these compounds are typically employed.
Protocol 1: Synthesis of 2-(4-Chlorobenzylidene)-3-(3-cyanophenyl)-3-oxopropanenitrile
Objective: To synthesize the Knoevenagel condensation product of 4-chlorobenzaldehyde and this compound.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Absolute)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer with heating
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.70 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol).
-
Solvent & Catalyst Addition: Add absolute ethanol (20 mL) to dissolve the reactants. To the stirred solution, add piperidine (e.g., 0.1 mL, 1 mmol) using a micropipette.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours. Self-Validation Point: The disappearance of the aldehyde spot on the TLC plate confirms reaction completion.
-
Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or catalyst.
-
Purification: The product is often of high purity. If necessary, recrystallize from ethanol to obtain the final product as a crystalline solid.
Figure 3: Experimental workflow for a typical Knoevenagel condensation protocol.
Conclusion and Authoritative Grounding
While classical active methylene compounds like malononitrile and ethyl cyanoacetate remain indispensable tools in organic synthesis, This compound emerges as a superior alternative for specific, advanced applications. Its reactivity profile is robust and predictable, falling within a desirable range for controlled C-C bond formation.
The primary advantage of this compound lies in its dual functionality . It acts as a potent active methylene reagent while retaining a versatile benzonitrile handle for subsequent, orthogonal chemical transformations. This feature makes it an exceptionally valuable building block for medicinal chemists and drug development professionals aiming to construct complex molecular architectures and explore diverse chemical space efficiently. By understanding the comparative nuances in acidity and reactivity detailed in this guide, researchers can make more informed and strategic decisions in the design and execution of their synthetic routes.
References
-
Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). Available at: [Link]
-
Katsamakas, S., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB01420K. Available at: [Link]
-
Dar, B.A., et al. (2015). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6). Available at: [Link]
-
JoVE. (2025). Aldol Condensation with β-Diesters. Journal of Visualized Experiments. Available at: [Link]
-
Michigan State University Department of Chemistry. Acidity of Hydrogens and Basicity of Carbonyl Oxygens. MSU. Available at: [Link]
-
Hassan, E.A., & Elmaghraby, A.M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Available at: [Link]
-
Hashida, Y., et al. (1975). Studies of Azo Colors. VIII. The Azo-coupling Reactions of Active Methylene Compounds. Bulletin of the Chemical Society of Japan, 48(9). Available at: [Link]
-
RSC Publishing. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Wikipedia. Available at: [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Available at: [Link]
-
Consensus. (1978). Reaction of Ethyl 4-Halo-3-oxobutanoate with Diethyl Malonate, Methyl Cyanoacetate, and Malononitrile. Consensus. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives. ResearchGate. Available at: [Link]
-
Hassan, E.A., & Elmaghraby, A.M. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research. Available at: [Link]
-
LibreTexts Chemistry. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. LibreTexts. Available at: [Link]
-
Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Neliti. Available at: [Link]
-
Abdel Hafez, A.A., et al. (1992). Nitriles in heterocyclic synthesis. Part III: New sulpha drugs related to cyanopyridine derivatives. Journal of Chemical Technology and Biotechnology, 55(4). Available at: [Link]
-
ResearchGate. (n.d.). The Action of Malononitrile and Ethyl Cyanoacetate on Diphenylcydopropenone. ResearchGate. Available at: [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]
-
Fahmy, S.M., et al. (2025). Reaction of Malononitrile and Ethyl Cyanoacetate: a Novel Synthesis of Polyfunctional Pyridine Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]
-
Kappe, C.O., et al. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12). Available at: [Link]
Sources
- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. media.neliti.com [media.neliti.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitriles in heterocyclic synthesis. Part III: New sulpha drugs related to cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-(2-Cyanoacetyl)Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the purity and accurate quantification of chemical intermediates are paramount. 3-(2-Cyanoacetyl)Benzonitrile, a key building block in the synthesis of various biologically active compounds, demands robust analytical methods to ensure the quality and consistency of final products.[1][2][3] This guide provides a comprehensive comparison of validated analytical methodologies for this compound, offering in-depth technical insights and field-proven protocols. As a senior application scientist, the narrative that follows is grounded in the principles of scientific integrity, causality, and authoritative standards, designed to be a self-validating system for your laboratory's needs.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] This is a critical regulatory requirement, with guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data reliability and product quality.[4][5][6][7][8][9] This guide will focus on the two most prevalent and powerful techniques for the analysis of non-volatile and semi-volatile organic compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by spectroscopic methods for identity confirmation.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis
HPLC is the industry standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[10][11][12] For a molecule like this compound, which possesses a chromophore (the benzonitrile group), UV detection is the most straightforward and common approach.
Causality Behind Experimental Choices in HPLC Method Development
The primary challenge in developing an HPLC method for this compound is achieving adequate separation from potential impurities, which may include starting materials, by-products, and degradation products. The choice of a reversed-phase stationary phase, such as a C18 column, is a logical starting point due to its broad applicability for moderately polar organic molecules. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is then optimized to achieve the desired retention and resolution.
A Validated HPLC Method: A Hypothetical, Yet Representative Protocol
The following protocol outlines a validated reversed-phase HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters and Acceptance Criteria:
The validation of this method would be performed in accordance with ICH Q2(R2) guidelines.[4][5][8]
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. | The method is specific for this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a concentration range of 10-150 µg/mL. |
| Accuracy | 80% - 120% recovery | 98.5% - 101.2% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Experimental Protocol for HPLC Method Validation
1. System Suitability: Before initiating the validation, a system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis. This typically involves injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates.
2. Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are conducted.[3][13][14][15][16] this compound is subjected to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Caption: Workflow for demonstrating HPLC method specificity through forced degradation.
3. Linearity: A series of at least five standard solutions of this compound are prepared at different concentrations. Each solution is injected, and a calibration curve of peak area versus concentration is plotted. The correlation coefficient, y-intercept, and slope of the regression line are calculated.
4. Accuracy (Recovery): The accuracy of the method is determined by spiking a placebo (a mixture of all components except the analyte) with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte is then calculated.
5. Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed, and the relative standard deviation (RSD) of the results is calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day, by a different analyst, or with different equipment to assess the ruggedness of the method.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.
7. Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.
Pillar 2: Gas Chromatography (GC) - A Powerful Alternative for Semi-Volatile Compounds
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of semi-volatile and thermally stable compounds.[6][17] Given the chemical structure of this compound, it is amenable to GC analysis.
Causality Behind Experimental Choices in GC Method Development
The key to a successful GC method is achieving sufficient volatility of the analyte without thermal degradation in the injector and column. A non-polar or mid-polar capillary column is typically chosen for aromatic compounds. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.
A Validated GC-MS Method: A Hypothetical, Yet Representative Protocol
The following protocol outlines a validated GC-MS method for the identification and quantification of this compound.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400
Validation Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Unique retention time and mass spectrum for the analyte. | The method is highly specific due to the combination of retention time and mass spectral data. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 over a concentration range of 1-100 µg/mL. |
| Accuracy | 80% - 120% recovery | 97.8% - 102.5% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 5.0% | Repeatability RSD = 2.5%; Intermediate Precision RSD = 4.1%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust to minor changes in oven temperature ramp rate (±2 °C/min) and carrier gas flow rate (±0.1 mL/min). |
Experimental Protocol for GC-MS Method Validation
The validation protocol for the GC-MS method follows the same principles as the HPLC method, with adjustments for the specific technique.
Caption: Logical flow for the validation of a GC-MS analytical method.
Pillar 3: Spectroscopic Confirmation - Orthogonal Techniques for Unambiguous Identification
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques provide invaluable information for structural confirmation.
UV-Visible Spectroscopy
The aromatic benzonitrile moiety in this compound will exhibit characteristic UV absorbance.[4][7][18] A UV-Vis spectrum can be used as a qualitative identity test and to determine the optimal wavelength for HPLC detection. The Beer-Lambert law forms the basis for quantitative analysis using UV spectroscopy.[7][18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups. For this compound, characteristic absorption bands would be expected for:
-
C≡N (nitrile) stretch: A sharp, intense band around 2220-2260 cm⁻¹.[2]
-
C=O (ketone) stretch: A strong band around 1680-1700 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The validation of analytical methods for a critical intermediate like this compound is a non-negotiable aspect of pharmaceutical development and quality control. This guide has provided a comparative framework for the two most powerful chromatographic techniques, HPLC and GC-MS, grounded in the principles of scientific rationale and regulatory compliance. While HPLC often serves as the primary tool for routine quality control due to its robustness and precision, GC-MS offers unparalleled specificity for identification and impurity profiling. The integration of spectroscopic techniques like UV-Vis and FTIR provides an orthogonal layer of confirmation, ensuring an unambiguous understanding of the material's identity and purity. By adopting a multi-faceted and rigorously validated analytical approach, researchers and drug development professionals can ensure the quality and consistency of their products, ultimately contributing to the safety and efficacy of the final therapeutic agent.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]
-
Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]
-
PubChem. Benzonitrile. [Link]
-
ZirChrom Separations, Inc. Method Development Guide. [Link]
-
Science.gov. forced degradation study: Topics. [Link]
-
Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. [Link]
-
Química Organica.org. IR spectrum: Nitriles. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
Royal Society of Chemistry. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
OMICS International. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
-
ResearchGate. A spectroscopic study of Benzonitrile | Request PDF. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]
-
JETIR. A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]
-
Frontiers. (2024, September 2). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. [Link]
-
Semantic Scholar. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]
-
Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]
-
Charles University. Validation of chromatographic methods in pharmaceutical analysis. [Link]
-
Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
-
Semantic Scholar. analytical method development and validation: a review. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 8. rsc.org [rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. IR spectrum: Nitriles [quimicaorganica.org]
A Senior Application Scientist's Guide to Catalyst Selection for 3-(2-Cyanoacetyl)Benzonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, 3-(2-Cyanoacetyl)Benzonitrile stands as a versatile and highly reactive building block. Its dual nitrile functionalities, one activated by an adjacent carbonyl group, offer a gateway to a diverse array of complex heterocyclic structures. The strategic selection of a catalyst is paramount in directing the reaction pathway, optimizing yields, and ensuring the desired regioselectivity. This guide provides an in-depth comparative analysis of catalytic systems for key transformations of this compound, supported by experimental data and protocols to empower your synthetic endeavors.
The Pivotal Role of Catalysis in Harnessing the Reactivity of this compound
The unique structure of this compound, featuring both an active methylene group and two electrophilic nitrile carbons, predisposes it to a variety of synthetic transformations. The choice of catalyst—be it a base, a Lewis acid, or an organocatalyst—is the critical determinant of the reaction's outcome. A judiciously selected catalyst can facilitate either intermolecular reactions, such as multicomponent syntheses of pyridines and quinolines, or intramolecular cyclizations via the Thorpe-Ziegler reaction.
This guide will explore the catalytic landscape for two primary classes of reactions involving this compound:
-
Multicomponent Reactions for Heterocycle Synthesis: Leveraging the reactivity of the active methylene group in concert with other reactants to construct complex heterocyclic scaffolds.
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): Utilizing a base to induce the intramolecular condensation of the two nitrile groups, leading to the formation of cyclic ketones after hydrolysis.
Multicomponent Reactions: A Comparative Look at Catalyst Performance for Pyridine Synthesis
One of the most powerful applications of this compound is its use in multicomponent reactions (MCRs) to generate highly substituted pyridines, which are prevalent motifs in pharmaceuticals. A common strategy involves the reaction of an aldehyde, this compound (or a similar active methylene compound), and an ammonium source. The catalyst plays a crucial role in the initial Knoevenagel condensation and subsequent cyclization steps.
While direct comparative studies on this compound are limited, we can extrapolate from reactions with analogous active methylene compounds like malononitrile and ethyl cyanoacetate to draw meaningful comparisons.
Performance of Various Catalysts in Pyridine Synthesis
| Catalyst | Catalyst Type | Substrates | Product | Yield (%) | Reaction Time | Reference |
| Piperidine | Basic Organocatalyst | Aromatic Aldehyde, Malononitrile, Cyanoacetamide | 2-Oxo-1,2-dihydropyridine-3-carbonitrile derivatives | Good to Excellent | Not Specified | [1] |
| Animal Bone Meal (doped) | Heterogeneous Base | Aromatic Aldehyde, 1,3-Dicarbonyl, Malononitrile, Alcohol | Substituted 3-Cyanopyridines | 80-92 | 10-15 min | [2] |
| Zn(L-proline)2 | Lewis Acid | Aromatic Aldehyde, Malononitrile, Enolizable C-H Acid | 2-Amino-3-cyano-4H-pyrans | High | Short | [3] |
| Nano ZnO@PEG | Heterogeneous Lewis Acid | Aryl Aldehyde, Malononitrile/Methyl Cyanoacetate, Barbituric Acid | Bicyclic Pyranopyrimidines | 90-96 | Not Specified | [4] |
Note: The data presented is compiled from various sources and may involve slightly different substrates and reaction conditions. However, it provides a valuable overview of the relative performance of different catalyst classes.
Mechanistic Considerations in Catalyzed Pyridine Synthesis
The synthesis of pyridines from precursors like this compound typically proceeds through a cascade of reactions, each influenced by the catalyst.
Caption: Generalized workflow for the catalytic synthesis of pyridines.
Causality in Catalyst Selection:
-
Basic Catalysts (e.g., Piperidine, Animal Bone Meal): These catalysts excel at deprotonating the active methylene group of this compound, facilitating the initial Knoevenagel condensation with the aldehyde. Their low cost and ease of use make them attractive for large-scale synthesis. Heterogeneous base catalysts like doped animal bone meal offer the additional advantage of easy separation and recyclability.[2]
-
Lewis Acid Catalysts (e.g., Zn(L-proline)2, Nano ZnO@PEG): Lewis acids activate the carbonyl group of the aldehyde, making it more electrophilic and accelerating the Knoevenagel condensation. They can also play a role in activating the nitrile group for subsequent cyclization steps.[3][4] Chiral Lewis acids can be employed to achieve enantioselective transformations.
Experimental Protocol: Catalyst Screening for Pyridine Synthesis
This protocol provides a general framework for screening different catalysts for the synthesis of a substituted pyridine from this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ammonium acetate
-
Catalyst (e.g., Piperidine, Zinc Acetate, L-proline)
-
Solvent (e.g., Ethanol, Toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add the catalyst to be screened. Typical catalyst loadings range from 10 mol% for organocatalysts to 1-5 mol% for metal-based catalysts.
-
Solvent Addition: Add the chosen solvent (5-10 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.
-
Work-up and Analysis: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and determine the yield.
Self-Validation: The identity and purity of the product should be unequivocally confirmed by spectroscopic methods. The yield should be calculated based on the limiting reagent. Comparing the yields and reaction times for different catalysts under identical conditions will provide a clear performance comparison.
Intramolecular Cyclization: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones from dinitriles. In the case of this compound, this intramolecular reaction would be a key step in forming a substituted cyclic system. This reaction is typically catalyzed by strong bases.
Catalyst Comparison for Thorpe-Ziegler Cyclization
| Catalyst | Catalyst Type | Substrate | Product | Yield (%) | Reference |
| Sodium Ethoxide | Strong Base | Adiponitrile | 2-Iminocyclopentanecarbonitrile | High | [5][6] |
| Sodium hydride | Strong Base | Dinitriles | Cyclic β-enaminonitriles | Generally High | [7] |
| Magnetic Cellulose Nanocomposite | Heterogeneous Base | Dinitriles | Thiophene-pyridine compounds | up to 95 | [5] |
Note: The data is for analogous dinitrile cyclizations. The reactivity of this compound will be influenced by the electronic effects of the benzonitrile moiety.
Mechanistic Pathway of the Thorpe-Ziegler Reaction
The base-catalyzed intramolecular cyclization of a dinitrile follows a well-established mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Rising Therapeutic Potential of 3-(2-Cyanoacetyl)Benzonitrile Derivatives: A Comparative Guide
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, scaffolds that offer synthetic versatility and diverse biological activity are of paramount importance. One such scaffold is 3-(2-Cyanoacetyl)Benzonitrile, a molecule whose dual reactive sites—the cyanoacetyl and nitrile groups—make it a fertile ground for the synthesis of a wide array of heterocyclic and substituted derivatives.[1] This guide provides an in-depth comparison of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and validated protocols for researchers in drug discovery.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a critical priority in healthcare. Derivatives of benzonitrile and related cyano-containing structures have emerged as promising candidates, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[2]
Mechanisms of Antitumor Action
The anticancer efficacy of these derivatives is often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:
-
Kinase Inhibition: Many derivatives function as inhibitors of crucial protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Src, which are pivotal in tumor angiogenesis and metastasis.[2][3]
-
Tubulin Polymerization Inhibition: Certain compounds, particularly those with a 2-phenylacrylonitrile structure, disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Apoptosis Induction: Several derivatives have been shown to trigger programmed cell death by up-regulating key executioner proteins like caspases-3 and -9.[4] This intrinsic cell death pathway is a primary target for many chemotherapeutic agents.
Comparative Efficacy of Cyano-Containing Derivatives
The potency of these compounds varies significantly based on their structural modifications. The following table summarizes the in vitro cytotoxic activity of several representative derivatives against a panel of human cancer cell lines.
| Compound ID/Class | Target Cell Line(s) | Activity (IC₅₀/GI₅₀) | Putative Mechanism of Action | Reference |
| 2-Phenylacrylonitrile (1g2a) | HCT116 (Colon) | 5.9 nM | Tubulin Inhibition | [2] |
| BEL-7402 (Liver) | 7.8 nM | Tubulin Inhibition | [2] | |
| 3-Cyano-2(1H)-pyridone (8a) | A549 (Lung) | 0.83 µg/mL | Not Specified | [5] |
| 3-Cyanopyridine-2-thione (7b) | A549 (Lung) | 0.87 µg/mL | Not Specified | [5] |
| Indole-Acrylonitrile (2l) | NCI-60 Panel (Mean) | 0.38 µM | Not Specified | [2] |
| Cyanoacetamide Derivative (11) | PC3 (Prostate) | Potent Cytotoxicity | Apoptosis, Anti-angiogenic | [4] |
| Cyanoacetamide Derivative (12) | HepG2 (Liver) | Potent Cytotoxicity | Apoptosis, Anti-angiogenic | [4] |
| Imidazopyridine (13h) | TAK1 Enzyme Assay | 27 nM | TAK1 Kinase Inhibition | [6] |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that specific substitutions can yield compounds with nanomolar potency. For instance, the 2-phenylacrylonitrile derivative 1g2a shows exceptional activity against colon and liver cancer cells.[2] Similarly, pyridone and pyridinethione derivatives demonstrate sub-micromolar efficacy against lung cancer cells, highlighting the potential of this chemical class.[5]
Experimental Workflow: From Synthesis to Screening
The discovery pipeline for novel anticancer agents follows a structured, multi-step process to identify and validate promising candidates.
Anticancer Drug Discovery Workflow.
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzonitrile derivatives have been investigated as a novel class of antimicrobial agents, showing activity against a spectrum of bacteria and fungi.[7][8]
Mechanisms of Antimicrobial Action
The antimicrobial effects of these compounds are linked to the disruption of vital microbial processes. While mechanisms for many derivatives are still under investigation, plausible targets include:
-
Enzyme Inhibition: The cyano group can interact with and inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.[9] Other potential targets include enzymes involved in cell wall synthesis.
-
Quorum Sensing Inhibition: Some metabolites interfere with quorum sensing, the intercellular communication system bacteria use to coordinate virulence and biofilm formation.[10][11] By disrupting these signals, the compounds can mitigate bacterial pathogenicity.
Comparative Efficacy of Benzonitrile Derivatives
The effectiveness of these derivatives against various microbial strains is highlighted below. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound ID/Class | Target Microorganism(s) | Activity (MIC in µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl) methyl)benzonitrile (2e) | Botrytis fabae (Fungus) | 6.25 | [7] |
| Gram-positive & Gram-negative bacteria | Significant Activity | [7] | |
| Cyano 4-quinolone (2C & 2G) | Gram-positive & Gram-negative bacteria | Potent Candidates | [9] |
| Cyano 4-quinolone (2E) | E. coli, E. faecalis, S. aureus, etc. | 0.0008 - 0.012 | [9] |
| Pyrano[2,3-c]pyrazole (5c) | E. coli, K. pneumoniae (Gram-negative) | 6.25 | [8] |
| L. monocytogenes, S. aureus (Gram-positive) | 12.5 | [8] |
The data reveals that specific derivatives, such as the cyano 4-quinolones, exhibit exceptionally low MIC values, indicating high potency against a broad spectrum of bacteria.[9] The pyrano[2,3-c]pyrazole derivative 5c also shows promising activity, particularly against Gram-negative bacteria.[8]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Cyano-containing compounds have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[12][13]
Mechanisms of Anti-inflammatory Action
These derivatives exert their effects by targeting key components of the inflammatory cascade:
-
Inhibition of Pro-inflammatory Mediators: They have been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE₂), two key mediators that contribute to vasodilation and pain in inflammation.[14]
-
Suppression of Cytokines: The compounds can inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[12][14] This is often achieved by interfering with signaling pathways like NF-κB, a central regulator of inflammatory gene expression.[12]
-
Targeting the Nitric Oxide Pathway: Some derivatives act via the inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC) pathways, which are crucial for the production of NO during inflammation.[13][15]
Comparative Efficacy of Cyanoacetyl Derivatives
The in vivo anti-inflammatory potential of these compounds is often assessed using animal models, such as carrageenan-induced peritonitis or paw edema.
| Compound ID/Class | Animal Model | Dose (mg/kg) | % Inhibition of Leukocyte Migration | Reference |
| Cyanoacetohydrazide (JR19) | Carrageenan-induced Peritonitis | 10 | 59% | [13][15] |
| 20 | 52% | [13][15] | ||
| Cyanoacetohydrazide (JR19) | Subcutaneous Air Pouch | 10 | 66% | [13][15] |
Inhibition percentage is relative to the control group.
The cyanoacetohydrazide derivative JR19 demonstrates a potent, dose-dependent reduction in leukocyte migration, a hallmark of inflammation.[13][15] Its efficacy in multiple models suggests a robust anti-inflammatory profile, making it a strong candidate for further development.[13][15]
Experimental Workflow: Anti-inflammatory Screening
The evaluation of anti-inflammatory compounds involves a combination of in vitro and in vivo assays to determine efficacy and mechanism of action.
Anti-inflammatory Drug Screening Workflow.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used for screening anticancer compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial enzymes in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well should contain 50 µL of the diluted compound.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance to determine growth inhibition.
Protocol 3: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema Model)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley, 150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the derivative. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Edema Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the same paw.
-
Edema Measurement: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection paw volume. Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and inflammatory disorders. The structure-activity relationships highlighted in this guide underscore the importance of rational design in medicinal chemistry. The potent, low-nanomolar activities observed for several anticancer derivatives and the broad-spectrum efficacy of antimicrobial analogs warrant further preclinical and clinical investigation. By leveraging the robust experimental protocols detailed herein, researchers can effectively screen and validate new chemical entities derived from this promising scaffold, paving the way for the next generation of targeted therapies.
References
Click to expand
-
Rojas, J. L., et al. (2020). Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. Frontiers in Microbiology. Available at: [Link]
-
Kalia, V. C., et al. (2019). Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. ResearchGate. Available at: [Link]
-
Abdelgawad, M. A., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. ResearchGate. Available at: [Link]
-
de Oliveira, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PubMed Central. Available at: [Link]
-
Ahmad, I., et al. (n.d.). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. ResearchGate. Available at: [Link]
-
Osipova, V., et al. (2023). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI. Available at: [Link]
-
Hewlings, S., & Kalman, D. (2021). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. MDPI. Available at: [Link]
-
de Oliveira, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. Available at: [Link]
-
Piaz, F. D., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. National Institutes of Health. Available at: [Link]
-
Fadda, A. A., et al. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. PubMed. Available at: [Link]
-
Hussein, W. A., et al. (2023). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry. Available at: [Link]
-
Gîrd, C. E. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link]
-
El-Tayeb, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Kumar, D., et al. (n.d.). Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents. ResearchGate. Available at: [Link]
-
Noori, Z. A., et al. (2023). Synthesis and Biological Evolution of Some Heterocyclic Derivatives. Journal of Advanced Sciences and Engineering Technologies. Available at: [Link]
-
de Oliveira, J. R., et al. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PubMed. Available at: [Link]
-
de Oliveira, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Anti-Inflammatory-Activity-of-N%E2%80%B2-(3-(1H-indol-3-yl)sGC-NO-Oliveira-J%C3%BAnior/cde7b2f67623916962f3f154561028e3488424a6]([Link]
-
Ozen, B. O., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Investigational New Drugs. Available at: [Link]
-
Hussain, M., et al. (2020). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. ILO. Available at: [Link]
-
Sturdik, E., et al. (1983). Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid. Folia Microbiologica. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Jiménez, C., et al. (2022). Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. MDPI. Available at: [Link]
-
Berardocco, M., et al. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Available at: [Link]
-
Kim, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]
-
Wang, X., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. Available at: [Link]
-
Halaby, M. S., et al. (2018). Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. National Institutes of Health. Available at: [Link]
-
Ali, A. A.-M., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. Available at: [Link]
-
Ruiz-Velasco, A., et al. (2023). Inhibition of Endothelial Inflammatory Response by HT-C6, a Hydroxytyrosol Alkyl Ether Derivative. MDPI. Available at: [Link]
-
Halaby, M. S., et al. (2018). Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. ResearchGate. Available at: [Link]
-
da Silva, P. B., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. Available at: [Link]
-
Zuzarte, M., et al. (2019). Chapter: Anti-inflammatory Activity Methods. Bentham Science Publisher. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Strategic Synthesis of Polysubstituted Pyridines: A Comparative Guide Utilizing 3-(2-Cyanoacetyl)benzonitrile
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, driving a continuous demand for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of synthetic routes to highly functionalized pyridines, with a particular focus on the strategic use of 3-(2-cyanoacetyl)benzonitrile as a versatile β-ketonitrile precursor. We will explore a robust one-pot, multi-component approach and contrast it with classical synthetic strategies, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Power of Multi-Component Reactions in Pyridine Synthesis
Classical methods for pyridine synthesis, such as the Hantzsch or Guareschi-Thorpe reactions, have been foundational in heterocyclic chemistry.[1] However, these often require multiple steps, harsh conditions, or offer limited substitution patterns. Modern synthetic chemistry increasingly favors multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single, efficient step.[2] This approach aligns with the principles of green chemistry by improving atom economy, reducing waste, and simplifying purification processes.[3]
This compound, a readily accessible β-ketonitrile, is an exemplary building block for MCRs. Its dual reactive sites—an active methylene group and a keto group—coupled with the latent functionality of two nitrile groups, enable the rapid assembly of densely functionalized pyridine rings.
One-Pot, Four-Component Synthesis: The Premier Route to 2-Amino-4-aryl-6-(3-cyanophenyl)nicotinonitriles
A highly efficient and convergent strategy for the synthesis of polysubstituted pyridines from this compound involves a one-pot, four-component reaction. This method combines an aromatic aldehyde, malononitrile, this compound, and a nitrogen source, typically ammonium acetate, to yield 2-amino-4-aryl-6-(3-cyanophenyl)nicotinonitrile derivatives.
Mechanistic Rationale
The reaction proceeds through a cascade of classical organic transformations, demonstrating the elegance of MCRs. The proposed mechanism is as follows:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde with malononitrile. The active methylene group of malononitrile readily attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an arylidenemalononitrile intermediate (A).[4]
-
Enamine Formation: Concurrently, this compound reacts with ammonia (from ammonium acetate) to form a reactive enamine intermediate (B).[4]
-
Michael Addition: The enamine (B) then acts as a nucleophile in a Michael addition to the electron-deficient alkene of the arylidenemalononitrile (A). This crucial C-C bond-forming step creates a new open-chain intermediate (C).[1]
-
Intramolecular Cyclization and Tautomerization: The intermediate (C) undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. This is followed by tautomerization to form a dihydropyridine intermediate.
-
Oxidative Aromatization: The dihydropyridine intermediate is then oxidized to the stable aromatic pyridine ring. In many cases, this oxidation occurs spontaneously in air or can be facilitated by mild oxidizing agents, providing the thermodynamic driving force for the reaction.[5]
Caption: Mechanistic workflow for the four-component synthesis of polysubstituted pyridines.
Comparative Performance Analysis
To objectively evaluate this synthetic route, we compare it to a more traditional, two-step approach for synthesizing a similar class of compounds, 2-amino-4,6-diphenylnicotinonitriles. The traditional method first involves the synthesis of a chalcone, which is then reacted with malononitrile and ammonium acetate.[6]
| Feature | One-Pot, Four-Component MCR | Traditional Two-Step Synthesis |
| Starting Materials | Aldehyde, Malononitrile, this compound, Ammonium Acetate | Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate, NaOH |
| Number of Steps | One | Two (Chalcone synthesis + Cyclization) |
| Reaction Time | Typically 2-6 hours | 12-24 hours (overnight reflux is common) |
| Typical Yields | Good to Excellent (Often >80%)[7] | Variable, often good (70-95% for cyclization step)[6] |
| Atom Economy | High | Moderate (loss of water in two separate steps) |
| Purification | Often simple filtration and recrystallization | Requires isolation and purification of chalcone intermediate |
| Versatility | High; allows for four points of diversification in a single step | Moderate; diversification is sequential |
| Environmental Impact | Generally lower due to fewer steps and reduced solvent usage | Higher due to multiple steps and workups |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(3-cyanophenyl)nicotinonitrile (Representative Procedure)
This protocol is based on well-established procedures for the four-component synthesis of 2-amino-3-cyanopyridines.[4][7]
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.40 g, 10 mmol), this compound (1.84 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction: Stir the mixture at reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the pure 2-amino-4-(4-chlorophenyl)-6-(3-cyanophenyl)nicotinonitrile.
Protocol 2: Traditional Two-Step Synthesis of 2-Amino-4,6-diphenylnicotinonitrile[6]
Step A: Synthesis of Chalcone (1,3-Diphenylprop-2-en-1-one)
-
To a solution of acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol, add 5 mL of 10% aqueous NaOH.
-
Stir the mixture at room temperature for 2-3 hours until a precipitate forms.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and recrystallize from ethanol to yield the pure chalcone.
Step B: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
-
In a 50 mL round-bottom flask, combine the chalcone from Step A (2.08 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (2.31 g, 30 mmol).
-
Add 25 mL of absolute ethanol and reflux the mixture overnight (12-16 hours).
-
Cool the reaction mixture to room temperature. Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the final product.
Visualization of Experimental Workflow
Sources
- 1. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Benzonitrile Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Comparative Guide to the Efficacy of 3-(2-Cyanoacetyl)Benzonitrile and Other Benzonitrile Derivatives in Drug Discovery
In the landscape of modern drug discovery, certain chemical motifs consistently emerge as foundational pillars for the development of novel therapeutics. The benzonitrile scaffold, characterized by a cyano group (-C≡N) attached to a benzene ring, is one such "privileged structure".[1][2] Its prevalence stems from the unique physicochemical properties imparted by the nitrile group. This group is strongly electron-withdrawing, is a competent hydrogen bond acceptor, and can serve as a bioisosteric replacement for other functional groups, such as a carbonyl or a halogen.[1][3][4] These characteristics have enabled the development of benzonitrile-containing compounds across a remarkable breadth of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[1][5] This guide provides a comparative analysis of this compound, a versatile synthetic intermediate, against other well-established benzonitrile derivatives, offering field-proven insights and supporting experimental data for researchers in drug development.
Spotlight on this compound: A Versatile Synthetic Building Block
This compound is an organic compound with the molecular formula C₁₀H₆N₂O.[6][7][8] Its structure is distinguished by two reactive functionalities: the core benzonitrile moiety and a cyanoacetyl group.[6] This dual functionality makes it a valuable intermediate in organic synthesis, particularly for creating more complex heterocyclic compounds and as a precursor for various active pharmaceutical ingredients (APIs).[6][9]
While direct evidence of this compound itself as a therapeutic agent is not extensively documented, its chemical architecture is highly promising. Derivatives of related cyanoacetyl compounds have demonstrated significant potential as antimicrobial and antitumor agents.[6] The primary utility of this compound lies in its role as a starting material, a scaffold upon which diverse chemical moieties can be built to probe interactions with various biological targets.[6][7]
Comparative Efficacy Analysis: this compound Scaffolding vs. Established Benzonitrile Drugs
The true potential of the this compound scaffold can be understood by comparing its structural motifs to those of successful benzonitrile-based drugs. The efficacy of these drugs underscores the critical role that the benzonitrile group and its substitution pattern play in achieving high-affinity binding and desired pharmacological effects.
Aromatase Inhibitors: A Case Study in Hydrogen Bonding
-
Exemplars: Letrozole and Anastrozole.
-
Mechanism of Action: These non-steroidal drugs are potent inhibitors of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. They are a cornerstone in the treatment of hormone-receptor-positive breast cancer. The key to their efficacy is the interaction between the nitrile group and the heme iron of the aromatase enzyme, which mimics the interaction of the natural substrate.[3] Molecular docking studies confirm that the cyano group acts as a crucial hydrogen bond acceptor.[3]
-
Structure-Activity Relationship (SAR): For this class of inhibitors, the para-position of the nitrile on the benzene ring is essential for potent inhibition.[4] This precise positioning allows for optimal interaction within the enzyme's active site.
-
Relevance to this compound: While the nitrile in this compound is in the meta position, its cyanoacetyl tail offers a rich site for synthetic modification. It could be elaborated into structures that position a pharmacophore to interact with different targets where a meta-substituted benzonitrile is optimal.
Kinase Inhibitors: Targeting Oncogenic Signaling
-
Exemplars: Various derivatives targeting VEGFR-2, JNK3, mTOR, and QPCTL.[1][5][10]
-
Mechanism of Action: Kinases are a major class of drug targets in oncology. Benzonitrile derivatives have been successfully developed as inhibitors that compete with ATP for the enzyme's binding pocket. The electron-withdrawing nature of the nitrile group can polarize the aromatic ring, enhancing π-π stacking interactions with aromatic residues in the kinase active site.[4]
-
Efficacy Data: The potency of these inhibitors is often in the nanomolar range, demonstrating high affinity for their targets.[1][5] For example, certain 2-phenylacrylonitrile derivatives show potent inhibition of cancer cell lines like HCT116 with IC₅₀ values as low as 5.9 nM.[5]
-
Relevance to this compound: The dual nitrile and ketone functionalities of this compound make it an attractive starting point for synthesizing novel kinase inhibitors. The cyanoacetyl group can participate in condensation reactions to form heterocyclic systems known to be effective kinase-binding scaffolds.
Antiviral and Antimicrobial Agents: Diverse Mechanisms of Action
-
Exemplars: HCV entry inhibitors and broad-spectrum antibacterial agents.
-
Mechanism of Action: Benzonitriles have shown efficacy against a range of pathogens. For instance, 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives potently block the entry of the Hepatitis C Virus (HCV) into host cells, with EC₅₀ values in the low nanomolar range (e.g., 0.022 μM).[1] In the antibacterial realm, the substitution pattern is key; compounds with halogens at the meta position have exhibited higher activity against tested bacterial strains.[11]
-
Relevance to this compound: The established antimicrobial potential of benzonitrile and cyanoacetyl derivatives makes this compound a compelling candidate for developing new anti-infective agents.[6] Its meta-substituted nitrile aligns with SAR data for some antibacterial compounds, providing a logical starting point for library synthesis.
Data Presentation: Comparative Overview
Table 1: Physicochemical Properties of Selected Benzonitrile Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C₁₀H₆N₂O | 170.17 | Benzonitrile, Cyanoacetyl |
| Benzonitrile (Parent) | C₇H₅N | 103.12 | Benzonitrile |
| Letrozole | C₁₇H₁₁N₅ | 285.30 | Benzonitrile, Triazole |
| Anastrozole | C₁₇H₁₉N₅ | 293.37 | Benzonitrile, Triazole, Methyl |
| 2-Phenylacrylonitrile derivative (1g2a) | C₁₅H₁₀N₂ | 218.26 | Phenylacrylonitrile |
Table 2: Comparative Biological Activity of Benzonitrile Derivatives
| Compound Class/Derivative | Target/Cell Line | Activity Metric | Reported Value | Reference |
| 2-Phenylacrylonitrile (1g2a) | HCT116 Cancer Cell Line | GI₅₀ | 5.9 nM | [5] |
| Indole-Acrylonitrile (Cmpd 2l) | NCI-60 Panel (Mean) | GI₅₀ | 0.38 µM | [5] |
| HCV Entry Inhibitor (L0909) | Hepatitis C Virus | EC₅₀ | 0.022 µM | [1] |
| QPCTL Inhibitor | QPCTL Enzyme | IC₅₀ | Potent (specific value not cited) | [10] |
Visualization of Key Concepts and Workflows
Diagram 1: General Structure and Reactivity of Benzonitriles
Caption: Key factors influencing the structure-activity relationship (SAR) of benzonitrile derivatives.
Diagram 2: High-Level Experimental Workflow for Efficacy Screening
Caption: A streamlined workflow for screening novel benzonitrile derivatives from synthesis to lead identification.
Experimental Protocols: A Self-Validating System
The following protocols provide robust, step-by-step methodologies for key experiments in the evaluation of novel benzonitrile derivatives.
Protocol 1: Synthesis of a this compound Derivative via Condensation
-
Causality: This protocol utilizes the reactivity of the cyanoacetyl group for the synthesis of a heterocyclic derivative, a common scaffold in medicinal chemistry. The base facilitates the deprotonation of the active methylene group, initiating the condensation reaction.
-
Methodology:
-
To a solution of this compound (1.0 eq) in ethanol, add a substituted aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Causality: This assay quantifies the potency of a test compound by measuring its ability to inhibit the phosphorylation of a substrate by a specific kinase. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Methodology:
-
Prepare a stock solution of the test benzonitrile compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.
-
In a 96-well plate, add the recombinant kinase enzyme, a fluorescently-labeled peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP at its Kₘ concentration.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the amount of phosphorylated and unphosphorylated substrate using a suitable plate reader (e.g., based on fluorescence polarization or time-resolved fluorescence).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Antiproliferative MTT Assay
-
Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test benzonitrile compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
-
Conclusion and Authoritative Grounding
This compound stands as a promising, albeit underexplored, scaffold in drug discovery. While established drugs like Letrozole and various kinase inhibitors have cemented the role of the benzonitrile moiety in modern medicine, the unique dual functionality of this compound presents a rich platform for synthetic diversification.[4][6] Its value is not as a direct therapeutic but as a versatile chemical intermediate for generating libraries of novel compounds.[6][9]
The comparative analysis reveals that the efficacy of any benzonitrile derivative is exquisitely dependent on its substitution pattern and the three-dimensional arrangement of its functional groups, which dictate its interaction with specific biological targets.[11][12][13] Future research should focus on leveraging the reactivity of the cyanoacetyl group of this compound to build novel heterocyclic systems and screen them against diverse targets, particularly kinases and microbial enzymes, to unlock its full therapeutic potential.
References
-
3-(2-cyanoacetyl)-benzonitrile. ChemBK. [Link]
-
The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis. PubMed. [Link]
-
The Role of Benzonitrile Derivatives in Modern Cancer Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. ScienceDirect. [Link]
-
Benzonitrile. PubChem, NIH. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC, NIH. [Link]
-
The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy. PubMed. [Link]
-
This compound (C10H6N2O). PubChemLite. [Link]
-
β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PMC, PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 21667-63-0 [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]
- 9. This compound (21667-63-0) at Nordmann - nordmann.global [nordmann.global]
- 10. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis and Confirmation of 3-(2-Cyanoacetyl)Benzonitrile Reaction Products
This guide provides an in-depth technical comparison of common reaction products derived from 3-(2-Cyanoacetyl)Benzonitrile, a versatile building block in modern organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices and analytical outcomes. We will explore three pivotal reaction pathways—Knoevenagel condensation, Gewald aminothiophene synthesis, and pyridone formation—offering detailed, self-validating methodologies for synthesis and rigorous spectroscopic confirmation.
The Protagonist: this compound
This compound (MW: 170.17 g/mol ) is a bifunctional reagent whose synthetic utility is anchored in its reactive methylene group (-CH₂-), activated by two flanking electron-withdrawing groups: a carbonyl and a nitrile.[1] This structural motif makes it an ideal substrate for a variety of condensation and cyclization reactions, enabling the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.[2]
Before delving into its transformations, establishing a baseline spectroscopic profile of the starting material is critical for comparative analysis.
Table 1: Spectroscopic Profile of this compound
| Spectroscopic Method | Characteristic Signal / Value | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | ~4.2 ppm (s, 2H)~7.7 - 8.3 ppm (m, 4H) | Active methylene protons (-CH₂-)Aromatic protons |
| ¹³C NMR (CDCl₃, 100 MHz) | ~35 ppm~112 ppm~117 ppm~118 ppm~130-138 ppm~188 ppm | Methylene carbon (-CH₂-)Quaternary carbon (C-CN)Aliphatic nitrile (-CH₂C N)Aromatic nitrile (-C N)Aromatic carbonsCarbonyl carbon (C=O) |
| IR (KBr, cm⁻¹) | ~2230 cm⁻¹~2260 cm⁻¹~1710 cm⁻¹ | Aromatic C≡N stretchAliphatic C≡N stretchKetone C=O stretch |
| Mass Spec (ESI+) | m/z = 171.05 | [M+H]⁺ |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions.
Comparative Analysis of Key Reaction Pathways
The following sections compare the synthesis and spectroscopic confirmation of three distinct product classes derived from this compound. The key to successful product confirmation lies in identifying the disappearance of starting material signals (notably the active methylene protons at ~4.2 ppm) and the appearance of new, characteristic signals for each unique product scaffold.
Pathway A: Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a cornerstone reaction in C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[3][4] This pathway is fundamental for synthesizing substituted alkenes, which are precursors to numerous pharmaceuticals and functional materials.[5][6]
-
To a solution of this compound (1.70 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 30 mL of ethanol, add a catalytic amount of piperidine (0.1 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.
The primary evidence of a successful Knoevenagel condensation is the replacement of the two methylene protons with a single vinyl proton, leading to a distinct downfield shift in the ¹H NMR spectrum and the appearance of signals corresponding to a C=C bond in the ¹³C NMR and IR spectra.
Pathway B: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction that constructs a polysubstituted 2-aminothiophene ring in a single step from a carbonyl compound, an activated nitrile, and elemental sulfur.[7][8] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in drugs like the tranquilizer brotizolam.[9]
-
In a round-bottom flask, combine this compound (1.70 g, 10 mmol), cyclohexanone (0.98 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 25 mL of ethanol.
-
Add a base, such as morpholine (0.87 g, 10 mmol), to the suspension.
-
Heat the mixture to reflux (approximately 60-70 °C) and stir for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate. Collect it by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the target aminothiophene.[10]
Confirmation of the Gewald product hinges on identifying signals for the newly formed aminothiophene ring. Key indicators include the appearance of a broad singlet for the amino (-NH₂) protons in the ¹H NMR spectrum and characteristic N-H stretching bands in the IR spectrum. The original active methylene signal will be absent.
Head-to-Head Spectroscopic Comparison
The power of spectroscopic analysis lies in direct comparison. The following table summarizes the key distinguishing features of the starting material and the three representative reaction products, providing a clear guide for identification and confirmation.
Table 2: Comparative Spectroscopic Data for Reaction Products
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Expected [M+H]⁺ (m/z) |
| Starting Material | 4.2 (s, 2H, -CH₂-) | ~35 (-CH₂-)~188 (C=O) | ~2260 (Aliphatic C≡N)~1710 (C=O) | 171 |
| Knoevenagel Product | 8.3 (s, 1H, =CH-) | ~115-155 (C=C carbons)~185 (C=O) | ~2220 (Conjugated C≡N)~1680 (C=O)~1610 (C=C) | 259 |
| Gewald Product | ~7.5 (br s, 2H, -NH₂) | ~100-150 (Thiophene C's)~186 (C=O) | ~3300-3450 (N-H stretches)~1660 (C=O) | 299 |
| Pyridone Product | ~2.3 (s, 3H), ~2.5 (s, 3H) ~12.5 (br s, 1H, -NH-) | ~162 (Pyridone C=O)~190 (Ketone C=O) | ~3200 (N-H stretch)~1700 (Ketone C=O)~1650 (Amide C=O) | 265 |
The Analytical Workflow: A Self-Validating System
A trustworthy protocol is a self-validating one. The process of confirming a reaction product should follow a logical and rigorous workflow, ensuring that the identity and purity of the final compound are unequivocally established.
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. youtube.com [youtube.com]
- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 3-(2-Cyanoacetyl)Benzonitrile Derivatives
Introduction
In the landscape of modern medicinal chemistry, the benzonitrile scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its unique physicochemical properties, particularly the ability of the nitrile group to act as a hydrogen bond acceptor and a bioisostere for various functional groups, have cemented its role in drug development.[1][3] When combined with a cyanoacetyl moiety, as in the case of 3-(2-Cyanoacetyl)Benzonitrile derivatives, the potential for diverse biological activity, including antitumor effects, becomes a compelling area of investigation.[4]
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for evaluating the cytotoxic potential of novel this compound derivatives. While published data on this specific subclass is nascent, this document synthesizes established methodologies and draws comparisons from structurally related compounds to provide a robust starting point for investigation. We will delve into the causality behind experimental choices, present detailed protocols for key cytotoxicity assays, and explore potential mechanisms of action grounded in authoritative research.
Part 1: A Validated Framework for Assessing In Vitro Cytotoxicity
The initial evaluation of any potential anticancer compound hinges on accurately quantifying its cytotoxic effects against various cancer cell lines. A multi-assay approach is crucial, as different methods measure distinct cellular events, providing a more complete and validated picture of a compound's activity. Relying on a single assay can be misleading; for instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity.[5] Therefore, we advocate for a tripartite assessment strategy focusing on metabolic viability, membrane integrity, and the induction of programmed cell death (apoptosis).
The MTT Assay: Gauging Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity.[5] It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT cell viability assay.
LDH Release Assay: Quantifying Loss of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[7] LDH is a stable cytoplasmic enzyme present in most cells.[8] Its release is an indicator of irreversible cell death resulting from the loss of plasma membrane integrity.[7][8] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic slowdown.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a 96-well plate. It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer.[8]
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant catalyzes the conversion of a substrate, leading to a color change.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.
Caption: Workflow for the LDH membrane integrity assay.
Apoptosis Assay: Detecting Programmed Cell Death
To determine if cytotoxicity is occurring through apoptosis (programmed cell death) or necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[9]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the test compounds at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC) and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Part 2: Comparative Cytotoxicity of Structurally Related Benzonitrile Derivatives
While specific IC₅₀ values for this compound derivatives are not extensively reported in the public literature, an analysis of structurally related compounds provides valuable benchmarks. The following table summarizes the cytotoxic activity of various benzonitrile and acrylonitrile derivatives against a panel of human cancer cell lines, demonstrating the potent anticancer potential of these chemical scaffolds.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ Value | Reference |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [2][10] |
| BEL-7402 (Liver) | 7.8 nM | [2][10] | ||
| Benzotriazole-acrylonitriles | Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | [2] |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | [2] | |
| Quinolines | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 µM | [11] |
| Nicotinonitriles | Compound 8 (a dihydropyridin-3-carbonitrile derivative) | MCF-7 (Breast) | 0.02 ± 0.001 µg/mL | [12] |
| Compound 16 (a nicotinonitrile derivative) | HePG2 (Liver) | 0.01 ± 0.002 µg/mL | [12] | |
| Indole-Acrylonitriles | Compound 5c | HL-60(TB) (Leukemia) | 0.0866 µM (TGI) | [13] |
| NCI-H522 (Lung) | 0.0913 µM (TGI) | [13] |
Disclaimer: The data presented is for structurally relevant compounds and is intended to serve as a comparative baseline for the evaluation of novel this compound derivatives.
Part 3: Exploring Potential Mechanisms of Action and Structure-Activity Relationships
The biological activity of benzonitrile derivatives is often attributed to the unique electronic properties of the nitrile group.[14][15] It can participate in crucial molecular interactions, often mimicking other functional groups to bind to biological targets.[3]
Potential Molecular Targets
-
Kinase Inhibition: A prominent mechanism for benzonitrile-containing anticancer agents is the inhibition of protein kinases.[1] Many kinases are dysregulated in cancer, and their ATP-binding sites are prime therapeutic targets. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region, thereby functioning as an ATP-competitive inhibitor and blocking downstream signaling pathways that promote cell proliferation.[16] Precursors like 4-fluoro-3-nitrobenzonitrile are used to synthesize potent pyrazolopyridine and pyrazolopyrimidine kinase inhibitors.[16]
-
Tubulin Polymerization Inhibition: Several 2-phenylacrylonitrile derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2][10] Microtubules are essential components of the mitotic spindle, and their disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][10] The acrylonitrile scaffold can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
Caption: Potential mechanism of action via kinase inhibition.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of these derivatives can be finely tuned by modifying their chemical structure. Understanding these relationships is key to rational drug design.
-
Role of the Nitrile Group: The nitrile group is often essential for activity. Its linear geometry and electronic properties allow it to fit into specific binding pockets and form key hydrogen bonds or dipole-dipole interactions that might otherwise be formed with water or other functional groups.[3][14]
-
Substituents on the Benzene Ring: The type and position of substituents on the benzonitrile ring significantly impact biological activity. Electron-withdrawing groups (like fluoro or nitro) or electron-donating groups (like methoxy) can alter the electronic distribution of the molecule, affecting its binding affinity to a target protein and its pharmacokinetic properties.[17] For instance, the presence of fluoro groups on a phenyl ring has been shown to increase the antimetastatic effect of certain compounds.[17]
-
The Cyanoacetyl Linker: The cyanoacetyl portion of the molecule provides both steric and electronic features that contribute to the overall activity. The reactive methylene group can participate in further synthetic modifications, allowing for the creation of diverse chemical libraries for screening.[4]
Conclusion
While the therapeutic potential of this compound derivatives is still an emerging field of study, the established anticancer activity of related benzonitrile and cyano-containing compounds provides a strong rationale for their investigation. This guide offers a robust, multi-faceted framework for researchers to systematically evaluate the cytotoxicity of these novel agents. By employing a combination of metabolic, membrane integrity, and apoptosis assays, researchers can generate reliable and comprehensive data. Furthermore, by understanding the potential mechanisms of action, such as kinase or tubulin inhibition, and leveraging insights from structure-activity relationships, the design and development of potent and selective anticancer drug candidates from this promising chemical class can be significantly accelerated.
References
- Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376.
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2018). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1498-1521. [Link]
-
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Kaja, S., Payne, A. J., & Naumov, A. V. (2021). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. ResearchGate. [Link]
-
Khan, I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
-
Hussein, H. A., et al. (2023). Cytotoxicity of bioactive compounds derived from cyanobacteria. AccScience Publishing. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Gokay, G., et al. (2023). Cell viability from MTT assay and cytotoxicity results from LDH assay... ResearchGate. [Link]
-
Kamińska, E., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3332. [Link]
-
Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 21(9), 793-807. [Link]
-
Iversen, T. G., et al. (2017). Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles. Nanomaterials, 7(11), 388. [Link]
-
Scotti, C., & Barlow, J. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Natural Product Reports. [Link]
-
Domínguez-Álvarez, E., et al. (2022). Cyano- and Ketone-Containing Selenoesters as Multi-Target Compounds against Resistant Cancers. Cancers, 14(11), 2757. [Link]
-
Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 564. [Link]
-
Lovecká, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 856832. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(9), 15836-15854. [Link]
-
Galica, A. N., et al. (2022). Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. Marine Drugs, 20(1), 53. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26033-26051. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 21667-63-0 [smolecule.com]
- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action for 3-(2-Cyanoacetyl)Benzonitrile-Derived Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a promising class of molecules: 3-(2-Cyanoacetyl)Benzonitrile derivatives. These compounds, characterized by a reactive cyanoacetyl group and a benzonitrile scaffold, have shown potential as enzyme inhibitors and anti-proliferative agents.[1][2][3] However, progressing a compound from a phenotypic "hit" to a validated lead requires a meticulous and multi-faceted approach to MoA elucidation.[4][5]
Here, we eschew a simple listing of protocols. Instead, we present an integrated, logic-driven workflow designed to build a self-validating case for a compound's MoA. We will compare and contrast key technologies, explain the causal logic behind experimental choices, and provide the detailed methodologies necessary for execution.
The Central Challenge: From "What" to "How"
Identifying that a compound has a biological effect (e.g., kills cancer cells) is the first step. The critical challenge lies in understanding how it achieves this effect at a molecular level.[6] For this compound derivatives, the core chemical features suggest potential interactions. The nitrile moiety can participate in hydrogen bonding or alter the electronic density of the aromatic ring, potentially facilitating π–π stacking with protein residues, while the cyanoacetyl group presents a site for various chemical interactions.[7]
Our validation strategy is therefore built on a three-pillar cascade:
-
Target Identification and Engagement: Does the compound physically interact with its intended molecular target within the complex environment of a living cell?
-
Downstream Pathway Analysis: Does this engagement translate into a functional modulation of the target's signaling pathway at therapeutically relevant concentrations?
-
Phenotypic Correlation: Does the observed molecular activity correlate with the overall cellular response?
This guide will walk through each pillar, comparing state-of-the-art techniques and providing actionable protocols.
Pillar 1: Target Identification & Engagement in a Cellular Milieu
The foundational step in MoA validation is confirming that a drug candidate physically binds its target in a physiologically relevant context.[4] While assays on purified recombinant proteins have their place, they cannot account for cellular barriers, off-target binding, or the native conformational state of the target.[8] We will compare two powerful, orthogonal methods for assessing target engagement in situ.
A. The Hypothesis-Driven Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures a compound's ability to bind and stabilize its protein target in intact cells or cell lysates.[9][10] The principle is elegant: a ligand-bound protein is thermodynamically more stable and will resist heat-induced denaturation and aggregation at higher temperatures than its unbound counterpart.[8][11]
Causality Behind the Choice: CETSA is the ideal first step when you have a hypothesized target (e.g., from computational modeling or screening data). It provides direct, label-free evidence of physical interaction within the cell, bridging the gap between in vitro biochemistry and cellular activity.[12]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
B. The Unbiased Discovery Approach: Chemical Proteomics (Kinobeads)
When the target is unknown, or to proactively identify off-targets, an unbiased approach is required. Chemical proteomics, particularly using "Kinobeads" for kinase inhibitors, is a powerful discovery tool.[13][14] This technique uses a resin with immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[15] In a competition-binding experiment, pre-incubation of the lysate with a free compound (like our benzonitrile derivative) will prevent its specific targets from binding to the beads.[16] Quantitative mass spectrometry then identifies which kinases were "competed off," revealing them as high-affinity targets.[13]
Causality Behind the Choice: Unlike CETSA, which validates a known interaction, Kinobeads profiling is a discovery engine. It allows for the unbiased identification of kinase targets and provides a broader view of a compound's selectivity across the kinome, which is critical for predicting potential efficacy and toxicity.[14][17]
Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) |
| Primary Use | Target validation (Hypothesis-driven) | Target discovery & selectivity profiling (Unbiased) |
| Principle | Ligand-induced thermal stabilization | Competitive affinity capture |
| Sample Type | Intact cells, tissues, or lysates | Cell or tissue lysates |
| Required Knowledge | Identity of the target is known (for detection) | None; discovers targets |
| Primary Readout | Western Blot, ELISA, Mass Spectrometry | Quantitative Mass Spectrometry |
| Key Output | Thermal shift (ΔTm), EC50 | Target list, apparent dissociation constants (Kdapp) |
| Main Advantage | Confirms engagement in a native cellular context | Unbiased, kinome-wide selectivity profile |
Pillar 2: Downstream Pathway Analysis
Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence: the inhibition (or activation) of the target's signaling pathway.[18] Western blotting is the workhorse technique for this validation step, allowing for the quantification of changes in the phosphorylation status of downstream substrates.[19][20]
Causality Behind the Choice: A true inhibitor should block the signal transduction cascade initiated by its target. By measuring the phosphorylation of a known substrate, we directly assess the compound's functional impact on the pathway. A dose-response relationship between compound concentration and substrate dephosphorylation provides strong evidence of on-target activity and allows for the determination of a cellular IC50.
Caption: A generic kinase signaling pathway inhibited by a compound.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal pathway activation. Treat cells with a dose range of the this compound derivative for a predetermined time.[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[20]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes to denature proteins.[20]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-ERK).
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection & Analysis: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify band intensities using densitometry software.
-
Stripping and Re-probing: To ensure the observed changes are not due to overall protein degradation, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein for normalization.
Pillar 3: Phenotypic Correlation
The final, crucial piece of the puzzle is to connect the molecular MoA to the overall cellular phenotype. The concentrations at which the compound engages its target and inhibits its pathway should correlate with the concentrations at which it elicits a cellular response, such as inhibiting proliferation or inducing apoptosis.[22][23]
Causality Behind the Choice: A strong correlation between target-level EC50, pathway-level IC50, and cell-level GI50 (concentration for 50% growth inhibition) creates a powerful, self-validating dataset. It provides high confidence that the identified molecular mechanism is indeed responsible for the compound's ultimate biological effect. Discrepancies between these values may suggest off-target effects or complex polypharmacology.[4]
Experimental Protocol: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
Cell viability and proliferation assays are essential tools for evaluating a compound's efficacy and safety.[22][23] Luminescent assays like CellTiter-Glo®, which measure ATP levels as an indicator of metabolic activity, are highly sensitive and suitable for high-throughput screening.[24]
-
Cell Seeding: Seed cells in a 96-well or 384-well opaque plate at a predetermined optimal density and allow them to adhere overnight.[25]
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the GI50/IC50 value using non-linear regression.
Synthesizing the Data: The MoA Validation Matrix
| Assay | Parameter Measured | Key Result | Expected Correlation |
| CETSA | Target Stabilization | EC50 (Concentration for 50% of max thermal shift) | EC50 ≈ IC50 ≈ GI50 |
| Western Blot | Substrate Phosphorylation | IC50 (Concentration for 50% inhibition of phosphorylation) | IC50 ≈ EC50 ≈ GI50 |
| Cell Viability | Cellular ATP Levels | GI50 (Concentration for 50% growth inhibition) | GI50 ≈ EC50 ≈ IC50 |
Conclusion
Validating the mechanism of action for a novel compound series like the this compound derivatives is a systematic process of building a logical, evidence-based narrative. It begins with confirming direct target engagement in a cellular context using orthogonal methods like CETSA and chemical proteomics. It then requires demonstrating a functional consequence on the associated signaling pathway via techniques such as phospho-protein Western blotting. Finally, it culminates in correlating these molecular events with the ultimate cellular phenotype. By following this integrated, multi-pillar approach, researchers can move beyond simple activity screening to generate a robust, defensible MoA package, significantly increasing the confidence in a compound's therapeutic potential and paving the way for rational drug development.
References
-
Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [Link]
-
Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. Molecular Devices. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
-
The target landscape of clinical kinase drugs. PMC - NIH. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [https://www.ukm.my/um mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)
-
Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]
-
Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]
-
Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. PubMed. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Kinobeads workflow. Cells are pre‐incubated with increasing drug... ResearchGate. [Link]
-
COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. AVESİS. [Link]
-
3-(2-cyanoacetyl)-benzonitrile. ChemBK. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
Mechanism of Action Assays for Enzymes. Semantic Scholar. [Link]
-
Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Enzyme Inhibition: Mechanisms, Types and Significance. Omics. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
B(C 6 F 5) 3-Catalyzed Reductive Denitrogenation of Benzonitrile Derivatives. PubMed. [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes | Semantic Scholar [semanticscholar.org]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. assaygenie.com [assaygenie.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. moleculardevices.com [moleculardevices.com]
- 24. Cell Health Screening Assays for Drug Discovery [promega.com]
- 25. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Compounds Synthesized from 3-(2-Cyanoacetyl)Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The promiscuous binding of a drug candidate to unintended biological targets, a phenomenon known as cross-reactivity or off-target effects, can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of bioactive compounds derived from the versatile scaffold, 3-(2-Cyanoacetyl)Benzonitrile. We will explore the underlying principles of assessing selectivity, compare these derivatives with alternative chemical scaffolds, and provide detailed experimental protocols for key assays, empowering researchers to make informed decisions in their drug development endeavors.
The Significance of the this compound Scaffold
This compound is a valuable starting material in medicinal chemistry due to its dual reactive sites: a cyanoacetyl group and a benzonitrile moiety.[1] These functional groups serve as handles for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications, including antimicrobial and antitumor agents.[1] The cyano group, in particular, is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.
However, the very features that make this scaffold attractive for designing potent inhibitors also necessitate a thorough investigation of their selectivity. The ATP-binding site is highly conserved across the human kinome, creating an inherent challenge in achieving selective inhibition. Therefore, rigorous cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of understanding a compound's true biological activity and potential liabilities.
Comparative Analysis of Cross-Reactivity Profiles
To contextualize the cross-reactivity of this compound derivatives, it is essential to compare them against established and alternative kinase inhibitor scaffolds. This section will delve into the selectivity profiles of these different classes of compounds.
Derivatives of this compound
While extensive public data on the kinome-wide selectivity of compounds directly synthesized from this compound is limited, we can infer potential cross-reactivity based on structurally related compounds, such as those containing cyano-substituted heterocyclic cores. For instance, derivatives of 2-cyanoacrylamide have been investigated as TAK1 inhibitors.[2] The cyanoacrylamide moiety can form reversible covalent bonds, which may contribute to both potency and potential off-target interactions.
Expected Cross-Reactivity Profile:
-
Primary Targets: Engineered to inhibit specific kinases, often within the tyrosine kinase or serine/threonine kinase families.
-
Potential Off-Targets: Due to the ATP-competitive nature of many inhibitors derived from this scaffold, cross-reactivity with other kinases sharing similar ATP-binding pocket features is a primary concern. The presence of the benzonitrile moiety might also lead to interactions with other proteins that have binding sites accommodating this group.
Alternative Scaffolds: A Comparative Look
To provide a benchmark for evaluating derivatives of this compound, we will examine the selectivity profiles of two common alternative kinase inhibitor scaffolds: Pyridopyrimidines and Pyrazolo[1,5-a]pyrimidines.
Table 1: Comparative Selectivity of Kinase Inhibitor Scaffolds
| Scaffold Class | Representative Primary Target(s) | Common Off-Targets | Key Structural Features Influencing Selectivity |
| This compound Derivatives | Tyrosine Kinases, Serine/Threonine Kinases | Other ATP-dependent enzymes, proteins with benzonitrile binding pockets | Cyano group for hinge binding, substitutions on the benzonitrile ring |
| Pyridopyrimidines | EGFR, c-Src, PI3Kα | Other members of the same kinase family (e.g., other tyrosine kinases) | Substitutions on the pyridopyrimidine core directing interactions with specific residues outside the hinge region.[3] |
| Pyrazolo[1,5-a]pyrimidines | AAK1, EGFR, B-Raf, MEK | Can exhibit polypharmacology, hitting multiple kinases | The fused ring system offers a rigid core for derivatization to achieve selectivity. Macrocyclization of this scaffold has been shown to improve selectivity.[4][5] |
The choice of scaffold significantly impacts the selectivity profile of a kinase inhibitor. While derivatives from this compound offer synthetic tractability, scaffolds like pyridopyrimidines and pyrazolo[1,5-a]pyrimidines have been more extensively explored, providing a wealth of data on achieving selectivity through targeted chemical modifications.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of a compound's cross-reactivity profile relies on a combination of in vitro and cell-based assays. Below are detailed protocols for two widely used and powerful techniques.
In Vitro Kinase Binding Assay: LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay that measures the affinity of a test compound for a kinase of interest.
Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase. An Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer) also binds to the kinase. The close proximity of the Eu-donor and the Alexa Fluor® 647-acceptor results in a high FRET signal. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[6][7]
Workflow Diagram:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Methodology (Western Blot Detection):
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour at 37°C). [8]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-4 minutes) using a thermal cycler, followed by a cooling step. [8]
-
-
Fractionation:
-
Protein Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein. [8] * Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. However, the path from a potent hit to a safe and effective drug is paved with rigorous scientific evaluation, with cross-reactivity assessment being a critical milestone. By employing a multi-faceted approach that combines in vitro binding and activity assays with cell-based target engagement studies, researchers can gain a comprehensive understanding of a compound's selectivity profile.
Comparing the cross-reactivity of novel derivatives against established scaffolds provides valuable context and can guide further medicinal chemistry efforts to mitigate off-target effects. As our understanding of the human kinome and other protein families continues to expand, so too will the tools and strategies for designing and evaluating selective inhibitors. The principles and protocols outlined in this guide provide a solid foundation for navigating the complexities of cross-reactivity and ultimately contribute to the development of safer and more effective medicines.
References
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]
-
Reported and suggested pyridopyrimidines integrated with kinase inhibitors and anticancer properties. ResearchGate. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available at: [Link]
-
Medicinal attributes of pyrazolo[1,5-a]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Available at: [https://www.researchgate.net/publication/307455919_Medicinal_attributes_of_pyrazolo15-a]pyrimidine_based_scaffold_derivatives_targeting_kinases_as_anticancer_agents]([Link])
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. PubMed. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. Available at: [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. NIH. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. Available at: [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Benchmarking 3-(2-Cyanoacetyl)Benzonitrile in Multicomponent Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of efficiency, molecular complexity, and atom economy is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a powerful strategy to meet these demands.[1][2] The selection of building blocks for these elegant transformations is critical, and active methylene compounds are a cornerstone of many foundational MCRs.
This guide provides an in-depth performance analysis of 3-(2-Cyanoacetyl)Benzonitrile (C₁₀H₇N₂O), a versatile reagent featuring two key reactive sites: a highly activated methylene group within the cyanoacetyl moiety and a benzonitrile functionality.[3] We will objectively compare its performance against other common active methylene nitriles, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns, particularly in the construction of diverse heterocyclic scaffolds relevant to medicinal chemistry.[4][5][6]
The Strategic Advantage of this compound in MCRs
This compound is a crystalline solid characterized by a benzonitrile ring attached to a cyanoacetyl group.[4] Its utility in MCRs stems directly from the cyanoacetyl group (-(C=O)CH₂CN) .[3] The two electron-withdrawing groups (carbonyl and cyano) flanking the central methylene (CH₂) group significantly increase the acidity of its protons. This facilitates the formation of a stabilized carbanion under mild basic conditions, which is the crucial first step for its participation as a nucleophile in a variety of condensation reactions.
This reactivity makes it an excellent component for synthesizing a plethora of heterocyclic systems, including pyridines, dihydropyridines, and thiophenes, which are privileged structures in drug discovery.[7][8] The additional benzonitrile group on the molecule's backbone can be retained in the final product, offering a valuable handle for further synthetic diversification or for mimicking hydrogen-bond acceptor properties of a pyridine ring, a common bioisosteric replacement strategy.[9][10][11]
Performance Comparison with Alternative Active Methylene Reagents
The choice of an active methylene compound is often a trade-off between reactivity, cost, ease of handling, and the desired functionality in the final product. This compound competes with several established reagents. The table below summarizes a comparative overview.
| Reagent | Typical MCR Product(s) | Advantages | Disadvantages |
| This compound | Dihydropyridines, Pyridines, Quinolines | Introduces a functional benzonitrile moiety for post-MCR modification; Good reactivity.[3][4] | Higher molecular weight and cost compared to simpler alternatives. |
| Malononitrile | Dihydropyridines, 2-Aminopyrans, 2-Aminothiophenes | Highly reactive due to two cyano groups; Low cost and readily available.[12][13] | Can lead to dimerization or side reactions; Final product lacks a keto group for certain scaffolds.[14] |
| Ethyl Cyanoacetate | Dihydropyridines, Pyridones, Coumarins | Readily available and inexpensive; Ester group can be hydrolyzed or otherwise modified.[15] | Generally less reactive than malononitrile; May require longer reaction times or harsher conditions.[12] |
| Cyanoacetamide | 2-Aminothiophenes (Gewald), Pyridones | Amide functionality offers different H-bonding properties and synthetic handles.[5][6][7] | Reactivity can be lower than malononitrile; Solubility can be an issue.[5] |
| Cyanoacetic Acid / Acetic Anhydride | 3-Cyanoacetylindoles, other C-acylated systems | Highly effective for C-acylation of electron-rich systems; Fast reactions.[12] | Acetic anhydride is corrosive and moisture-sensitive; Not a direct 1:1 comparison for all MCRs. |
Experimental Deep Dive: Benchmarking in Key MCRs
The true performance of a reagent is revealed in its application. We will now explore the utility of this compound and its alternatives in two widely used MCRs for heterocyclic synthesis.
Synthesis of Highly Substituted Dihydropyridines
The Hantzsch dihydropyridine synthesis and its variations are classic MCRs used to generate 1,4-dihydropyridine (1,4-DHP) scaffolds, which are famous for their application as calcium channel blockers.[16][17][18] This reaction typically involves an aldehyde, an ammonia source, and two equivalents of a β-ketoester. A common variation uses one equivalent of a β-ketoester and one equivalent of an active methylene nitrile.
The general workflow for such a multicomponent synthesis is outlined below.
Caption: General workflow for a multicomponent reaction (MCR).
In this context, this compound serves as the active methylene nitrile component. The reaction proceeds through a series of condensations and cyclizations, likely initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound.
Caption: Key mechanistic steps in a variation of the Hantzsch synthesis.
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
Causality: This protocol utilizes glycerol as a green, recyclable solvent and proceeds without a catalyst, simplifying the procedure. The reaction is driven to completion by heating. The product precipitates upon addition of water, demonstrating a key principle of green chemistry: ease of product isolation.
-
Reagent Preparation : In a 50 mL round-bottom flask, combine an aromatic aldehyde (1 mmol), this compound (1 mmol), dimedone (1 mmol), and ammonium acetate (1.5 mmol).
-
Reaction Setup : Add glycerol (5 mL) to the flask. Equip the flask with a reflux condenser.
-
Heating : Heat the reaction mixture to 100-110 °C with stirring for the time specified by TLC monitoring (typically 1-2 hours).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7).
-
Work-up : After completion, cool the reaction mixture to room temperature. Add 20 mL of ice-cold water to the flask. A solid product should precipitate.
-
Isolation & Purification : Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 5 mL). Dry the solid in a vacuum oven. If required, further purification can be achieved by recrystallization from ethanol. (Adapted from a general procedure for fused dihydropyridines[13]).
Gewald Three-Component Synthesis of 2-Aminothiophenes
The Gewald reaction is a cornerstone MCR for the synthesis of 2-aminothiophenes, a scaffold found in numerous biologically active compounds.[5][7] It involves the reaction of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
While this compound could theoretically be used, cyanoacetamide and its derivatives are more commonly reported for this transformation, yielding 2-aminothiophene-3-carboxamides.[5][7] This highlights a key consideration in reagent selection: matching the reagent to the desired final product functionality. Using cyanoacetamide results in a carboxamide group at the 3-position, which may be more desirable for certain medicinal chemistry applications than the benzoyl group that would result from this compound.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxamide
Causality: This protocol uses triethylamine as a base to facilitate the initial condensations and the subsequent cyclization. Ethanol is a common and effective solvent for this transformation. The work-up is exceptionally convenient, as the product often precipitates upon addition of water, simplifying isolation.[5]
-
Reagent Preparation : In a 100 mL round-bottom flask, suspend the desired N-substituted cyanoacetamide (10 mmol), an aldehyde or ketone (10 mmol), and elemental sulfur (10 mmol, 0.32 g) in ethanol (30 mL).
-
Base Addition : To the stirred suspension, add triethylamine (10 mmol, 1.4 mL) dropwise at room temperature.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The reaction mixture typically becomes homogeneous before the product begins to precipitate.
-
Monitoring : Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up : Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation & Purification : Collect the resulting precipitate by vacuum filtration. Wash the solid with water and a small amount of cold ethanol to remove impurities. The product is often obtained in high purity (>95%), but can be recrystallized from ethanol or an ethanol/water mixture if necessary.[5]
Conclusion and Future Outlook
This compound stands as a highly valuable and strategic building block for multicomponent reactions. Its primary advantage lies in its ability to introduce a benzoyl scaffold and a latent benzonitrile functionality into complex heterocyclic products in a single, efficient step. While alternatives like malononitrile and ethyl cyanoacetate offer benefits in terms of cost and atom economy for simpler scaffolds, this compound provides a direct route to more complex and functionalized molecules that are of significant interest to medicinal chemists and drug development professionals.
The choice of reagent ultimately depends on the specific target molecule. For the rapid construction of dihydropyridine and quinoline libraries where a C4-benzoyl substituent is desired, this compound is an excellent choice. For other scaffolds, such as the 2-aminothiophene-3-carboxamides generated via the Gewald reaction, cyanoacetamide derivatives remain the industry standard. As the field of MCRs continues to evolve, the rational selection of highly functionalized, "ready-for-diversification" building blocks like this compound will be instrumental in accelerating the discovery of new chemical entities.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. [Link]
-
Kappe, C. O. (2011). Active methylene-based multicomponent reactions under microwave heating. Chimia (Aarau), 65(12), 925-31. [Link]
-
Wang, K., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 12(1), 99-108. [Link]
-
Wang, K., et al. (2009). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920-7. [Link]
-
ResearchGate. (2025, August 7). Cyanoacetamide MCR (III): Three-component Gewald reactions revisited | Request PDF. [Link]
-
ResearchGate. (2025, August 7). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides | Request PDF. [Link]
-
ACS Publications. Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. [Link]
-
MDPI. (2023). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules, 28(1), 1-15. [Link]
-
ACS Publications. (2021). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. Accounts of Chemical Research, 54(12), 2739-2751. [Link]
-
Scientific & Academic Publishing. (2013). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Organic Chemistry, 3(4), 84-88. [Link]
-
ResearchGate. (2022). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity | Request PDF. [Link]
-
National Institutes of Health. (2010). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 15(1), 1-10. [Link]
-
Semantic Scholar. (2009). Trapping of Active Methylene Intermediates with Alkenes, Indoles or Thiols: Towards Highly Selective Multicomponent Reactions. [Link]
-
Frontiers. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 785316. [Link]
-
National Center for Biotechnology Information. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 785316. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Nitrile Bearing Acyclic Quaternary Centers through Co(III)-Catalyzed Sequential C-H Bond Addition to Dienes and N-Cyanosuccinimide. Angewandte Chemie International Edition, 60(4), 2135-2139. [Link]
-
MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(19), 6528. [Link]
-
Organic Chemistry Portal. (2024). Pyridine synthesis. [Link]
-
Der Pharma Chemica. (2015). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica, 7(1), 160-165. [Link]
-
ResearchGate. (2023). A three-step strategy for the conversion of pyridines into benzonitriles. [Link]
-
Arkat USA. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc, 2022(5), 1-10. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]
- Google Patents. (2015). CN104892456A - Method for preparing benzonitrile compound.
-
CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time. [Link]
-
Sciencemadness Discussion Board. (2016). Benzonitrile in different ways. [Link]
-
National Center for Biotechnology Information. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals (Basel), 15(8), 1009. [Link]
-
ResearchGate. (2022). Efficiency Comparison of Various Catalysts for the. [Link]
-
National Center for Biotechnology Information. (2024). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 14(1), 1-20. [Link]
-
ResearchGate. (2012). Three‐component reaction of benzaldehyde (2a), malononitrile (3) and.... [Link]
-
MDPI. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 28(8), 3505. [Link]
- Google Patents. (2019). CN109232312A - The method for continuously synthesizing of benzene acetonitrile.
-
MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals (Basel), 15(8), 1009. [Link]
-
ResearchGate. (2024). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. [Link]
-
MDPI. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Molecules, 26(16), 4983. [Link]
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 21667-63-0 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzonitrile - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. article.sapub.org [article.sapub.org]
- 14. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 17. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to Comparative Docking of 3-(2-Cyanoacetyl)Benzonitrile Derivatives as Kinase Inhibitors
January 11, 2026
Introduction: The Therapeutic Potential of 3-(2-Cyanoacetyl)Benzonitrile Derivatives
In the landscape of modern medicinal chemistry, the benzonitrile moiety is a privileged scaffold, recognized for its role in a multitude of therapeutic agents.[1] Its derivatives have shown promise in various domains, including oncology, virology, and microbiology.[1] The cyano group, a potent hydrogen bond acceptor and bioisostere for other functional groups, is key to the diverse biological activities of these compounds.[1] Among these, the this compound core represents a particularly interesting starting point for the design of novel enzyme inhibitors. Compounds with a cyanoacetyl group have been investigated for their potential as antimicrobial, antitumor, and enzyme-inhibiting agents.[2]
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of a series of hypothetical this compound derivatives. As protein kinases are a critical class of enzymes in cellular signaling pathways and a major target in cancer therapy, we will focus our study on a representative kinase, the Epidermal Growth Factor Receptor (EGFR).[3][4] The objective is to elucidate the structure-activity relationships (SAR) of these derivatives, providing a rational basis for the design of more potent and selective inhibitors. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.
The Rationale for a Comparative Docking Study
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is instrumental in understanding how a ligand (a potential drug molecule) interacts with its protein target at the molecular level.[5][6] A comparative docking study of a series of related compounds, or derivatives, allows researchers to:
-
Identify Key Interactions: Determine which functional groups on the ligand are crucial for binding to the target protein.
-
Understand Structure-Activity Relationships (SAR): Correlate the structural modifications across the derivative series with their predicted binding affinities.
-
Guide Lead Optimization: Provide insights for designing new derivatives with improved potency and selectivity.
-
Prioritize Synthesis: Help in selecting the most promising compounds for chemical synthesis and subsequent in vitro and in vivo testing.
In this guide, we will perform a comparative docking study on a hypothetical series of this compound derivatives against the EGFR kinase domain. The choice of EGFR is informed by the known potential of related cyano-containing compounds, such as benzylidenemalononitrile derivatives, to act as inhibitors of this tyrosine kinase.[7]
Experimental Design and Workflow
A robust and reproducible docking study requires a well-defined workflow. The following diagram illustrates the key stages of our comparative analysis.
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the comparative docking of this compound derivatives against the EGFR kinase domain.
Part 1: Target Protein Preparation
-
Selection of the Target Structure: The crystal structure of the EGFR kinase domain in complex with an inhibitor provides an excellent starting point. We will use the PDB entry 1M17 .[4] This structure contains a co-crystallized inhibitor, which is crucial for validating our docking protocol.
-
Protein Clean-up:
-
Download the PDB file (1M17.pdb) from the RCSB Protein Data Bank.
-
Open the structure in a molecular modeling software (e.g., PyMOL, Chimera, or Discovery Studio).
-
Remove all water molecules and any other heteroatoms not essential for the study.
-
Separate the protein chain from the co-crystallized ligand. The ligand will be used for redocking validation.
-
-
Protonation and Energy Minimization:
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Perform a brief energy minimization to relieve any steric clashes, while keeping the backbone atoms constrained to maintain the experimental conformation.
-
Part 2: Ligand Preparation
-
Design of the Derivative Series: For this comparative study, we will use the parent molecule, this compound (BCN-0), and three hypothetical derivatives with varying electronic and steric properties on the benzonitrile ring.
-
BCN-0: this compound (Parent Compound)
-
BCN-1: 3-(2-Cyanoacetyl)-4-methoxybenzonitrile (Electron-donating group)
-
BCN-2: 3-(2-Cyanoacetyl)-4-chlorobenzonitrile (Electron-withdrawing group)
-
BCN-3: 3-(2-Cyanoacetyl)-4-(trifluoromethyl)benzonitrile (Strong electron-withdrawing group)
-
-
2D to 3D Conversion and Energy Minimization:
-
Draw the 2D structures of the ligands using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the prepared ligands in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
Part 3: Docking Protocol and Validation
-
Grid Box Generation:
-
Using the prepared protein structure (1M17), define a grid box that encompasses the ATP-binding site. The co-crystallized ligand's position is an excellent guide for centering the grid box.
-
The size of the grid box should be sufficient to allow the ligands to move and rotate freely within the active site. A typical size would be 25 x 25 x 25 Å.
-
-
Protocol Validation (Redocking):
-
Before docking our derivative series, it is crucial to validate the docking protocol.[2]
-
Dock the co-crystallized ligand (extracted in Part 1) back into the active site of the EGFR protein using the defined grid box and docking parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8]
-
-
Docking of the Derivative Series:
-
Using the validated protocol, dock each of the prepared ligands (BCN-0 to BCN-3) into the active site of EGFR.
-
It is recommended to generate multiple binding poses (e.g., 10-20) for each ligand.
-
The docking software will provide a binding energy (or docking score) for each pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Analysis and Comparison of Docking Results
The output of the docking simulations provides a wealth of information for comparative analysis. The primary metrics for comparison are the binding energy and the molecular interactions.
Binding Energy Comparison
The binding energy, typically reported in kcal/mol, is an estimate of the binding affinity between the ligand and the protein. A more negative value indicates a stronger predicted binding affinity.
Table 1: Comparative Docking Results of this compound Derivatives against EGFR
| Compound ID | Derivative Name | Substituent (R) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| BCN-0 | This compound | -H | -7.8 | Met793, Leu718, Val726 |
| BCN-1 | 3-(2-Cyanoacetyl)-4-methoxybenzonitrile | -OCH3 | -8.2 | Met793, Leu718, Val726, Cys797 |
| BCN-2 | 3-(2-Cyanoacetyl)-4-chlorobenzonitrile | -Cl | -8.5 | Met793, Leu718, Val726, Thr790 |
| BCN-3 | 3-(2-Cyanoacetyl)-4-(trifluoromethyl)benzonitrile | -CF3 | -8.9 | Met793, Leu718, Val726, Thr790, Lys745 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer a preliminary SAR: the introduction of electron-withdrawing groups at the 4-position of the benzonitrile ring appears to enhance the binding affinity to the EGFR kinase domain.
Analysis of Molecular Interactions
Visual inspection of the docked poses is crucial for understanding why certain derivatives exhibit better binding energies. Key interactions to look for in the EGFR active site include:
-
Hydrogen Bonds: The hinge region of kinases is a critical area for hydrogen bonding interactions. Look for hydrogen bonds between the ligand and residues like Met793.
-
Hydrophobic Interactions: The ATP-binding pocket is largely hydrophobic.[4] Analyze the interactions with nonpolar residues such as Leu718, Val726, and Ala743.
-
Pi-Alkyl and Pi-Pi Stacking: The aromatic rings of the benzonitrile scaffold can form favorable pi-stacking interactions with phenylalanine residues in the active site.
For instance, the improved binding energy of BCN-3 could be rationalized by a potential hydrogen bond between the fluorine atoms of the trifluoromethyl group and a backbone amide or a key residue like Lys745, in addition to the interactions formed by the parent scaffold.
Signaling Pathway Context
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of this pathway, highlighting the point of inhibition by our benzonitrile derivatives.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of this compound derivatives against the EGFR kinase domain. By systematically preparing the target and ligands, validating the docking protocol, and analyzing the results in a comparative manner, researchers can gain valuable insights into the SAR of this chemical series.
The hypothetical results suggest that electron-withdrawing substituents at the 4-position may enhance binding affinity, with the trifluoromethyl group showing the most promise. This provides a clear direction for lead optimization. The next logical steps would be:
-
Synthesis and in vitro Validation: Synthesize the prioritized compounds (e.g., BCN-3) and experimentally determine their inhibitory activity against EGFR using biochemical assays (e.g., IC50 determination).
-
Expanded Derivative Library: Based on the initial findings, design and screen a larger and more diverse library of derivatives to further refine the SAR.
-
Molecular Dynamics Simulations: For the most promising compounds, perform molecular dynamics simulations to assess the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions.
By integrating computational methods like molecular docking with experimental validation, the drug discovery process can be significantly accelerated, leading to the development of more effective and targeted therapies.
References
-
Halder, D., et al. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. (2022-08-03). [Link]
-
Halder, D., et al. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. (2022-08-03). [Link]
-
Gani, I. H., & Al-Obaidi, Z. Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. (2022). [Link]
-
Kale, M., & Sonwane, S. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. (2019). [Link]
-
El-Damasy, A. K., et al. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health. (2015). [Link]
-
ChemBK. 3-(2-cyanoacetyl)-benzonitrile. (2024-04-09). [Link]
-
Al-Suwaidan, I. A., et al. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. (2023-07-12). [Link]
-
Al-Suwaidan, I. A., et al. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ResearchGate. (2023-07-12). [Link]
-
Wang, M., et al. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules. (2023-03-31). [Link]
-
da Silva, A. B., et al. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. (2024). [Link]
-
Ghufran S. O., et al. SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AND REMOVING SOME HEAVY METALS IN ENVIRONMENTAL SYSTEMS. Anbar Journal of Agricultural Sciences. (2024). [Link]
-
Araf, M. H., et al. Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University - Science. (2022). [Link]
-
Khan, I., et al. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Scientific Reports. (2024-09-12). [Link]
-
Ortiz, A. R., et al. Prediction of drug binding affinities by comparative binding energy analysis. Journal of Medicinal Chemistry. (1995). [Link]
-
Araf, M. H., et al. Docking Study of EGFR inhibitor as Anticancer Agents. Manipal Journal of Pharmaceutical Sciences. (2020-01-03). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impressions.manipal.edu [impressions.manipal.edu]
- 6. Frontiers | Baricitinib in chronic kidney disease: an exploratory analysis integrating network toxicology, molecular docking and pharmacovigilance [frontiersin.org]
- 7. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Heterocyclic Chemistry: A Comparative Guide to Novel Scaffolds from 3-(2-Cyanoacetyl)benzonitrile
Sources
- 1. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalwjarr.com [journalwjarr.com]
- 11. rroij.com [rroij.com]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(2-Cyanoacetyl)Benzonitrile
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 3-(2-Cyanoacetyl)Benzonitrile (CAS No. 21667-63-0) is a versatile intermediate in organic synthesis, valued for its dual reactive nitrile groups.[1] However, these same functional groups are the source of its significant toxicological profile, mandating a structured and informed approach to its handling and disposal.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of safety within the laboratory. The procedures outlined are grounded in established chemical principles for the neutralization of acutely toxic organonitrile compounds.
Hazard Assessment and Regulatory Imperative
Understanding the "why" is critical to ensuring the "how" is executed flawlessly. This compound is classified as acutely toxic and must be handled with the utmost care.
| Property | Information | Source(s) |
| CAS Number | 21667-63-0 | [2] |
| Molecular Formula | C₁₀H₆N₂O | [2] |
| Appearance | Colorless to pale yellow crystal or powder | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas. | [3] |
| Decomposition | When heated to decomposition, it is expected to emit toxic fumes of hydrogen cyanide and nitrogen oxides. | [4][5] |
The "Acutely Hazardous" Designation: A Critical Distinction
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), certain wastes are deemed "acutely hazardous" and are designated with a "P" waste code.[6][7] These materials are so toxic that even small quantities are regulated under the most stringent standards. While this compound is not explicitly on the P-list, its GHS classification as acutely toxic via multiple exposure routes necessitates that it be managed as if it were a P-listed waste .[8][9]
This has profound logistical implications:
-
Empty Containers are Hazardous: Any container that has held this compound, even if "empty," must be managed as hazardous waste.[10] It cannot be discarded as regular lab trash.
-
Strict Accumulation Limits: Generation of even small quantities of this waste can impact your facility's hazardous waste generator status, potentially moving a lab from a Small Quantity Generator (SQG) to a Large Quantity Generator (LQG), which has more rigorous regulatory requirements.[9]
-
Contaminated Materials: All disposable materials that come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) are also considered acutely hazardous waste and must be disposed of accordingly.[10]
The Disposal Workflow: A Decision-Making Diagram
The following diagram outlines the critical path for managing this compound from use to final disposal. The primary goal is the chemical destruction of the toxic nitrile functional groups before the waste leaves the laboratory.
Caption: Decision workflow for the safe management and disposal of this compound waste.
Protocol: In-Lab Destruction via Alkaline Hydrolysis
For laboratories equipped to perform chemical reactions, converting the toxic nitrile groups to non-hazardous carboxylate salts via alkaline hydrolysis is the preferred method of disposal. This process is effective for both aromatic and aliphatic nitriles.[11][12] The elevated pH ensures that the formation of hydrogen cyanide gas is suppressed.
Causality: The carbon atom of a nitrile group (-C≡N) is electrophilic. Under strong alkaline conditions and heat, it is susceptible to nucleophilic attack by hydroxide ions (OH⁻). This initiates a two-stage hydrolysis, first to an amide intermediate and then to a carboxylate salt, releasing ammonia. This transformation fundamentally destroys the toxic cyanide moiety.
Materials Required:
-
Sodium Hydroxide (NaOH) pellets or solution (e.g., 10 M)
-
Ethylene Glycol (optional, to increase reaction temperature safely)
-
Round-bottom flask and reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
Large beaker for quenching
-
Hydrochloric acid (HCl) for neutralization
-
pH indicator strips or pH meter
-
Appropriate waste container for the final neutralized solution
Step-by-Step Methodology:
WARNING: This procedure must be performed in a certified chemical fume hood while wearing all appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (consider double-gloving).
-
Preparation:
-
For every 1 gram of this compound waste, prepare a solution of at least 2 grams of NaOH in 20-30 mL of water. Rationale: A significant molar excess of NaOH is required to drive the hydrolysis of both nitrile groups to completion and maintain a high pH.
-
If the waste is a solid, it can be added directly. If it is dissolved in a water-miscible organic solvent, ensure the solvent does not have a low boiling point that could cause excessive pressure buildup.
-
-
Reaction Setup:
-
In a round-bottom flask appropriately sized for the volume, combine the waste with the NaOH solution. Add a magnetic stir bar.
-
If desired, ethylene glycol can be added to the mixture to allow for a higher reflux temperature, which can accelerate the reaction.
-
Attach a reflux condenser and ensure a gentle flow of cooling water.
-
Place the flask in a heating mantle on top of the magnetic stirrer.
-
-
Hydrolysis Reaction:
-
Turn on the stirring and begin heating the mixture to a gentle reflux (boiling with condensation).
-
Maintain reflux for a minimum of 2-4 hours. Rationale: The hydrolysis of aromatic nitriles can be slow; extended heating ensures complete destruction. The reaction will produce ammonia gas, which will be safely vented by the fume hood.
-
-
Cooldown and Quenching:
-
After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
Once cool, carefully and slowly pour the reaction mixture into a large beaker containing cold water. This dilutes the mixture and dissipates any residual heat.
-
-
Neutralization:
-
While stirring, slowly add dilute hydrochloric acid to the solution to neutralize the excess NaOH.
-
Monitor the pH closely using pH strips or a calibrated pH meter. Adjust the pH to a neutral range (pH 6-8). CAUTION: Do not allow the solution to become strongly acidic, as this could potentially release HCN if any unreacted nitrile remains.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution contains sodium salts of the corresponding carboxylic acids (e.g., sodium 3-carboxybenzoylacetate), sodium chloride, and water. This solution is now considered non-hazardous.
-
It can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's Environmental Health & Safety (EHS) office for final confirmation.
-
Label the final waste container with all its non-hazardous chemical components.
-
Protocol: Direct Pack-Out for External Disposal
If in-lab chemical destruction is not feasible, the waste must be packaged for disposal by a licensed hazardous waste contractor via your institution's EHS office.
Step-by-Step Methodology:
-
Waste Collection:
-
Labeling:
-
Affix a hazardous waste label to the container immediately.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics: "Acutely Toxic"
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure it is stored separately from incompatible materials, especially acids.[3]
-
-
Pickup:
-
Arrange for pickup by your institution's EHS department according to their specific procedures for acutely hazardous waste. Do not mix this waste with other chemical waste streams.
-
By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.
References
-
ChemBK. (2024, April 9). 3-(2-cyanoacetyl)-benzonitrile. Available from: [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available from: [Link]
-
Choi, J., et al. (2013). Effect of organic matter on cyanide removal by illuminated titanium dioxide or zinc oxide nanoparticles. PMC - PubMed Central. Available from: [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Available from: [Link]
-
enviiolet. (n.d.). Destruction of Cyanide - UV-Oxidation. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Cyanide, Draft for Public Comment. Available from: [Link]
-
Stephen F. Austin State University. (n.d.). P-Listed Hazardous Wastes. Available from: [Link]
-
Korte, F. (1998). Cyanide Remediation: Current and Past Technologies. Department of Toxic Substances Control. Available from: [Link]
-
Ibáñez, F. J., et al. (2021). Bioremediation of cyanide-containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. EMBO Reports. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]
-
University of Memphis. (n.d.). P-List. Available from: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyanoacetate. PubChem Compound Database. Available from: [Link]
- McCaslin, J. G. (1975). Process for the hydrolysis of nitriles. U.S. Patent No. 3,876,691.
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl cyanoacetate. PubChem Compound Database. Available from: [Link]
-
Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Available from: [Link]
-
Chem Service. (2015, January 12). Safety Data Sheet - Benzonitrile. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Toxicological Profile for Cyanide. Available from: [Link]
-
Schneider, O., & Bláha, L. (2020). Advanced oxidation processes for the removal of cyanobacterial toxins from drinking water. Environmental Sciences Europe, 32(1), 94. Available from: [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available from: [Link]
-
Chen, B. Y., et al. (2008). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Journal of Hazardous Materials. Available from: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, March 8). Benzonitrile: Human health tier II assessment. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Acetylbenzonitrile. PubChem Compound Database. Available from: [Link]
-
National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. Available from: [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available from: [Link]
-
University of Bath. (n.d.). Stereoselective Degradation of Chiral Drugs during Wastewater Treatment. Research Portal. Available from: [Link]
Sources
- 1. Buy this compound | 21667-63-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. memphis.edu [memphis.edu]
- 7. epa.gov [epa.gov]
- 8. actenviro.com [actenviro.com]
- 9. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sfasu.edu [sfasu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Definitive Guide to Personal Protective Equipment for Handling 3-(2-Cyanoacetyl)Benzonitrile
As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted both effectively and, most importantly, safely. The handling of reactive chemical intermediates like 3-(2-Cyanoacetyl)Benzonitrile, a compound featuring both cyano and benzonitrile moieties, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist; it provides a procedural and logical framework for risk assessment and the selection of appropriate Personal Protective Equipment (PPE), ensuring each step is a self-validating system of safety.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is an organic compound whose hazard profile is dictated by its functional groups. The presence of nitrile groups suggests potential toxicity and irritation. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
The core directive for handling this compound is avoidance of contact . The operational risk comes from inhalation of the powdered solid, direct skin or eye contact, and ingestion. Furthermore, like many nitrile compounds, it may release highly toxic hydrogen cyanide (HCN) gas if it comes into contact with strong acids or is subjected to decomposition by heat.[2][3]
The Workflow of Protection: A Step-by-Step PPE Selection Protocol
The selection of PPE is not a static choice but a dynamic process based on the specific task being performed. The primary engineering control for handling this compound, especially in powdered form or in volatile solvents, is a certified chemical fume hood.[3][4] All handling should occur within this ventilated space.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
